Ropa
Description
Properties
IUPAC Name |
(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-8-(hydroxymethyl)-4,17-dimethyl-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O6/c1-16(2)26-12-18(4)28-21(11-20(15-29)13-25(31)22(28)10-17(3)23(25)30)24(26)32-27(33-26,34-28)14-19-8-6-5-7-9-19/h5-11,18,21-22,24,29,31H,1,12-15H2,2-4H3/t18-,21+,22-,24-,25-,26-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKXTXJQZGIKQZ-WAGMVDSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)CO)O)C)OC(O3)(O2)CC6=CC=CC=C6)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)CO)O)C)O[C@](O3)(O2)CC6=CC=CC=C6)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973441 | |
| Record name | 2-Benzyl-6a-hydroxy-5-(hydroxymethyl)-8,10-dimethyl-11a-(prop-1-en-2-yl)-3a,3b,6,6a,9a,10,11,11a-octahydro-2H,7H-2,9b-epoxyazuleno[4',5':5,6]benzo[1,2-d][1,3]dioxol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57852-42-3 | |
| Record name | (2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-3a,3b,6,6a,9a,10,11,11a-Octahydro-6a-hydroxy-5-(hydroxymethyl)-8,10-dimethyl-11a-(1-methylethenyl)-2-(phenylmethyl)-7H-2,9b-epoxyazuleno[5,4-e]-1,3-benzodioxol-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57852-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ROP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057852423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzyl-6a-hydroxy-5-(hydroxymethyl)-8,10-dimethyl-11a-(prop-1-en-2-yl)-3a,3b,6,6a,9a,10,11,11a-octahydro-2H,7H-2,9b-epoxyazuleno[4',5':5,6]benzo[1,2-d][1,3]dioxol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Resiniferatoxin : 4-hydroxy-3-methoxy-benzeneacetic acid [(2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-3a,3b,6,6a,9a,10,11,11a-octahydro-6a-hydroxy-8,10-dimethyl-11a-(1-methylethenyl)-7-oxo-2-(phenylmethyl)-7H-2,9b-epoxyazuleno[5,4-e]-1,3-benzodioxol-5-yl]methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
biological function of mTOR pathway and rapamycin
An In-depth Technical Guide on the Biological Function of the mTOR Pathway and Rapamycin
Introduction
The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, cellular energy levels, and oxygen, to coordinate cellular anabolic and catabolic processes.[3][4] Given its pivotal role, dysregulation of the mTOR signaling pathway is implicated in a multitude of human diseases, including cancer, metabolic disorders like diabetes, and neurodegeneration.[2][5]
This technical guide provides a comprehensive overview of the mTOR signaling network, its core biological functions, and the mechanism of its archetypal inhibitor, rapamycin. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical cellular pathway.
The mTOR Signaling Network: mTORC1 and mTORC2
mTOR exerts its functions as the catalytic subunit of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][6] These complexes are differentiated by their unique protein components, which dictate their upstream regulation, substrate specificity, and ultimate biological functions.[7]
-
mTOR Complex 1 (mTORC1): Composed of mTOR, the regulatory-associated protein of mTOR (Raptor), mammalian lethal with Sec13 protein 8 (mLST8), PRAS40, and Deptor.[3][8] Raptor is crucial for substrate recognition, while PRAS40 and Deptor act as negative regulators.[8] mTORC1 is sensitive to nutrient and growth factor availability and is acutely inhibited by rapamycin.[5][9]
-
mTOR Complex 2 (mTORC2): Contains mTOR, rapamycin-insensitive companion of mTOR (Rictor), mLST8, mSin1, Protor, and Deptor.[3][8] Rictor is a key component that is essential for mTORC2's function.[8] mTORC2 is generally considered insensitive to acute rapamycin treatment, although prolonged exposure can inhibit its assembly and function in certain cell types.[10] It primarily responds to growth factor signals and regulates cell survival and cytoskeletal organization.[5][8]
Upstream Regulation of the mTOR Pathway
mTORC1 integrates signals from at least four major upstream pathways to ensure that cell growth and proliferation are tightly coupled to favorable environmental conditions.[3]
-
Growth Factors (Insulin, IGF-1): Growth factors bind to receptor tyrosine kinases (RTKs), activating the PI3K-Akt pathway.[5][11] Akt directly phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC) protein complex (a heterodimer of TSC1 and TSC2).[12] The TSC complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[3] Inhibition of the TSC complex allows Rheb to accumulate in a GTP-bound (active) state, directly binding to and activating mTORC1.[3][12]
-
Amino Acids: The presence of amino acids, particularly leucine, is sensed by the Rag GTPases.[5] In response to amino acids, Rag GTPases become active and recruit mTORC1 to the lysosomal surface, where it can be activated by Rheb.[1][13]
-
Energy Status: The cell's energy status is monitored by AMP-activated protein kinase (AMPK).[5] Under low energy conditions (high AMP/ATP ratio), AMPK is activated and phosphorylates both the TSC2 subunit, increasing its activity, and Raptor, a component of mTORC1, leading to the inhibition of mTORC1.[13][14]
-
Oxygen and Stress: Hypoxia and other cellular stressors can also inhibit mTORC1 signaling, often through AMPK-dependent or independent mechanisms.[15]
Downstream Functions of the mTOR Pathway
Once activated, mTORC1 and mTORC2 phosphorylate a diverse range of substrates to control fundamental cellular processes.
mTORC1: A Master Regulator of Anabolism
mTORC1 promotes cell growth by stimulating anabolic processes while simultaneously inhibiting catabolism.[4][14]
-
Protein Synthesis: mTORC1 directly phosphorylates two key regulators of protein synthesis: S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[4][9]
-
Phosphorylation activates S6K1, which in turn phosphorylates several targets to enhance mRNA translation.[4]
-
Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E), allowing eIF4E to participate in the assembly of the eIF4F complex, a critical step for the initiation of cap-dependent translation.[16]
-
-
Lipid and Nucleotide Synthesis: mTORC1 promotes the synthesis of lipids and nucleotides, which are essential building blocks for new cells. It activates the transcription factor SREBP1, a master regulator of lipogenesis.[4]
-
Inhibition of Autophagy: Autophagy is a catabolic process where cellular components are degraded and recycled. mTORC1 suppresses autophagy by directly phosphorylating and inhibiting the ULK1 complex, which is essential for initiating autophagosome formation.[4][17][18] It also phosphorylates and inhibits the transcription factor TFEB, a master regulator of lysosomal biogenesis and autophagy-related genes.[4][18]
mTORC2: Cell Survival and Cytoskeleton
The functions of mTORC2 are less understood than those of mTORC1, but it is known to be a crucial regulator of cell survival and the actin cytoskeleton.[1][3] Its most well-characterized substrate is the kinase Akt.[4] mTORC2 phosphorylates Akt at a key serine residue (Ser473), leading to its full activation.[4] Activated Akt then promotes cell survival and proliferation by phosphorylating a range of downstream targets.[4]
Rapamycin: Mechanism of Action
Rapamycin (also known as Sirolimus) is a macrolide compound originally discovered as an antifungal agent.[15][19] It is a potent and highly specific inhibitor of mTORC1.[10]
Rapamycin's mechanism is allosteric and unconventional.[19] It first binds to an intracellular receptor, the immunophilin FK506-binding protein 12 (FKBP12).[1][6] This newly formed FKBP12-rapamycin complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, but only when mTOR is part of the mTORC1 complex.[1][19] This binding event does not directly block the catalytic site but sterically hinders the interaction of mTORC1 with its substrates, thereby inhibiting its kinase activity.[20] This leads to the dephosphorylation of S6K1 and 4E-BP1, resulting in decreased protein synthesis and a block in cell cycle progression and proliferation.[6][21]
Quantitative Data Summary
The inhibitory effects of mTOR modulators are typically quantified through dose-response experiments. The data below illustrates the type of quantitative results obtained when studying mTOR pathway inhibition.
Table 1: Dose-Dependent Inhibition of mTOR Pathway Proteins by a Methoxychalcone Derivative
This table presents representative data on the dose-dependent inhibitory effects of a methoxychalcone derivative on key mTOR signaling proteins in human prostate cancer cells.[22]
| Target Protein | 0 µM (Control) | 1 µM | 5 µM | 10 µM |
| p-mTOR (Ser2448) | 100% | 85% | 50% | 20% |
| p-p70S6K (Thr389) | 100% | 80% | 45% | 15% |
| p-4E-BP1 (Thr37/46) | 100% | 90% | 60% | 30% |
| Note: Data is illustrative, based on trends for similar compounds.[22] Percentages represent the relative phosphorylation level compared to the untreated control. |
Table 2: Effect of Rapamycin on Cell Proliferation
This table summarizes the inhibitory effect of rapamycin on the proliferation of various ALK-positive lymphoid cell lines after 48 hours of exposure.[21]
| Cell Line | Rapamycin Conc. | Relative Proliferation Inhibition |
| Karpas299 | 10 nmol/L | 24.4% |
| BaF3/NPM-ALK | 10 nmol/L | 37.8% |
| BaF3 | 10 nmol/L | 61.6% |
| Note: Inhibition is relative to untreated control cells. |
Key Experimental Protocols
Studying the mTOR pathway involves a variety of molecular and cellular biology techniques.[23][24][25] Below are detailed protocols for three fundamental assays.
Protocol 1: Western Blot Analysis of mTOR Pathway Phosphorylation
Western blotting is used to detect changes in the phosphorylation status of key mTOR pathway proteins, which serves as a proxy for pathway activity.[22][26]
A. Materials and Reagents
-
Cell culture reagents
-
Rapamycin or other inhibitors
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels (appropriate percentage for protein size)
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
B. Methodology
-
Cell Treatment and Lysis: Culture cells to desired confluency and treat with inhibitors for the specified time. Wash cells twice with ice-cold PBS and lyse with supplemented RIPA buffer.[22]
-
Protein Quantification: Centrifuge lysates to pellet debris. Collect the supernatant and determine the protein concentration using a BCA assay.[26]
-
Sample Preparation: Normalize protein samples to the same concentration (e.g., 20-30 µg). Add Laemmli buffer and heat at 95-100°C for 5 minutes to denature.[22]
-
SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[27]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[22]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[22] Incubate the membrane with primary antibodies overnight at 4°C.[28]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Visualization: Wash the membrane again and apply ECL reagent. Visualize protein bands using a chemiluminescence imaging system.[22] Band intensities can be quantified using software like ImageJ.[22]
Protocol 2: In Vitro mTORC1 Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 immunoprecipitated from cell lysates.[29][30]
A. Materials and Reagents
-
Cell lysates prepared in CHAPS-based lysis buffer
-
Anti-mTOR or Anti-Raptor antibody
-
Protein A/G agarose beads
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 20 mM KCl, 10 mM MgCl₂)[29]
-
Recombinant, inactive substrate (e.g., GST-4E-BP1 or a p70S6K fragment)[29][30]
-
ATP
-
SDS-PAGE and Western blot reagents
-
Phospho-specific antibody for the substrate (e.g., anti-phospho-4E-BP1)
B. Methodology
-
Immunoprecipitation (IP): Lyse cells in a non-denaturing buffer (e.g., CHAPS buffer). Add anti-mTOR or anti-Raptor antibody to the lysate and incubate for 1-2 hours at 4°C.[30]
-
Isolate Complex: Add Protein A/G agarose beads to capture the antibody-mTORC1 complexes. Incubate for another 1 hour at 4°C.[30]
-
Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer and then once with kinase assay buffer to remove detergents and inhibitors.[30]
-
Kinase Reaction: Resuspend the beads in kinase assay buffer. Add the recombinant substrate (e.g., 150 ng of GST-4E-BP1) and ATP (e.g., 500 µM) to start the reaction.[29][31]
-
Incubation: Incubate the reaction at 30-37°C for 30 minutes with gentle shaking.[29][30]
-
Termination and Analysis: Stop the reaction by adding Laemmli sample buffer and boiling. Analyze the phosphorylation of the substrate by Western blot using a phospho-specific antibody.[29]
Protocol 3: Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity, which is used as an indicator of cell viability and proliferation, to assess the functional consequence of mTOR inhibition.[21][32]
A. Materials and Reagents
-
96-well cell culture plates
-
Cell culture medium and cells of interest
-
Rapamycin or other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
B. Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., rapamycin) and include untreated controls. Incubate for the desired period (e.g., 24, 48, 72 hours).[32]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.[33]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control wells. The data can be used to determine metrics like the IC50 (the concentration of inhibitor that causes 50% inhibition of proliferation).[34]
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. mTOR: Its Critical Role in Metabolic Diseases, Cancer, and the Aging Process | MDPI [mdpi.com]
- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 7. The mTOR–Autophagy Axis and the Control of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. The expanding role of mTOR in cancer cell growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. ebiohippo.com [ebiohippo.com]
- 16. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The mTOR-Autophagy Axis and the Control of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. [Blockage of mTOR signaling pathway by rapamycin contributes to inhibition of tumor cell proliferation in ALK-positive lymphoid cell strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. [PDF] Experimental Approaches in Delineating mTOR Signaling | Semantic Scholar [semanticscholar.org]
- 24. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Experimental Approaches in Delineating mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 28. ccrod.cancer.gov [ccrod.cancer.gov]
- 29. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 30. researchgate.net [researchgate.net]
- 31. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. The combination of rapamycin and MAPK inhibitors enhances the growth inhibitory effect on Nara-H cells - PMC [pmc.ncbi.nlm.nih.gov]
The Serendipitous Immunosuppressant: A Technical Chronicle of Rapamycin's Discovery and Mechanism
A deep dive into the journey of a soil-dwelling bacterium's metabolite from Easter Island to a cornerstone of immunosuppressive therapy, detailing its mechanism of action and the pivotal experiments that defined its role in medicine.
From the remote soils of Easter Island, known as Rapa Nui by its inhabitants, emerged a molecule that would revolutionize immunosuppressive therapy. This technical guide chronicles the discovery and history of rapamycin, also known as sirolimus, tracing its path from a natural antifungal agent to a potent inhibitor of the mammalian target of rapamycin (mTOR) and a critical tool in preventing organ transplant rejection.
Discovery: A Trans-Pacific Journey from Soil to Lab
The story of rapamycin begins in 1964 with the Canadian Medical Expedition to Easter Island.[1] A team of scientists, intrigued by the local population's apparent resistance to tetanus despite frequent barefoot contact with the soil, collected soil samples for analysis.[2][3] From one of these samples, researchers at Ayerst Pharmaceuticals (now part of Pfizer) isolated a bacterium, Streptomyces hygroscopicus, which produced a macrolide with potent antifungal properties.[1][2] This new compound was aptly named rapamycin, in honor of the island's native name, Rapa Nui.[2]
Initially pursued for its antifungal activity, the development of rapamycin was nearly abandoned. However, the keen observations of Dr. Surendra Sehgal, a scientist at Ayerst, revealed its powerful immunosuppressive and antiproliferative capabilities.[2][4] This pivotal discovery shifted the trajectory of rapamycin research, leading to its investigation as a potential agent to prevent organ transplant rejection.
Mechanism of Action: Unraveling the mTOR Signaling Pathway
Rapamycin exerts its immunosuppressive effects through a highly specific mechanism of action that distinguishes it from other immunosuppressants like calcineurin inhibitors.[5] Instead of blocking the production of cytokines such as Interleukin-2 (IL-2), rapamycin interferes with the signal transduction pathways that are initiated by cytokine binding to their receptors on T-cells.[5][6]
The key to rapamycin's action lies in its interaction with the intracellular protein, FK-binding protein 12 (FKBP12).[6] Upon entering a T-cell, rapamycin binds to FKBP12, forming a molecular complex. This rapamycin-FKBP12 complex then binds to and inhibits a critical serine/threonine kinase known as the mammalian target of rapamycin (mTOR).[6][7]
mTOR is a central regulator of cell growth, proliferation, and survival, and it functions as part of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[8][9] Rapamycin's primary target is mTORC1, which is sensitive to its inhibitory effects.[8] By inhibiting mTORC1, rapamycin blocks the downstream signaling cascade that is essential for cell cycle progression.[10] This results in the arrest of T-lymphocytes in the G1 to S phase of the cell cycle, thereby preventing their proliferation in response to antigenic stimulation.[5][6]
Two of the most well-characterized downstream targets of mTORC1 are the S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[11] Inhibition of mTORC1 by rapamycin leads to the dephosphorylation of these proteins, which in turn suppresses protein synthesis and ribosome biogenesis, critical processes for cell growth and division.[11]
Key Experimental Evidence
The immunosuppressive properties of rapamycin were established through a series of key in vitro and in vivo experiments. These studies demonstrated its ability to inhibit T-cell proliferation, interfere with allogeneic immune responses, and prevent organ rejection in animal models.
T-Cell Proliferation Assays
A fundamental method to assess the immunosuppressive activity of a compound is to measure its effect on T-cell proliferation in response to a mitogenic stimulus.
Experimental Protocol: BrdU Incorporation Assay
-
Cell Culture: Human T-cell lines (e.g., MOLT-4, CEM-C7) or primary human peripheral blood lymphocytes are cultured in 96-well plates at a density of 2 x 10^5 cells/ml.[4]
-
Treatment: Cells are incubated with varying concentrations of rapamycin (e.g., 2.5 µM) or a vehicle control for 48 hours.[4]
-
BrdU Labeling: For the final 18 hours of incubation, 10 µM of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is added to the cultures.[4] Proliferating cells incorporate BrdU into their newly synthesized DNA.
-
Detection: After incubation, the cells are fixed, and the DNA is denatured. An anti-BrdU monoclonal antibody conjugated to an enzyme (e.g., peroxidase) is added, followed by a substrate that produces a colorimetric signal.[4]
-
Quantification: The absorbance is measured using a microplate reader, and the percentage inhibition of cell proliferation is calculated relative to the control.[4]
Mixed Lymphocyte Reaction (MLR)
The mixed lymphocyte reaction is an in vitro model of the recognition of alloantigens that occurs during organ transplantation. It measures the proliferation of T-cells from one individual (the responder) when co-cultured with irradiated T-cells from a genetically different individual (the stimulator).
Experimental Protocol: In Vivo Mixed Lymphocyte Reaction (Popliteal Lymph Node Assay)
-
Stimulator Cells: Irradiated CTLL-2 cells of C57BL/6 origin are used as the allogeneic stimulus.[2]
-
Recipient Animals: C3H/HeN mice serve as the recipients.[2]
-
Injection: The irradiated stimulator cells are injected into the footpad of the recipient mice.
-
Treatment: Rapamycin is administered intraperitoneally or orally at various doses (e.g., 0.006-12 mg/kg).[2]
-
Proliferation Measurement: After a set period, the popliteal lymph nodes (PLNs) are harvested, and the proliferation of lymphocytes is determined by measuring the incorporation of [3H]-thymidine.[2]
Quantitative Data on Immunosuppressive Efficacy
The potency of rapamycin as an immunosuppressant has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of Rapamycin
| Assay | Cell Type | IC50 / Effective Concentration | Reference |
| T-Cell Proliferation (BrdU) | Human T-cell lines | 2.5 µM (significant inhibition) | [4] |
| T-Cell Proliferation | Human peripheral blood lymphocytes | 5 nM (temsirolimus), 10 nM (everolimus) | [4] |
| Inhibition of S6K1 Phosphorylation | Cancer cell lines | < 1 nM to ~100 nM | [12] |
Table 2: In Vivo Efficacy of Rapamycin in Preclinical Models
| Animal Model | Organ Transplant | Rapamycin Dosage | Outcome | Reference |
| Rat | Heart Allograft | 0.08 mg/kg (i.v. infusion) | Mean survival time extended to 34.4 days (vs. 6.3 days in controls) | [13] |
| Rat | Heart Allograft | 0.8 mg/kg (i.v. infusion) | Mean survival time extended to 74.1 days | [13] |
| Rat | Allogeneic Liver Transplant | 1 mg/kg (every other day, i.v.) | Extended graft survival and improved liver function | [14] |
| Mouse | Colon Adenocarcinoma Metastasis | Immunosuppressive doses | Markedly reduced liver metastasis | [15] |
Clinical Development and FDA Approval
The promising preclinical data paved the way for the clinical development of rapamycin as an immunosuppressant for solid organ transplantation. In 1999, the U.S. Food and Drug Administration (FDA) approved Rapamune® (sirolimus) oral solution for the prophylaxis of organ rejection in patients receiving renal transplants.[1][6]
The initial approval recommended the use of Rapamune in combination with cyclosporine and corticosteroids.[5] Subsequent clinical trials and post-market experience have led to refined dosing strategies, including cyclosporine withdrawal regimens to mitigate nephrotoxicity.[5]
Table 3: Clinical Dosing of Rapamycin (Sirolimus) in Renal Transplantation
| Patient Population | Dosing Regimen | Target Trough Concentration | Reference |
| De novo renal transplant | Loading dose: 6 mg; Maintenance dose: 2 mg/day (in combination with cyclosporine and corticosteroids) | 5-15 ng/mL | [5] |
| Maintenance (after cyclosporine withdrawal) | Adjusted to maintain target trough concentrations | 5-15 ng/mL | [5] |
Conclusion
The discovery of rapamycin is a testament to the value of exploring natural sources for novel therapeutic agents. Its journey from a soil microbe on a remote island to a cornerstone of immunosuppressive therapy is a remarkable story of scientific inquiry and serendipity. The elucidation of its mechanism of action through the inhibition of the mTOR signaling pathway has not only provided a powerful tool for preventing transplant rejection but has also opened up new avenues of research into the fundamental processes of cell growth and proliferation, with implications for cancer and aging. The in-depth understanding of its pharmacology and the development of robust experimental protocols have been crucial in harnessing its therapeutic potential while managing its side effects, solidifying its place in the modern medical armamentarium.
References
- 1. Drug Approval Package: Rapamune (Sirolimus) NDA# 021083 [accessdata.fda.gov]
- 2. A modification of the in vivo mixed lymphocyte reaction and rapamycin's effect in this model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Compared effect of immunosuppressive drugs cyclosporine A and rapamycin on cholesterol homeostasis key enzymes CYP27A1 and HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Cairo kidney center protocol for rapamycin-based sequential immunosuppression in kidney transplant recipients: 2-year outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclosporin A, FK506, rapamycin: the use of a quantitative analytic tool to discriminate immunosuppressive drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Delayed and short course of rapamycin prevents organ rejection after allogeneic liver transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical results of sirolimus treatment in transplant models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advancing immunomodulation in organ transplantation: the therapeutic potential of self-assembled rapamycin nanoparticles in allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1] As a critical downstream effector of the frequently dysregulated PI3K/AKT pathway, mTOR signaling is hyperactivated in a majority of human cancers, making it a prime target for therapeutic intervention.[2][3] Rapamycin and its analogs (rapalogs) are allosteric inhibitors of the mTOR Complex 1 (mTORC1), a key component of the mTOR signaling network. This technical guide provides an in-depth overview of rapamycin-related signaling pathways in cancer, detailing the core molecular mechanisms, the basis of drug resistance, and key experimental protocols for pathway analysis. Quantitative data are summarized to provide a comparative perspective on drug efficacy across various cancer types.
The Core Signaling Axis: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that integrates signals from growth factors, nutrients, and cellular energy status to orchestrate cellular responses.[2][4] Its aberrant activation is a hallmark of many cancers.[3]
Pathway Activation:
-
Receptor Tyrosine Kinases (RTKs): The pathway is typically initiated by the binding of growth factors (e.g., IGF-1, EGF) to their corresponding RTKs on the cell surface.[5]
-
PI3K Activation: This binding event recruits and activates Phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5]
-
AKT Recruitment and Activation: PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).[4]
-
mTORC1 Activation: Activated AKT phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC), a key negative regulator of mTORC1.[6] The inactivation of the TSC complex allows the small GTPase Rheb to accumulate in a GTP-bound state, directly binding to and activating mTORC1.[7]
Mutations or amplifications of genes such as PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, which dephosphorylates PIP3, lead to constitutive activation of this pathway in cancer.[2][8]
The mTOR Complexes: mTORC1 and mTORC2
mTOR exerts its functions through two distinct multi-protein complexes, mTORC1 and mTORC2, which have different components, substrates, and sensitivities to rapamycin.[1][9]
-
mTORC1 (mechanistic Target of Rapamycin Complex 1): This complex is a central regulator of cell growth and proliferation.[7] It is composed of mTOR, Raptor (regulatory-associated protein of mTOR), mLST8, PRAS40, and Deptor.[1] mTORC1 integrates signals from growth factors and nutrients to control protein synthesis, lipid synthesis, and autophagy.[7] It is sensitive to acute inhibition by rapamycin.[1]
-
mTORC2 (mechanistic Target of Rapamycin Complex 2): This complex is primarily involved in cell survival and cytoskeletal organization.[7] Its core components are mTOR, Rictor (rapamycin-insensitive companion of mTOR), mSIN1, mLST8, Protor, and Deptor.[10] mTORC2 is generally considered insensitive to acute rapamycin treatment, although prolonged exposure can inhibit its assembly and function in some cell types.[10][11] A key function of mTORC2 is the phosphorylation and activation of AKT.[6]
Mechanism of Action of Rapamycin
Rapamycin is a macrolide that acts as a potent and specific allosteric inhibitor of mTORC1.[12]
-
Complex Formation: Inside the cell, rapamycin first binds to the immunophilin FK506-binding protein 12 (FKBP12).[10]
-
Allosteric Inhibition: The resulting rapamycin-FKBP12 complex binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR within the mTORC1 complex.[1]
-
Inhibition of Downstream Signaling: This binding event does not directly inhibit the kinase activity of mTOR but prevents it from accessing its key downstream substrates, primarily p70 S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[10]
-
S6K1: Inhibition of S6K1 phosphorylation prevents the subsequent phosphorylation of ribosomal protein S6, leading to a decrease in ribosome biogenesis and protein synthesis.[13]
-
4E-BP1: Hypophosphorylated 4E-BP1 binds tightly to the eukaryotic translation initiation factor 4E (eIF4E), preventing the assembly of the eIF4F complex. This suppresses the translation of a specific subset of mRNAs, many of which encode proteins crucial for cell growth and proliferation.[13]
-
The net effect is a cytostatic response, causing cell cycle arrest, primarily in the G1 phase.[14]
References
- 1. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines | PLOS One [journals.plos.org]
- 3. rsc.org [rsc.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic target of rapamycin inhibitors: successes and challenges as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Target of Rapamycin (mTOR): An In-Depth Technical Guide
Abstract
The mechanistic target of rapamycin (mTOR), a highly conserved serine/threonine kinase, functions as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2][3] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy levels, and oxygen, to orchestrate appropriate cellular responses.[1][4] mTOR exerts its functions as the catalytic subunit of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][4] Dysregulation of the mTOR signaling pathway is a common feature in a multitude of human diseases, including cancer, type 2 diabetes, and neurodegenerative disorders, making it a critical target for drug development.[5][6][7][8] This technical guide provides a comprehensive overview of the mTOR signaling network, its regulation, downstream effectors, and pharmacological inhibition, with a focus on the core molecular mechanisms and key experimental methodologies for an audience of researchers, scientists, and drug development professionals.
The mTOR Signaling Network: Two Distinct Complexes
mTOR is the core component of two structurally and functionally distinct complexes, mTORC1 and mTORC2, which differ in their subunit composition, sensitivity to rapamycin, upstream regulators, and downstream substrates.[1][5][9]
mTOR Complex 1 (mTORC1)
mTORC1 is a master regulator of cell growth and metabolism, primarily by promoting anabolic processes like protein and lipid synthesis, while inhibiting catabolic processes such as autophagy.[7][10][11] The activity of mTORC1 is acutely sensitive to inhibition by the macrolide drug rapamycin.[5][12][13] It integrates signals from growth factors, amino acids, energy status, and oxygen to control cellular physiology.[2][4]
Table 1: Subunit Composition of mTORC1
| Subunit | Name | Function |
|---|---|---|
| Core | ||
| mTOR | Mechanistic Target of Rapamycin | Catalytic kinase subunit.[1] |
| Raptor | Regulatory-Associated Protein of mTOR | Scaffolding protein that recruits substrates (e.g., 4E-BP1, S6K1) to mTORC1.[1][9][14] |
| mLST8 | Mammalian Lethal with SEC13 Protein 8 (GβL) | Stabilizes the mTOR kinase activation loop and positively regulates the complex.[1][9][14] |
| Inhibitory | ||
| PRAS40 | Proline-Rich Akt Substrate of 40 kDa | Inhibitory subunit; its phosphorylation by Akt relieves this inhibition.[1][5][11][14] |
| DEPTOR | DEP Domain-Containing mTOR-Interacting Protein | Inhibitory protein that binds to the mTOR FAT domain.[5][11][14] |
mTOR Complex 2 (mTORC2)
mTORC2 is a key regulator of cell survival, proliferation, and cytoskeletal organization.[1][10][15] Unlike mTORC1, mTORC2 is generally considered insensitive to acute treatment with rapamycin, although prolonged exposure can disrupt its assembly and function in certain cell types.[5][12][16] mTORC2 is primarily activated by growth factor signaling and plays a crucial role in activating members of the AGC kinase family, most notably Akt.[5][9]
Table 2: Subunit Composition of mTORC2
| Subunit | Name | Function |
|---|---|---|
| Core | ||
| mTOR | Mechanistic Target of Rapamycin | Catalytic kinase subunit.[9] |
| Rictor | Rapamycin-Insensitive Companion of mTOR | Essential scaffolding subunit that defines the complex and its substrate specificity.[9][11] |
| mLST8 | Mammalian Lethal with SEC13 Protein 8 (GβL) | Stabilizing component, shared with mTORC1.[9][11] |
| mSin1 | Mammalian Stress-Activated Protein Kinase-Interacting Protein | Crucial for complex integrity and substrate recognition; functions as a positive regulator.[9][11] |
| Regulatory | ||
| Protor1/2 | Protein Observed with Rictor-1/2 | Rictor-binding subunit that positively regulates mTORC2.[11][17] |
| DEPTOR | DEP Domain-Containing mTOR-Interacting Protein | Inhibitory protein, shared with mTORC1.[5][17] |
Upstream Regulation of mTOR Signaling
The activation of mTORC1 and mTORC2 is tightly controlled by a complex network of signaling pathways that report on the cell's environmental and internal state.
Regulation of mTORC1: An Integration Hub
mTORC1 activation requires the convergence of multiple signaling inputs at the surface of the lysosome.
-
Growth Factors (e.g., Insulin, IGF-1): Activation of receptor tyrosine kinases (RTKs) triggers the PI3K-Akt signaling cascade.[4][6] Akt directly phosphorylates and inhibits the tuberous sclerosis complex (TSC) protein TSC2, a key negative regulator of mTORC1.[2][6][18]
-
TSC Complex (TSC1-TSC2): This complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[2][14][18] When active, the TSC complex converts Rheb to its inactive, GDP-bound state. Inhibition of the TSC complex by Akt allows Rheb to accumulate in its active, GTP-bound form.[14][18]
-
Rheb: GTP-loaded Rheb directly binds to and allosterically activates mTORC1 at the lysosomal surface.[14][18][19]
-
Amino Acids: The presence of amino acids, particularly leucine and arginine, is sensed by the Rag GTPases.[8][9] In an amino acid-replete state, the Rag GTPase heterodimer is activated and, via the Ragulator complex, recruits mTORC1 to the lysosome, where it can be activated by Rheb.[8][14][18]
-
Energy and Oxygen Status: Low cellular energy (high AMP/ATP ratio) activates AMP-activated protein kinase (AMPK), which inhibits mTORC1 by phosphorylating both TSC2 and Raptor.[4][14] Hypoxia (low oxygen) inhibits mTORC1 through the induction of REDD1, which acts to stabilize the TSC complex.[11]
Caption: Upstream signaling pathways converging on mTORC1.
Regulation of mTORC2
The mechanisms regulating mTORC2 are less understood than those for mTORC1. Its activation is strongly linked to growth factor signaling through the PI3K pathway, though the precise mechanism remains an area of active investigation.[9][15] It has also been shown that mTORC2 association with ribosomes is important for its activation, suggesting a role in sensing translational status.[15][20]
Downstream Effectors of mTOR Signaling
Once activated, mTORC1 and mTORC2 phosphorylate a diverse array of substrates to control key cellular functions.
mTORC1 Downstream Pathways
-
Protein Synthesis: mTORC1 promotes protein synthesis through two main effectors.[2][16] It phosphorylates and inactivates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), allowing the eIF4E protein to participate in cap-dependent translation.[2][21] Simultaneously, mTORC1 phosphorylates and activates S6 kinase 1 (S6K1), which in turn phosphorylates several targets to enhance mRNA biogenesis and translation.[2][21][22]
-
Autophagy: mTORC1 is a potent inhibitor of autophagy. It directly phosphorylates and suppresses the ULK1 complex, which is required for the initiation of autophagosome formation.[16]
-
Lipid and Nucleotide Synthesis: mTORC1 promotes the synthesis of lipids and nucleotides to provide the necessary building blocks for new cells.[7][17]
mTORC2 Downstream Pathways
-
Cell Survival and Proliferation: The most critical role of mTORC2 is the phosphorylation of Akt at serine 473.[9] This phosphorylation is required for the full activation of Akt, a central kinase that promotes cell survival and proliferation by inhibiting apoptotic factors and cell cycle inhibitors.
-
Cytoskeletal Organization: mTORC2 regulates the actin cytoskeleton by phosphorylating Protein Kinase C alpha (PKCα) and other substrates, thereby influencing cell shape and motility.[1][11]
Caption: Key downstream effectors of mTORC1 and mTORC2.
Pharmacological Inhibition of mTOR
Given its central role in promoting cell growth and proliferation, mTOR is a major therapeutic target, particularly in oncology.[23]
Mechanism of Rapamycin and Rapalogs
Rapamycin (also known as Sirolimus) and its analogs (rapalogs), such as Everolimus and Temsirolimus, are allosteric inhibitors of mTORC1.[10][15][23] Rapamycin first forms a high-affinity complex with the intracellular immunophilin FKBP12 (FK506-Binding Protein 12).[10][23][24] This drug-protein complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain on mTOR, preventing the association of Raptor with mTOR and thereby inhibiting the downstream signaling of mTORC1.[1][6][24]
Caption: Mechanism of mTORC1 inhibition by rapamycin.
Second-Generation mTOR Inhibitors
The limitations of rapalogs, including incomplete mTORC1 inhibition and the activation of a pro-survival feedback loop to Akt, led to the development of second-generation inhibitors.[15][19]
Table 3: Classes of mTOR Inhibitors
| Generation | Class | Mechanism of Action | Examples |
|---|---|---|---|
| First | Rapalogs | Allosteric inhibitors of mTORC1 via FKBP12-FRB interaction.[10][24] | Sirolimus (Rapamycin), Everolimus, Temsirolimus.[10] |
| Second | mTOR Kinase Inhibitors (mTOR-KIs) | ATP-competitive inhibitors that target the kinase domain of mTOR, thus inhibiting both mTORC1 and mTORC2.[24] | Torin-1, Vistusertib.[24] |
| Second | Dual PI3K/mTOR Inhibitors | ATP-competitive inhibitors that target the kinase domains of both PI3K and mTOR.[19][24] | Dactolisib.[24] |
Key Experimental Methodologies to Study mTOR Signaling
A variety of experimental techniques are employed to investigate the mTOR pathway.[25][26] The choice of method depends on whether the goal is to assess overall pathway activity, analyze protein-protein interactions, or measure direct kinase activity.
Protocol 1: Western Blotting for Phosphorylated Downstream Targets
Western blotting is the most common method to assess the activation state of the mTOR pathway.[27] This is achieved by using phospho-specific antibodies that recognize the phosphorylated forms of mTOR substrates. A decrease in the phosphorylation of mTORC1 targets (p-S6K, p-4EBP1) or mTORC2 targets (p-Akt S473) indicates pathway inhibition.
General Methodology:
-
Cell Lysis: Treat cells with stimuli or inhibitors, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Separate proteins by size by running a standardized amount of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-S6K1 Thr389).
-
Wash, then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody against the total protein (e.g., anti-total-S6K1) to confirm equal loading.
Caption: A typical experimental workflow for Western Blot analysis.
Protocol 2: Immunoprecipitation (IP) of mTOR Complexes
Immunoprecipitation is used to isolate mTOR and its binding partners to study the composition of mTORC1 and mTORC2 or to identify novel interacting proteins.[25][26]
General Methodology:
-
Cell Lysis: Lyse cells using a gentle, non-denaturing buffer (e.g., CHAPS-based) to preserve protein complexes.
-
Pre-clearing: Incubate lysate with control beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to a core component of the complex (e.g., anti-mTOR or anti-Raptor).
-
Complex Capture: Add Protein A/G beads to the lysate/antibody mixture. The beads will bind the antibody, capturing the entire protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of known complex components or by mass spectrometry to identify new binding partners.
Protocol 3: mTOR Kinase Assay
In vitro kinase assays are performed to measure the direct catalytic activity of mTOR on a specific substrate.
General Methodology:
-
Isolate mTOR Complex: Immunoprecipitate mTORC1 or mTORC2 from cell lysates as described above.
-
Kinase Reaction: Resuspend the immunoprecipitated beads in a kinase buffer containing a purified, recombinant substrate (e.g., inactive 4E-BP1 or S6K1) and ATP (often radiolabeled [γ-³²P]ATP).
-
Incubation: Incubate the reaction at 30°C for a set period (e.g., 20-30 minutes).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Analyze substrate phosphorylation by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody.
Conclusion and Future Directions
The mTOR pathway is a cornerstone of cellular regulation, linking environmental cues to fundamental processes of growth and metabolism. Its intricate network of upstream regulators and downstream effectors provides numerous points for physiological control and therapeutic intervention. While first-generation inhibitors have found clinical success, ongoing research is focused on developing more effective and specific second-generation inhibitors and combination therapies to overcome resistance mechanisms.[19] A deeper understanding of the distinct and overlapping functions of mTORC1 and mTORC2, driven by the experimental approaches outlined herein, will continue to be critical for developing novel strategies to treat a wide range of human diseases.[5][12][13]
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. news-medical.net [news-medical.net]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. mTOR Complexes and Signaling: 1 protein, 2 complexes, seemingly infinite impacts [horizondiscovery.com]
- 10. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 11. mTOR pathway | Abcam [abcam.com]
- 12. Regulation and metabolic functions of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Amino acid signalling upstream of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Diverse Signaling Mechanisms of mTOR Complexes: mTORC1 and mTORC2 in F" by Meena Jhanwar-Uniyal, John V. Wainwright et al. [touroscholar.touro.edu]
- 16. portlandpress.com [portlandpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Regulation of mTORC1 by Upstream Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The molecular target of rapamycin (mTOR) as a therapeutic target against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 25. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Experimental Approaches in Delineating mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Rapamycin in Anti-Aging Research for Model Organisms
Executive Summary
Rapamycin, a macrolide compound discovered in the soil of Easter Island (Rapa Nui), has emerged as one of the most robust and reproducible pharmacological interventions for extending lifespan and improving healthspan in a variety of model organisms.[1][2] Its primary mechanism of action is the inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that serves as a central regulator of cellular growth, metabolism, and proliferation.[3][4] The mTOR signaling pathway integrates nutrient availability and growth factor signals to control anabolic processes, such as protein synthesis, and inhibit catabolic processes like autophagy.[4][5] By suppressing mTOR, particularly the mTORC1 complex, rapamycin mimics a state of dietary restriction, a well-established intervention for promoting longevity.[5] This guide provides an in-depth review of the core signaling pathways, a quantitative summary of lifespan extension data, and detailed experimental protocols for the application of rapamycin in key model organisms used in aging research.
Mechanism of Action: The mTOR Signaling Pathway
The anti-aging effects of rapamycin are primarily mediated through its interaction with the mTOR signaling network. mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
-
mTORC1: This complex is sensitive to acute rapamycin administration. Rapamycin first binds to the immunophilin FKBP12, and this complex then allosterically inhibits mTORC1.[6][7] mTORC1 integrates signals from growth factors (via the PI3K-Akt pathway) and nutrients (like amino acids) to promote cell growth and proliferation. Its key downstream targets include S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), which together regulate protein synthesis.[5] Inhibition of mTORC1 by rapamycin leads to a reduction in protein translation and an upregulation of autophagy, a cellular recycling process crucial for clearing damaged components.[4]
-
mTORC2: This complex is generally considered rapamycin-insensitive under acute exposure. However, chronic or prolonged treatment with rapamycin has been shown to inhibit the assembly and function of mTORC2 in some cell types.[2][6] mTORC2 is involved in regulating cell survival and metabolism, in part by phosphorylating Akt. Disruption of mTORC2 can lead to some of the undesirable side effects associated with long-term rapamycin use, such as glucose intolerance.[6]
The diagram below illustrates the central role of rapamycin in the mTOR signaling cascade.
References
- 1. vitadao.medium.com [vitadao.medium.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Reviewing the Role of mTOR in Aging – Fight Aging! [fightaging.org]
- 4. The Target of Rapamycin Signalling Pathway in Ageing and Lifespan Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 7. actascientific.com [actascientific.com]
The Role of Rapamycin in Autophagy Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of rapamycin in the induction of autophagy. It details the core molecular mechanisms, presents quantitative data on its effects, and offers detailed experimental protocols for assessing its activity.
Introduction: Rapamycin and Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, crucial for maintaining cellular homeostasis.[1] A key regulator of this process is the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that, when active, suppresses autophagy.[2][3][4] Rapamycin, a macrolide compound, is a potent and specific inhibitor of mTOR complex 1 (mTORC1).[5][6][7] By inhibiting mTORC1, rapamycin effectively induces autophagy, making it an invaluable tool for studying this pathway and a compound of interest for therapeutic applications in various diseases, including neurodegenerative disorders and cancer.[3][8][9]
The mTOR Signaling Pathway and Rapamycin's Mechanism of Action
Under normal conditions, growth factors and nutrients activate the PI3K/Akt signaling pathway, which in turn activates mTORC1.[4][8] Active mTORC1 promotes cell growth and proliferation while actively suppressing autophagy. It achieves this by phosphorylating and inhibiting key components of the autophagy initiation machinery, including the ULK1 complex (comprising ULK1, ATG13, and FIP200).[2][10]
Rapamycin functions by forming a complex with the FK506-binding protein 12 (FKBP12).[6] This rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1.[6] This inhibition prevents the phosphorylation of ULK1 by mTORC1, thereby de-repressing the ULK1 complex and allowing for the initiation of autophagosome formation.[10]
Quantitative Effects of Rapamycin on Autophagy Markers
The induction of autophagy by rapamycin can be quantified by monitoring key autophagy-related proteins. The most common markers are the conversion of LC3-I to LC3-II, which correlates with autophagosome formation, and the degradation of p62/SQSTM1, a selective autophagy substrate.[5]
| Cell Line | Rapamycin Concentration | Treatment Duration | Effect on LC3-II / LC3-I Ratio | Effect on p62/SQSTM1 Levels | Reference |
| Neuroblastoma (NB) | 20 µM | 24 h | Significantly increased | Significantly reduced | [5][11] |
| Melanoma (M14) | 10, 50, 100 nM | 24 h | Concentration-dependent increase | Not specified | [6] |
| Osteosarcoma (MG63) | 5 µmol/l | 12 h | Increased LC3-II | Increased p62 (in this specific context) | [12] |
| Human iPSCs | 200 nM | 3 days | Increased LC3B-II staining | Not specified | [13] |
| Glioblastoma (U87MG) | 10 nM | 24 h | Increased | Decreased | [14] |
Note: The effect of rapamycin can be cell-type dependent. While p62 is generally expected to decrease with induced autophagy, some contexts might show different results.
Experimental Protocols
General Workflow for Assessing Rapamycin-Induced Autophagy
A typical experiment to assess the effect of rapamycin on autophagy involves cell culture, treatment with rapamycin, and subsequent analysis using methods like Western blotting or immunofluorescence.
Detailed Protocol: Western Blot Analysis of LC3 and p62
This protocol outlines the steps for detecting changes in LC3 and p62 protein levels following rapamycin treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, SH-SY5Y) in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of rapamycin (e.g., 10 mM in DMSO).[15]
-
Treat cells with the desired final concentration of rapamycin (e.g., 100 nM - 20 µM) for a specified duration (e.g., 12, 24, or 36 hours).[5][16] Include a vehicle-only control (DMSO).
-
For autophagy flux analysis, a parallel set of wells can be co-treated with an autophagy inhibitor like Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the rapamycin treatment.[14][17]
2. Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.[1][16]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[16]
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel for optimal separation of LC3-I and LC3-II.[16]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.[18]
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (e.g., 1:1000 dilution) and p62/SQSTM1 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[5][16] A loading control antibody (e.g., β-actin or GAPDH, 1:5000) should also be used.[16]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.[5][16]
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using image analysis software to quantify the band intensities. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.[14]
Detailed Protocol: Immunofluorescence for LC3 Puncta
This protocol describes how to visualize and quantify the formation of autophagosomes (LC3 puncta) in cells treated with rapamycin.
1. Cell Culture and Treatment:
-
Plate cells on sterile glass coverslips in a 24-well plate.
-
Treat cells with rapamycin and controls as described in the Western blot protocol (Section 4.2.1).
2. Cell Fixation and Permeabilization:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[1]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[1]
-
Wash three times with PBS.
3. Immunostaining:
-
Block with 1-3% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Incubate with a primary antibody against LC3 (e.g., 1:200-1:400 dilution in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS containing 0.05% Tween 20 (PBST).
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit, 1:500 dilution) for 1 hour at room temperature, protected from light.[19]
-
Wash three times with PBST.
4. Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
5. Analysis:
-
Capture images from multiple random fields for each condition.
-
Quantify the number of LC3 puncta (dots) per cell using image analysis software (e.g., ImageJ/Fiji). An increase in the number of puncta per cell indicates autophagy induction.
Conclusion
Rapamycin is a cornerstone tool for the study of autophagy due to its specific inhibition of mTORC1. This guide provides the foundational knowledge of its mechanism, quantitative data illustrating its effects, and detailed protocols for its application in a research setting. Proper experimental design, including appropriate controls and quantitative analysis as outlined here, is essential for accurately interpreting the role of rapamycin in modulating the autophagic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. mTOR regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Rapamycin Inhibits Glioma Cells Growth and Promotes Autophagy by miR-26a-5p/DAPK1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. JCI - mTOR: a pharmacologic target for autophagy regulation [jci.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. Spermidine and Rapamycin Reveal Distinct Autophagy Flux Response and Cargo Receptor Clearance Profile - PMC [pmc.ncbi.nlm.nih.gov]
Rapamycin and Cellular Senescence: A Technical Guide to Foundational Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational studies on rapamycin and its effects on cellular senescence. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways.
Core Concepts in Rapamycin's Impact on Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest that plays a dual role in aging and disease. While it acts as a tumor-suppressive mechanism, the accumulation of senescent cells contributes to age-related pathologies through the senescence-associated secretory phenotype (SASP).[1] Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mechanistic target of rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[2][3][4] Foundational research has established that by inhibiting mTOR, rapamycin can delay or mitigate many aspects of cellular senescence.[1][5][6]
Rapamycin's primary mechanism of action in this context is through the inhibition of the mTORC1 complex.[2][3] This inhibition leads to a reduction in the translation of key proteins involved in the senescent phenotype, including components of the SASP.[3][7] Notably, rapamycin has been shown to suppress the pro-inflammatory SASP, which is a key driver of the detrimental effects of senescent cells.[5][7] Studies have demonstrated that rapamycin can selectively inhibit the SASP without affecting the cell cycle arrest, suggesting that these two aspects of senescence can be independently regulated.[5]
Key Signaling Pathways Modulated by Rapamycin in Senescent Cells
The mTOR signaling pathway is central to the regulation of cellular senescence. In senescent cells, the mTOR pathway is often hyperactive, contributing to the development of the senescent phenotype.[6][8] Rapamycin's inhibition of mTORC1 sets off a cascade of downstream effects that ultimately modulate the characteristics of senescent cells.
The mTOR Signaling Pathway
The following diagram illustrates the central role of the mTOR signaling pathway and the intervention point of rapamycin. Growth factors and nutrients activate the PI3K/Akt pathway, which in turn activates mTORC1. Activated mTORC1 promotes protein synthesis and cell growth while inhibiting autophagy. Rapamycin, by binding to FKBP12, directly inhibits mTORC1 activity.
Interaction with Nrf2 and STAT3 Pathways
Research has revealed that rapamycin's effects on cellular senescence are not solely mediated by mTOR inhibition but also involve crosstalk with other critical signaling pathways. One such pathway is the Nrf2 pathway, which is involved in the cellular stress response. Studies have shown that rapamycin can activate the Nrf2 pathway, which contributes to the inhibition of senescence markers like p16 and p21.[1][5] However, the suppression of SASP and Senescence-Associated β-galactosidase (SA-β-gal) staining by rapamycin appears to be independent of Nrf2.[1][5]
Furthermore, rapamycin has been found to inhibit the STAT3 pathway, which is linked to the production of SASP components.[1][5] This inhibition of STAT3 activation by rapamycin occurs independently of the Nrf2 pathway.[1][5] This suggests a multi-faceted mechanism by which rapamycin modulates the senescent phenotype, regulating cell cycle arrest and the secretory phenotype through distinct molecular pathways.
Quantitative Data on Rapamycin's Effects
The following tables summarize quantitative data from foundational studies, illustrating the impact of rapamycin on key markers of cellular senescence.
Table 1: Effect of Rapamycin on Senescence-Associated β-Galactosidase (SA-β-gal) Staining
| Cell Type | Senescence Inducer | Rapamycin Concentration | Duration of Treatment | Reduction in SA-β-gal Positive Cells | Reference |
| Mouse Skin Fibroblasts | Hydrogen Peroxide | 25 nM | 24 hours (pre-incubation) | Significant decrease | [5] |
| Murine Skin Fibroblasts | UVB Irradiation | 5 μM | Not specified | Significant decrease | [9] |
| Human Skin | In vivo (topical) | 0.001% | 8 months | Not directly quantified, but reduced p16INK4A | [10][11] |
Table 2: Effect of Rapamycin on Senescence-Associated Cell Cycle Arrest Markers
| Cell Type | Senescence Inducer | Rapamycin Concentration | Duration of Treatment | Change in p16 Expression | Change in p21 Expression | Reference |
| WT Mouse Fibroblasts | Hydrogen Peroxide | 25 nM | 24 hours (pre-incubation) | Decreased | Decreased | [5] |
| Nrf2KO Mouse Fibroblasts | Hydrogen Peroxide | 25 nM | 24 hours (pre-incubation) | No significant change | No significant change | [1][5] |
| Human Skin | In vivo (topical) | 0.001% | 8 months | Significant reduction (P = 0.008) | Trend towards reduction | [10][11] |
| Older Human Immune Cells | In vivo | 1 mg/day | 16 weeks | Not directly measured | Lower levels | [12] |
Table 3: Effect of Rapamycin on the Senescence-Associated Secretory Phenotype (SASP)
| Cell Type/Model | Senescence Inducer | Rapamycin Concentration | Key SASP Factors Measured | Effect of Rapamycin | Reference |
| Senescent Fibroblasts | Not specified | Not specified | IL-1α | Inhibits upregulation | [9][13] |
| Nrf2KO Mice | In vivo | Not specified | Pro-inflammatory cytokines | Decreased in serum and fat tissue | [1][5] |
| Prostate Cancer Model | Co-culture with senescent fibroblasts | Not specified | Not specified | Reduced stimulation of proliferation, migration, and invasion | [7] |
| Rat Kidney Transplant | Ischemia-reperfusion injury | 1.5 mg/kg/day | Pro-inflammatory cytokines | Significantly reduced | [13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in foundational studies on rapamycin and cellular senescence.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is a widely used method to detect senescent cells in culture.[14][15][16][17][18]
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixative solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
Staining solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) dissolved in dimethylformamide (DMF)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
Procedure:
-
Wash cells twice with PBS.
-
Fix cells for 3-5 minutes at room temperature with the fixative solution.
-
Wash cells three times with PBS.
-
Add the staining solution to the cells.
-
Incubate at 37°C without CO2 for 12-16 hours.
-
Observe cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.
-
Quantify the percentage of blue-stained cells.
Western Blot Analysis for p16 and p21
This protocol is used to determine the protein levels of the cell cycle inhibitors p16 and p21.[19][20][21][22]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p16 and p21
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer on ice.
-
Quantify protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
Detection of Senescence-Associated Secretory Phenotype (SASP)
The SASP is a complex mixture of secreted factors, and its analysis often requires a multi-pronged approach.[23][24][25][26][27]
1. Collection of Conditioned Media:
-
Culture senescent cells to the desired density.
-
Wash the cells thoroughly with serum-free media to remove any residual serum proteins.
-
Incubate the cells in serum-free media for 24-48 hours to collect the secreted proteins.
-
Collect the conditioned media and centrifuge to remove any cellular debris.
-
Store the conditioned media at -80°C until analysis.
2. Quantification of SASP Components:
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is a targeted approach to measure the concentration of specific cytokines, chemokines, and growth factors (e.g., IL-6, IL-8).
-
Multiplex Immunoassays (e.g., Luminex, Meso Scale Discovery): These platforms allow for the simultaneous quantification of a large panel of secreted proteins from a small sample volume.
-
Proteomic Analysis (e.g., Mass Spectrometry): This is an unbiased approach to identify and quantify the full spectrum of proteins present in the conditioned media.
Experimental Workflow for Studying Rapamycin's Effects
The following diagram outlines a typical experimental workflow to investigate the impact of rapamycin on cellular senescence.
Conclusion
The foundational studies on rapamycin and cellular senescence have provided compelling evidence for its role as a potent modulator of the senescent phenotype. By inhibiting the mTOR pathway and interacting with other key signaling networks, rapamycin can suppress the detrimental aspects of senescent cells, particularly the pro-inflammatory SASP. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of rapamycin and other mTOR inhibitors in the context of aging and age-related diseases. The continued investigation into the nuanced molecular mechanisms of rapamycin's action will be crucial for the development of targeted and effective senomorphic therapies.
References
- 1. Rapamycin inhibits the secretory phenotype of senescent cells by a Nrf2-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of phenotypes of cellular senescence by pan-mTOR inhibition | Aging [aging-us.com]
- 3. mTOR as regulator of lifespan, aging and cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Target of Rapamycin Signalling Pathway in Ageing and Lifespan Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin inhibits the secretory phenotype of senescent cells by a Nrf2‐independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR Signaling from Cellular Senescence to Organismal Aging [aginganddisease.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Cellular Senescence in Human Skin Aging: Leveraging Senotherapeutics (Rapamycin) - Rapamycin Longevity News [rapamycin.news]
- 10. Topical rapamycin reduces markers of senescence and aging in human skin: an exploratory, prospective, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New Oxford Study: Powerful Longevity Drug Rapamycin Targets Cell Senescence [nad.com]
- 13. The mTOR inhibitor Rapamycin protects from premature cellular senescence early after experimental kidney transplantation | PLOS One [journals.plos.org]
- 14. telomer.com.tr [telomer.com.tr]
- 15. Algorithmic assessment of cellular senescence in experimental and clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. buckinstitute.org [buckinstitute.org]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo | Springer Nature Experiments [experiments.springernature.com]
- 19. p16Ink4a and p21Cip1/Waf1 promote tumour growth by enhancing myeloid-derived suppressor cells chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Detection of the senescence-associated secretory phenotype (SASP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Measuring the Senescence-Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Sensitive Detection and Monitoring of Senescence-Associated Secretory Phenotype by SASP-RAP Assay | PLOS One [journals.plos.org]
Initial Investigation of Rapamycin in Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapamycin, a macrolide compound initially developed as an immunosuppressant, has garnered significant attention for its profound effects on metabolism. As a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), it interfaces with fundamental cellular processes governing growth, proliferation, and nutrient sensing. This technical guide provides an in-depth overview of the initial investigation of rapamycin in the context of metabolic disorders. It details the core mechanism of action, summarizes key preclinical findings in structured tables, provides detailed experimental protocols for in vivo studies, and illustrates critical signaling pathways and experimental workflows using Graphviz visualizations. The paradoxical effects of rapamycin on glucose homeostasis and lipid metabolism are explored, offering a comprehensive resource for researchers navigating this complex and promising area of therapeutic development.
Introduction: The Dual Role of mTOR in Metabolism
The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes act as central regulators of cellular metabolism, integrating signals from nutrients, growth factors, and cellular energy status.
-
mTORC1: Acutely sensitive to rapamycin, mTORC1 promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy. Its activation is stimulated by high nutrient availability and growth factors.
-
mTORC2: Generally considered insensitive to acute rapamycin treatment, mTORC2 plays a crucial role in insulin signaling by phosphorylating Akt. However, prolonged rapamycin exposure can disrupt mTORC2 assembly and function in certain cell types.
Dysregulation of mTOR signaling is implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The ability of rapamycin to inhibit mTORC1 has made it a valuable tool for investigating the role of this pathway in metabolic homeostasis and disease.
Mechanism of Action: Rapamycin's Impact on Metabolic Signaling
Rapamycin's primary mechanism of action involves the formation of a complex with the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR, specifically inhibiting the activity of mTORC1. This inhibition leads to a cascade of downstream effects on metabolic pathways.
The mTOR Signaling Pathway
The following diagram illustrates the central role of mTOR in integrating nutrient and growth factor signals and the inhibitory effect of rapamycin.
Quantitative Data from Preclinical Studies
The effects of rapamycin on metabolic parameters in rodent models are often dose-dependent and can vary based on the specific model and duration of treatment. The following tables summarize key quantitative findings from various preclinical studies.
Table 1: Effects of Rapamycin on Body Weight and Adiposity
| Mouse Model | Diet | Rapamycin Dose & Administration | Duration | Change in Body Weight | Change in Adiposity | Reference |
| C57BL/6J | High-Fat Diet (HFD) | 2 mg/kg/week, IP | 16 weeks | Reduced | Reduced epididymal fat pad weight | [1] |
| KK/HlJ | High-Fat Diet (HFD) | 2 mg/kg/day, IP | 42 days | Reduced | Reduced retroperitoneal and epididymal fat pad weight | [2][3] |
| C57BL/6J | High-Fat, High-Sucrose (HFHS) | Orally, in diet | 20 weeks | Reduced gain | Reduced % body fat (33.6 ± 4.9% vs 40.4 ± 3.0% in placebo) | [4] |
| db/db | Chow | 0.25 mg/kg/day, IP | 28 days | Reduced | Not reported | [5] |
| C57BL/6J on HFD | 1.5 mg/kg, 3x/week, every other week, IP | 8.5 months | Prevented gain | Lower leptin levels, indicating reduced fat mass | [6] |
Table 2: Effects of Rapamycin on Glucose Homeostasis
| Mouse Model | Diet | Rapamycin Dose & Administration | Duration | Effect on Glucose Tolerance (GTT) | Effect on Insulin Sensitivity (ITT) | Reference |
| KK/HlJ | HFD | 2 mg/kg/day, IP | 42 days | Impaired (increased AUC) | Not reported | [2][3] |
| C57BL/6J | HFHS | Orally, in diet | 20 weeks | Improved | Improved | [4] |
| NOD (diabetic) | Chow | Anti-CD3 + Rapamycin | N/A | Improved (lower peak glucose) | Not reported | [7] |
| HET3 (male) | Chow | Orally, in diet | 52 weeks | Impaired (increased AUC) | No change | [8] |
| Nine inbred strains | Chow | N/A | N/A | Delayed glucose clearance (increased AUC) across all strains | No main effect | [9] |
Table 3: Effects of Rapamycin on Serum Lipids
| Mouse Model | Diet | Rapamycin Dose & Administration | Duration | Change in Triglycerides | Change in Total Cholesterol | Reference |
| KK/HlJ | HFD | 2 mg/kg/day, IP | 42 days | Decreased | Not reported | [3] |
| C57BL/6J | HFHS | Orally, in diet | 20 weeks | Decreased | No change | [4] |
| db/db (male) | Chow | 2.24 mg/kg/day, in chow | 4 months | Decreased | No change | [10] |
| C57BL/6J on HFD | Various intermittent IP schedules | 1 year | No change | No change | [11] | |
| Mouse Liver | N/A | 4 mg/kg/day, IP | 2 weeks | Increased in liver | No change in liver |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the initial investigation of rapamycin's effects on metabolic disorders in mouse models.
Rapamycin Administration
4.1.1. Intraperitoneal (IP) Injection
-
Vehicle Preparation: A common vehicle for rapamycin is a solution of 5% PEG400 and 5% Tween 80 in sterile saline.
-
Dosing Solution Preparation:
-
Prepare a stock solution of rapamycin in 100% ethanol (e.g., 50 mg/mL).
-
On the day of injection, dilute the stock solution in the vehicle to the final desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 25g mouse).
-
Vortex thoroughly to ensure complete mixing.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
-
Injection Procedure:
-
Restrain the mouse, exposing the abdomen.
-
Insert a 26-28 gauge needle into the lower right quadrant of the abdomen at a 15-20 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the calculated volume of the rapamycin solution.
-
4.1.2. Oral Gavage
-
Vehicle Preparation: A common vehicle is 0.5% methylcellulose in sterile water.
-
Dosing Solution Preparation: Prepare a suspension of rapamycin in the vehicle to the desired concentration.
-
Gavage Procedure:
-
Select an appropriately sized gavage needle for the mouse.
-
Restrain the mouse and align its head and body vertically.
-
Gently insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the rapamycin suspension.
-
Glucose and Insulin Tolerance Tests
4.2.1. Glucose Tolerance Test (GTT)
-
Fast mice overnight for approximately 16 hours with free access to water.
-
Record the body weight of each mouse.
-
Obtain a baseline blood glucose measurement (t=0) from a tail vein sample using a glucometer.
-
Administer a 20% glucose solution via IP injection at a dose of 2 g/kg body weight.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Calculate the Area Under the Curve (AUC) to quantify glucose clearance.
4.2.2. Insulin Tolerance Test (ITT)
-
Fast mice for 4-6 hours with free access to water.
-
Record the body weight of each mouse.
-
Obtain a baseline blood glucose measurement (t=0) from a tail vein sample.
-
Administer human insulin via IP injection at a dose of 0.75 U/kg body weight.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot blood glucose levels as a percentage of the baseline to assess insulin sensitivity.
Western Blot Analysis of mTOR Signaling
-
Tissue Homogenization: Homogenize liver or adipose tissue samples in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key mTOR pathway proteins (e.g., p-mTOR, mTOR, p-S6K1, S6K1, p-Akt, Akt).
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
Histological Analysis of Adipose Tissue
-
Tissue Fixation: Fix adipose tissue samples in 10% neutral buffered formalin overnight.
-
Processing and Embedding: Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm sections using a microtome.
-
Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E).
-
Imaging: Capture images of the stained sections using a light microscope.
-
Adipocyte Sizing: Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of individual adipocytes to assess for hypertrophy or hyperplasia.
The Rapamycin Paradox: Dual Effects on Metabolism
The initial investigation of rapamycin in metabolic disorders has revealed a paradoxical dual effect. While rapamycin can improve insulin sensitivity and reduce adiposity in some contexts, particularly in models of obesity, it can also impair glucose tolerance and induce insulin resistance, especially with chronic use or in lean individuals.
This paradox is likely due to the differential effects of rapamycin on mTORC1 and mTORC2. While acute mTORC1 inhibition can be metabolically beneficial, chronic treatment can lead to the disruption of mTORC2, which is critical for normal insulin signaling. The metabolic outcome of rapamycin treatment is therefore a complex interplay between its on-target (mTORC1) and off-target (mTORC2) effects, the underlying metabolic state of the individual, and the duration and dose of the treatment.
Conclusion and Future Directions
The initial investigation of rapamycin in metabolic disorders has provided invaluable insights into the role of mTOR signaling in metabolic homeostasis. While the paradoxical effects of rapamycin present a challenge for its direct therapeutic application in conditions like type 2 diabetes, it remains an indispensable research tool. Future research will likely focus on developing strategies to selectively inhibit mTORC1 without disrupting mTORC2, potentially through the development of new rapamycin analogs ("rapalogs") or intermittent dosing regimens. A deeper understanding of the context-dependent effects of rapamycin will be crucial for harnessing its therapeutic potential for metabolic diseases.
References
- 1. Rapamycin protects against high fat diet-induced obesity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term administration of rapamycin reduces adiposity, but impairs glucose tolerance in high-fat diet-fed KK/HlJ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic oral rapamycin decreases adiposity, hepatic triglycerides, and insulin resistance in male mice fed a diet high in sucrose and saturated fat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of rapamycin schedules in mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addition of Rapamycin to Anti-CD3 Antibody Improves Long-Term Glycaemia Control in Diabetic NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic rapamycin treatment causes diabetes in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Effects of Rapamycin on Glucose Metabolism in Nine Inbred Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapamycin selectively alters serum chemistry in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Weekly administration of rapamycin improves survival and biomarkers in obese male mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin up-regulates triglycerides in hepatocytes by down-regulating Prox1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rapamycin in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rapamycin, also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival. Rapamycin functions by forming a complex with the intracellular receptor FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1). Due to its central role in cell signaling, rapamycin is widely used in cell culture experiments to study cellular processes such as autophagy, cell cycle progression, and apoptosis.
Mechanism of Action and Signaling Pathway
Rapamycin exerts its effects by inhibiting the mTOR signaling pathway. mTOR is a central regulator of cell metabolism, growth, and proliferation, integrating signals from growth factors, nutrients, and cellular energy status. It exists in two distinct complexes, mTORC1 and mTORC2. Rapamycin primarily targets and inhibits mTORC1. The binding of the Rapamycin-FKBP12 complex to mTORC1 prevents the phosphorylation of its downstream targets, including S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), which are key regulators of protein synthesis and cell growth. Inhibition of mTORC1 by rapamycin can lead to a G1 phase cell cycle arrest and the induction of autophagy.
Caption: Rapamycin inhibits the mTORC1 signaling pathway.
Data Presentation
The effective concentration of rapamycin can vary significantly depending on the cell line and the specific application. It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental system.
Table 1: Recommended Rapamycin Concentrations and Incubation Times for Various Cell Culture Applications
| Application | Cell Line | Working Concentration | Incubation Time |
| mTOR Inhibition | HEK293 | ~0.1 nM (IC50) | Varies |
| Various | Low nM range | Varies | |
| Autophagy Induction | COS7, H4 | 0.2 µM (200 nM) | 24 hours |
| M14 | 10, 50, or 100 nmol/l | 24 hours[1] | |
| iPSCs | 200 nM (with 50 nM bafilomycin A1 for flux assay) | 24 hours[2] | |
| Cell Viability/Proliferation Assay | U87-MG, T98G | ~25 µM | 72 hours |
| J82, T24, RT4 | Significant at 1 nmol/L | 48 hours[3] | |
| UMUC3 | Significant at 10 nmol/L | 48 hours[3] | |
| Human VM endothelial cells | 1, 10, 100, 1,000 ng/ml | 24, 48, 72 hours[4] | |
| General Cell Culture | Various | 10 nM - 100 nM | Varies |
Table 2: Solubility and Storage of Rapamycin
| Parameter | Value |
| Molecular Weight | 914.17 g/mol |
| Recommended Solvents | DMSO, Ethanol |
| Solubility in DMSO | ≥ 100 mg/mL (~109 mM) |
| Solubility in Ethanol | ≥ 50 mg/mL |
| Storage of Powder | -20°C, desiccated |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Proper preparation of rapamycin solutions is critical for reproducible and accurate experimental results.
Preparation of Rapamycin Stock and Working Solutions
Materials:
-
Rapamycin powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for your cell line
Protocol for 10 mM Stock Solution in DMSO:
-
Calculate the required amount of rapamycin: To prepare 1 mL of a 10 mM stock solution, you will need 9.14 mg of rapamycin (Molecular Weight: 914.17 g/mol ).
-
Weigh the rapamycin powder: In a sterile microcentrifuge tube, carefully weigh the calculated amount of rapamycin powder.
-
Dissolve in DMSO: Add 1 mL of DMSO to the rapamycin powder.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gentle warming (e.g., in a 37°C water bath) can aid dissolution.[5]
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5]
Protocol for Working Solution:
-
Determine the final working concentration: Based on your experimental needs and cell line, decide on the final concentration of rapamycin to be used in your cell culture medium (refer to Table 1 for guidance).
-
Thaw a stock solution aliquot: Remove one aliquot of the 10 mM rapamycin stock solution from the freezer and thaw it at room temperature.
-
Perform serial dilutions (if necessary): For very low working concentrations (in the nM range), it is recommended to perform an intermediate dilution of the stock solution in cell culture medium to ensure accurate pipetting.
-
Dilute to the final working concentration: Directly add the appropriate volume of the rapamycin stock solution (or intermediate dilution) to the pre-warmed cell culture medium. For example, to prepare 10 mL of medium with a final rapamycin concentration of 100 nM, add 1 µL of the 10 mM stock solution.[5]
-
Mix thoroughly: Gently mix the medium containing rapamycin by swirling or inverting the tube/flask to ensure a homogenous solution before adding it to your cells.
General Cell Treatment Protocol
Materials:
-
Cell line of choice
-
Complete growth medium
-
Rapamycin working solution
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture plates/flasks
Protocol:
-
Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 96-well plate, 6-well plate, or flasks) at a density that will allow them to be in the exponential growth phase (typically 70-80% confluency) at the time of treatment.
-
Incubation: Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Treatment:
-
Prepare fresh medium containing the desired final concentrations of rapamycin.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest rapamycin concentration group.
-
Carefully remove the old medium from the cells and replace it with the medium containing the rapamycin or vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours), depending on the specific assay.
-
Downstream Analysis: After incubation, proceed with the desired assay, such as a cell viability assay, Western blotting, or an autophagy assay.
Caption: General workflow for cell treatment and subsequent analysis.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of rapamycin on cell proliferation and viability.
Materials:
-
Cells treated with rapamycin as described above in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.05 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Add MTT Reagent: Following the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilize Crystals: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Read Absorbance: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting for mTOR Pathway and Autophagy Analysis
This protocol is for detecting changes in the phosphorylation status of key mTOR pathway proteins and for assessing autophagy markers.
Materials:
-
Cells treated with rapamycin
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, anti-LC3B, anti-p62/SQSTM1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel (a 12-15% gel is recommended for optimal separation of LC3-I and LC3-II) and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using image analysis software. Normalize the phosphorylated protein levels to the total protein levels. For autophagy analysis, calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control. A decrease in p62 suggests an increase in autophagic flux.
Autophagic Flux Assay
To accurately measure autophagy, it is important to assess autophagic flux, which represents the entire process of autophagy, including the degradation of autolysosomes. This can be achieved by treating cells with rapamycin in the presence and absence of a lysosomal inhibitor, such as bafilomycin A1 or chloroquine.
Protocol:
-
Cell Treatment: Treat cells with rapamycin as previously described. For the last 2-4 hours of the rapamycin treatment, add a lysosomal inhibitor (e.g., 50 nM bafilomycin A1) to a subset of the wells.[2]
-
Cell Lysis and Western Blotting: Following the treatment, lyse the cells and perform Western blotting for LC3 and p62 as described in the protocol above.
-
Data Analysis: Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An increase in LC3-II accumulation in the presence of the inhibitor indicates a greater autophagic flux.
References
Application Notes and Protocols for the Use of Rapamycin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin, also known as Sirolimus, is a macrolide compound widely recognized for its potent immunosuppressive and anti-proliferative properties.[1] It is a key tool in preclinical research, extensively utilized in mouse models to explore its therapeutic potential in aging, cancer, and metabolic diseases.[1] The primary mechanism of action of rapamycin involves the inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Rapamycin forms a complex with the intracellular receptor FKBP12, which then binds to and inhibits the mTOR Complex 1 (mTORC1).[1][2]
These application notes provide a comprehensive guide for the administration of rapamycin in mouse models, offering detailed methodologies and a summary of quantitative data to facilitate the design and execution of in vivo studies.
Data Presentation: Rapamycin Dosage and Administration
The following tables summarize quantitative data on rapamycin dosage, administration routes, and observed effects across different mouse models.
Table 1: Rapamycin Dosage in Mouse Models for Longevity and Healthspan Studies
| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Observed Effects & Notes | References |
| Oral (in diet) | 14 - 378 ppm | Continuous | Microencapsulated in food | Dose-dependent increase in lifespan.[1][3] Higher doses may lead to reduced weight gain.[1] | [1][3] |
| Intraperitoneal (IP) | 1.5 - 8 mg/kg | Daily or every other day | 10% PEG400, 10% Tween 80 in ddH₂O | Lifespan extension and attenuation of mitochondrial disease symptoms have been reported.[1][3] | [1][3] |
| Intraperitoneal (IP) | 2 mg/kg | Once every 5 days | Not specified | Extended lifespan in female C57BL/6J mice with reduced impact on glucose homeostasis.[4] | [4] |
| Intraperitoneal (IP) | 4 mg/kg | Every other day for 6 weeks | Not specified | Increased longevity in 22- to 24-month-old C57BL/6 male mice.[5] | [5] |
| Oral (in diet) | 42 ppm | Continuous, intermittent (1 month on/1 off), or 3-month exposure | Microencapsulated in food | Continuous and intermittent treatment increased survival in both sexes. 3-month exposure showed benefit in males only.[5] | [5] |
Table 2: Rapamycin Dosage in Mouse Models for Cancer Studies
| Administration Route | Dosage Range | Dosing Frequency | Cancer Model | Observed Effects & Notes | References |
| Intraperitoneal (IP) | 0.19 - 12.0 mg/kg | Every other day | Mammary Carcinoma (Met-1 tumors) | Dose-dependent inhibition of tumor growth. | [6] |
| Subcutaneous (SC) | 1.5 mg/kg | 3 times a week for 2 weeks, followed by a 2-week interval | HER-2/neu transgenic mice | Significantly inhibited age-related weight gain and delayed tumor development. | [7] |
| Subcutaneous (SC) | 0.45 mg/kg | 3 times a week for 2 weeks, followed by a 2-week interval | HER-2/neu transgenic mice | Delayed cancer and extended lifespan. | [8] |
| Parenteral | Not specified | Not specified | Rhabdomyosarcoma Xenograft | >95% inhibition of tumor growth. | [9] |
| Oral (slow-release pellets) | 4.17 mg/kg/day | Continuous | Anal Cancer (Human Xenograft) | Significantly lower tumor growth rates. | [9] |
Table 3: Rapamycin Dosage in Mouse Models for Neurodegenerative Disease Studies
| Administration Route | Dosage Range | Dosing Frequency | Disease Model | Observed Effects & Notes | References |
| Oral (in diet) | Not specified | 10 weeks | Alzheimer's Disease Model | Rescued learning and memory deficits and reduced brain lesions.[10] | [10] |
| Oral | Not specified | Not specified | Alzheimer's Disease Model (5XFAD) | Increased beta-amyloid plaques, associated with decreased Trem2.[11] | [11] |
| Not specified | Not specified | Early administration | Parkinson's Disease Model (PARK2 mutation) | Prevented the onset of Parkinson's disease symptoms.[12] | [12] |
Signaling Pathway and Experimental Workflow
mTORC1 Signaling Pathway and Rapamycin Inhibition
The diagram below illustrates the mTORC1 signaling pathway and the inhibitory action of rapamycin. Growth factors and nutrients activate the PI3K/AKT pathway, which in turn inhibits the TSC1/TSC2 complex, allowing Rheb to activate mTORC1.[2] Activated mTORC1 phosphorylates downstream effectors like S6K1 and 4E-BP1 to promote protein synthesis and cell growth.[2] Rapamycin, in complex with FKBP12, directly inhibits mTORC1, thus blocking these downstream effects.[2]
Generalized Workflow for an In Vivo Rapamycin Study
The following diagram outlines a typical experimental workflow for an in vivo study involving rapamycin administration in mice.
Experimental Protocols
Note: All procedures should be performed under sterile conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.[1]
Protocol 1: Preparation and Administration of Rapamycin via Intraperitoneal (IP) Injection
This protocol is based on commonly used formulations for delivering rapamycin in mice.[1]
Materials:
-
Rapamycin powder
-
Sterile deionized water (ddH₂O) or saline[1]
-
Sterile microcentrifuge tubes[1]
-
Vortex mixer[1]
-
Sterile syringes and needles (e.g., 25-27 gauge)[1]
Procedure:
-
Prepare Stock Solution (e.g., 50 mg/mL):
-
Prepare Vehicle Solution:
-
Prepare Final Dosing Solution (e.g., 1 mg/mL):
-
Sterilization:
-
Administration:
-
Calculate the required injection volume based on the animal's most recent body weight and the desired dosage (e.g., for a 25g mouse at a dose of 5 mg/kg, inject 125 µL of the 1 mg/mL solution).[1]
-
Gently restrain the mouse and administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring internal organs.[1]
-
The needle should be inserted at a shallow angle (15-20 degrees) to a depth of approximately 5 mm.[13]
-
Aspirate gently to ensure no fluid is drawn back, which would indicate improper placement.[13]
-
Inject the calculated volume smoothly and withdraw the needle.[13]
-
-
Vehicle Control:
-
Prepare a vehicle control solution following the same procedure but without adding rapamycin.[1]
-
Protocol 2: Administration of Rapamycin via Oral Formulation in Diet
This method is suitable for long-term studies to ensure continuous drug exposure.[1]
Materials:
-
Microencapsulated rapamycin
-
Powdered or pelleted rodent chow
-
Food mixer
-
Control microcapsules (placebo)
Procedure:
-
Diet Preparation:
-
Calculate the amount of microencapsulated rapamycin needed to achieve the desired concentration in the feed (e.g., 14 ppm or 42 ppm).[1][5]
-
Thoroughly mix the calculated amount of microencapsulated rapamycin with the rodent chow using a food mixer to ensure homogenous distribution.[1]
-
Prepare a control diet by mixing the chow with empty microcapsules.[1]
-
-
Administration:
Protocol 3: In Vivo Xenograft Model for Cancer Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of Rapamycin in a mouse xenograft model.[9]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Rapamycin formulation for in vivo use (see Protocol 1)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation:
-
Culture the cancer cells to be implanted.
-
On the day of injection, harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1x10⁶ to 1x10⁷ cells per 100-200 µL.[9]
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their size using calipers two to three times per week.
-
-
Randomization and Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]
-
Administer Rapamycin to the treatment group via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule.[9] The control group should receive the vehicle.[9]
-
-
Continued Monitoring:
-
Continue to monitor tumor growth and the general health of the mice (body weight, behavior) throughout the study.[9]
-
-
Endpoint:
-
At the end of the study (due to tumor size reaching the ethical limit or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blot).[9]
-
Potential Side Effects and Considerations
While rapamycin has shown significant therapeutic potential, researchers must be aware of its potential side effects in animal models.
-
Metabolic Effects: Rapamycin can induce glucose intolerance and insulin resistance.[1]
-
Weight and Growth: Reduced weight gain is a commonly observed side effect, particularly at higher doses.[1]
-
Immunosuppression: As an immunosuppressant, rapamycin can increase the susceptibility of animals to infections. Careful monitoring of animal health is crucial.
The effects of rapamycin can be dose and sex-dependent, with some studies showing a greater lifespan increase in females than in males.[15][16] Therefore, it is essential to carefully consider these factors when designing experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]
- 4. Intermittent Administration of Rapamycin Extends the Life Span of Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Rapamycin Extends Maximal Lifespan in Cancer-Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lifespan extension and cancer prevention in HER-2/neu transgenic mice treated with low intermittent doses of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. news.uthscsa.edu [news.uthscsa.edu]
- 11. biggsinstitute.org [biggsinstitute.org]
- 12. buckinstitute.org [buckinstitute.org]
- 13. benchchem.com [benchchem.com]
- 14. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 15. "Rapamycin-mediated lifespan increase in mice is dose and sex dependent" by Richard A Miller, David E. Harrison et al. [mouseion.jax.org]
- 16. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rapamycin Dosage and Administration in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin, also known as Sirolimus, is a macrolide compound originally discovered as an antifungal agent, but now widely recognized for its potent immunosuppressive and anti-proliferative properties.[1] It is a cornerstone of preclinical research, extensively used in animal models to investigate its therapeutic potential in aging, cancer, and metabolic diseases.[1] The primary mechanism of action of rapamycin involves the inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] Rapamycin, by associating with its intracellular receptor FKBP12, binds to and inhibits mTOR, specifically as part of the mTOR Complex 1 (mTORC1).[1]
These application notes provide comprehensive protocols for the administration of rapamycin in common laboratory animal models, offering detailed methodologies and summarizing quantitative data to facilitate the design and execution of in vivo studies.
Data Presentation: Rapamycin Dosage and Pharmacokinetics
The following tables summarize quantitative data on rapamycin dosage, administration routes, and observed effects across different animal models.
Table 1: Rapamycin Dosage in Mouse Models
| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Observed Effects & Notes |
| Intraperitoneal (IP) | 1.5 - 8 mg/kg | Daily or every other day | 10% PEG400, 10% Tween 80 in ddH₂O or saline | Lifespan extension and attenuation of mitochondrial disease symptoms have been reported. Higher doses may lead to reduced weight gain.[1] A single injection has been shown to cause a long-term reduction in body weight.[1] |
| Oral (in diet) | 4.7 - 378 ppm | Continuous | Microencapsulated in food | A dose-dependent increase in lifespan has been observed.[2][3] Higher doses are associated with a reduction in developmental weight gain. The 14 ppm dose is common for lifespan studies.[1] |
| Oral (gavage) | 0.4 - 1.6 mg/kg | Daily for 14 days | Not specified | Resulted in a linear increase in whole blood and tissue concentrations with dose.[1] |
| Intravenous (IV) | 0.04 - 0.4 mg/kg/day | Continuous infusion for 14 days | Not specified | Showed a non-linear relationship between dose and tissue concentrations.[1] |
| Intravenous (IV) (prodrug) | 10 - 100 mg/kg | Rapid i.v. injection | Water-soluble prodrug | Exhibited dose-dependent pharmacokinetics with a half-life of 2.1 - 4.8 hours.[4] |
Table 2: Rapamycin Dosage in Rat Models
| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Observed Effects & Notes |
| Intraperitoneal (IP) | 1.5 mg/kg/day | Daily for 14 days | Not specified | Significant reduction in weight gain. When combined with cyclosporine, it led to a reduction in body weight.[5] |
| Oral (intragastric) | 0.5 mg/kg | Single dose | Suspension | Readily excreted into the milk of lactating rats.[1] |
| Intravenous (IV) | 0.4 mg/kg/day | Continuous infusion | Not specified | Low oral bioavailability was inferred from comparison with oral administration.[1] |
| Oral (gavage) | 0.4 - 1.6 mg/kg/day | Daily | Not specified | Whole blood and tissue concentrations increased linearly with dose.[6] |
| Local Delivery (intracranial) | 0.3%, 3%, and 30% beads | Single implantation | Biodegradable polymer beads | No systemic or intracranial toxicity observed. Increased survival in a glioma model.[7] |
Table 3: Rapamycin Dosage in Other Animal Models
| Animal Model | Administration Route | Dosage Range | Dosing Frequency | Observed Effects & Notes |
| Dog | Oral | 0.025 - 0.1 mg/kg | Three times per week or daily | Achieved therapeutic blood concentrations. Well-tolerated at lower doses with favorable changes in cardiac function.[8][9][10][11] |
| Dog | Intramuscular (IM) | up to 0.08 mg/kg | Not specified | Resulted in dose-dependent exposure.[1] |
Experimental Protocols
All procedures should be performed under sterile conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intraperitoneal (IP) Injection in Mice
This protocol is based on commonly used formulations for delivering rapamycin in mice.[1][12]
1. Materials:
-
Rapamycin powder
-
100% Ethanol or DMSO
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
-
Sterile syringes and needles (e.g., 25-27 gauge)
2. Preparation of Rapamycin Solution (e.g., 1 mg/mL):
-
Prepare a concentrated stock solution of rapamycin by dissolving the required amount of rapamycin powder in a small volume of 100% ethanol or DMSO. For example, dissolve 100 mg of rapamycin in 2 mL of 100% ethanol to make a 50 mg/mL stock.[12]
-
Prepare the vehicle solution. A common vehicle consists of 10% PEG400 and 10% Tween 80 in sterile ddH₂O or saline.[1] To prepare 10 mL of vehicle, mix 1 mL of PEG400, 1 mL of Tween 80, and 8 mL of sterile ddH₂O or saline.
-
Add the appropriate volume of the rapamycin stock solution to the vehicle to achieve the final desired concentration. For a 1 mg/mL final solution, add 200 µL of a 50 mg/mL rapamycin stock to 9.8 mL of the vehicle.
-
Vortex the solution thoroughly until it is clear and homogenous.[1]
-
Sterile-filter the final working solution using a 0.22 µm syringe filter.[12]
-
Prepare a vehicle control solution following the same procedure but without adding the rapamycin stock solution.
3. Administration:
-
Calculate the required injection volume based on the animal's most recent body weight and the desired dosage. For example, for a 25g mouse at a dose of 5 mg/kg, inject 125 µL of the 1 mg/mL solution.
-
Gently restrain the mouse and administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring internal organs.[1]
Protocol 2: Oral Administration in Diet (Mice)
This method is suitable for long-term studies to ensure continuous drug exposure.[1]
1. Materials:
-
Microencapsulated rapamycin
-
Powdered or pelleted rodent chow
-
Food mixer
-
Control microcapsules (placebo)
2. Diet Preparation:
-
Calculate the amount of microencapsulated rapamycin needed to achieve the desired concentration in the feed (e.g., 14 ppm).
-
Thoroughly mix the calculated amount of microencapsulated rapamycin with the rodent chow using a food mixer to ensure homogenous distribution.[1]
-
Prepare a control diet by mixing the chow with empty microcapsules.
3. Administration:
-
Provide the rapamycin-containing diet and the control diet to the respective animal groups ad libitum.
-
Regularly monitor food intake and body weight to assess drug consumption and the general health of the animals.[1]
Protocol 3: Oral Gavage in Rats
This protocol provides a precise method for oral drug administration.
1. Materials:
-
Rapamycin
-
Vehicle (e.g., 0.5% methylcellulose)
-
Gavage needles (flexible or rigid, appropriate size for rats)
-
Syringes
2. Preparation of Rapamycin Suspension:
-
Weigh the required amount of rapamycin.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Levigate the rapamycin powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing to achieve the desired final concentration.
-
Ensure the suspension is homogenous before each administration.
3. Administration:
-
Gently restrain the rat.
-
Measure the correct volume of the rapamycin suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus into the stomach.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway
The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes, mTORC1 and mTORC2.[13] Rapamycin primarily inhibits mTORC1.
Caption: The mTOR signaling pathway, highlighting mTORC1 and mTORC2 complexes and the inhibitory action of rapamycin on mTORC1.
Experimental Workflow for a Rapamycin Study
A typical workflow for an in vivo study investigating the effects of rapamycin.
Caption: A generalized workflow for an in vivo study involving rapamycin, from planning to publication.
Toxicity and Considerations
While rapamycin has shown significant therapeutic potential, researchers must be aware of its potential side effects and toxicity in animal models. In rats, high doses of rapamycin have been associated with reduced weight gain, thymic medullary atrophy, and focal myocardial necrosis.[5] In mice, chronic treatment at doses that extend lifespan has been reported to cause gonadal degeneration in males, an increased risk of cataracts, and impaired glucose tolerance.[14] It is crucial to carefully select the dose and administration schedule to maximize the therapeutic benefits while minimizing adverse effects. Monitoring animal health throughout the study is essential.
Conclusion
The administration of rapamycin in laboratory animals requires careful consideration of the dosage, route of administration, and formulation to achieve the desired experimental outcomes. The protocols and data provided in these application notes serve as a guide for researchers to design and conduct robust and reproducible in vivo studies with rapamycin. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of rapamycin--a comparative and combination study with cyclosporine at immunotherapeutic dosage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution of sirolimus in rat tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Local delivery of rapamycin: a toxicity and efficacy study in an experimental malignant glioma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | A masked, placebo-controlled, randomized clinical trial evaluating safety and the effect on cardiac function of low-dose rapamycin in 17 healthy client-owned dogs [frontiersin.org]
- 10. vidiumah.com [vidiumah.com]
- 11. Pharmacokinetics of orally administered low-dose rapamycin in healthy dogs: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 13. mTOR - Wikipedia [en.wikipedia.org]
- 14. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice | eLife [elifesciences.org]
Application Notes and Protocols for Measuring mTOR Inhibition by Rapamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is implicated in a variety of diseases, including cancer, making it a critical therapeutic target.[3] Rapamycin and its analogs (rapalogs) are well-established allosteric inhibitors of one of the two mTOR complexes, mTOR complex 1 (mTORC1).[1][2] Rapamycin functions by forming a complex with the intracellular receptor FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1.[2]
Accurate and reliable measurement of mTOR inhibition by rapamycin is crucial for basic research and drug development. These application notes provide detailed protocols for several widely used techniques to quantify the inhibitory effects of rapamycin on mTOR signaling. The methods described range from traditional biochemical assays to more advanced proteomic and imaging-based approaches.
mTOR Signaling Pathway and Rapamycin's Mechanism of Action
The mTOR kinase is the catalytic core of two distinct protein complexes: mTORC1 and mTORC2.[4] mTORC1 is sensitive to rapamycin and integrates signals from growth factors, amino acids, and cellular energy levels to control protein synthesis and cell growth.[2] Key downstream effectors of mTORC1 include p70 S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1).[1][2] mTORC2, which is generally considered rapamycin-insensitive (though long-term treatment can affect its assembly and function), regulates cell survival and cytoskeleton organization, partly through the phosphorylation of Akt at Serine 473.[4][5]
dot graph mTOR_Pathway { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];
// Nodes GrowthFactors [label="Growth Factors", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#F1F3F4"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4"]; Rapamycin [label="Rapamycin-FKBP12", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#F1F3F4"]; pS6K1 [label="p-S6K1 (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; S6 [label="S6", fillcolor="#F1F3F4"]; pS6 [label="p-S6 (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FourEBP1 [label="4E-BP1", fillcolor="#F1F3F4"]; pFourEBP1 [label="p-4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProteinSynthesis [label="Protein Synthesis &\nCell Growth", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges GrowthFactors -> PI3K; PI3K -> Akt; mTORC2 -> Akt [label="pS473"]; Akt -> mTORC1; mTORC1 -> S6K1 [label="pT389"]; S6K1 -> pS6K1 [style=dashed]; pS6K1 -> S6 [label="pS235/236, pS240/244"]; S6 -> pS6 [style=dashed]; pS6 -> ProteinSynthesis; mTORC1 -> FourEBP1 [label="pT37/46"]; FourEBP1 -> pFourEBP1 [style=dashed]; pFourEBP1 -> ProteinSynthesis; Rapamycin -> mTORC1 [arrowhead=tee, color="#EA4335"]; mTORC1 -> Autophagy [arrowhead=tee];
// Graph attributes graph [bgcolor="#FFFFFF"]; }
Caption: mTORC1 signaling pathway and its inhibition by Rapamycin.Western Blot Analysis of Downstream mTORC1 Substrates
Western blotting is a widely used technique to semi-quantitatively measure the phosphorylation status of mTORC1 downstream targets, thereby assessing the efficacy of rapamycin. A decrease in the phosphorylation of proteins such as S6K1, S6, and 4E-BP1 indicates inhibition of mTORC1 activity.[1][2]
Quantitative Data Summary
| Cell Line | Rapamycin Concentration | Treatment Time | Target Protein | Observed Inhibition | Reference |
| BNL cells | 100 nM | 1 hour | p-S6 Kinase | Significant decrease | [6] |
| Multiple Cell Types | 50 nM | 1 hour | p-S6K1 (Thr389), p-rpS6 | Suppression | [7] |
| HEK293 | 100 nM | 4 hours | p-S6K | Decrease | [7] |
| Mutant FKBP12 293 cells | 1.0 nM (IC50) | 24 hours | p-S6K | 50% inhibition | [8] |
| Mutant FKBP12 293 cells | 1.3 nM (IC50) | 24 hours | p-S6 | 50% inhibition | [8] |
Experimental Protocol: Western Blot
Caption: Experimental workflow for Western Blot analysis.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa, MCF-7)[2]
-
Complete growth medium (e.g., DMEM with 10% FBS)[2]
-
Rapamycin (stock solution in DMSO or ethanol)[2]
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[2]
-
BCA Protein Assay Kit[2]
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer membrane (e.g., nitrocellulose or PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)[9]
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-S6 (Ser235/236), anti-total S6, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and a loading control like β-actin or GAPDH)[3][10]
-
HRP-conjugated secondary antibodies[2]
-
Chemiluminescent substrate (ECL)[2]
-
Imaging system
Procedure:
-
Cell Seeding and Culture: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency.[2]
-
Rapamycin Treatment: Treat cells with the desired concentrations of rapamycin or vehicle control (DMSO) for the specified duration.[2]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C and collect the supernatant.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[2]
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[1]
-
Membrane Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Chemiluminescent Detection: After washing, add the ECL substrate and capture the signal using an imaging system.[2]
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Further normalization to a loading control can be performed.[10]
In Vitro mTOR Kinase Assay
In vitro kinase assays directly measure the kinase activity of immunoprecipitated mTORC1. This method allows for the assessment of rapamycin's inhibitory effect on the phosphotransferase activity of mTORC1 towards a specific substrate.
Quantitative Data Summary
| Assay Type | Rapamycin Concentration | Substrate | Observed Inhibition | Reference |
| ELISA-based assay | Low nanomolar IC50 | p70S6K | 50% inhibition | [11] |
| In vitro kinase assay | Varies (dose-response) | GST-4E-BP1 | Inhibition of phosphorylation | [12] |
Experimental Protocol: In Vitro mTORC1 Kinase Assay
Caption: Workflow for in vitro mTORC1 kinase assay.
Materials:
-
Cells expressing tagged mTOR or Raptor (e.g., Myc-mTOR or HA-Raptor)[12]
-
mTOR Lysis Buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors)[12][13]
-
Antibodies for immunoprecipitation (e.g., anti-Myc or anti-HA)[12]
-
Protein A/G agarose beads
-
Purified recombinant substrate (e.g., GST-4E-BP1)[12]
-
Recombinant FKBP12[12]
-
Rapamycin
-
3x mTOR Kinase Assay Buffer (e.g., 75 mM HEPES pH 7.4, 150 mM KCl, 3 mM EDTA, 30 mM MgCl2)[12]
-
ATP[12]
-
4x Sample Buffer[12]
Procedure:
-
Cell Culture and Stimulation: Culture cells and stimulate with an mTORC1 activator (e.g., 100 nM insulin for 15 minutes) prior to lysis to ensure the purification of active mTORC1.[12]
-
Cell Lysis: Lyse the cells in mTOR lysis buffer containing 0.3% CHAPS.[12][13] Centrifuge to clear the lysate.[12]
-
Immunoprecipitation of mTORC1: Incubate the cell lysate with an appropriate antibody (e.g., anti-HA for HA-Raptor) for 1.5 hours at 4°C. Add protein A/G agarose beads and incubate for another hour.[12]
-
Washing: Wash the immunoprecipitates sequentially with high-salt and low-salt wash buffers.[12]
-
FKBP12-Rapamycin Complex Formation: Incubate purified FKBP12 with rapamycin in a suitable buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2) at room temperature.[12]
-
Kinase Reaction:
-
Stopping the Reaction: Stop the reaction by adding 4x sample buffer.[12]
-
Analysis: Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody (e.g., anti-phospho-4E-BP1 (Thr37/46)).[12]
Flow Cytometry for Phosphorylated S6
Intracellular flow cytometry can be used to measure the phosphorylation of S6 (a downstream target of the mTORC1/S6K1 axis) at the single-cell level. This technique allows for the rapid and quantitative analysis of mTORC1 inhibition in different cell populations within a heterogeneous sample.
Quantitative Data Summary
| Cell Type | Rapamycin Concentration | Treatment Time | Target | Method | Reference |
| Human NK cells | 20 nM | 18 hours | pS6 | Intracellular Flow Cytometry | [14] |
| T cells in whole blood | 0.9-91.4 µg/L | N/A | p-S6RP | Phospho-flow cytometry | [15] |
Experimental Protocol: Intracellular Flow Cytometry for p-S6
Materials:
-
Cell suspension (e.g., peripheral blood mononuclear cells (PBMCs) or cultured cells)
-
Rapamycin
-
Fixation/Permeabilization buffers[16]
-
Fluorochrome-conjugated antibodies (e.g., anti-phospho-S6 (Ser235/236) and cell surface markers to identify cell populations of interest)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with rapamycin or a vehicle control for the desired time.
-
Cell Surface Staining (Optional): If analyzing specific subpopulations, stain cells with antibodies against surface markers.
-
Fixation: Fix the cells to crosslink proteins and stabilize the cell membrane.[16]
-
Permeabilization: Permeabilize the cells to allow antibodies to access intracellular antigens.[16]
-
Intracellular Staining: Stain the cells with a fluorochrome-conjugated anti-phospho-S6 antibody.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the phospho-S6 signal in the cell population of interest. A decrease in MFI in rapamycin-treated cells compared to control cells indicates mTORC1 inhibition.
Measuring Autophagy as a Downstream Readout of mTOR Inhibition
Inhibition of mTORC1 is a potent inducer of autophagy, a catabolic process involving the degradation of cellular components within lysosomes.[17] Therefore, measuring the induction of autophagy can serve as a functional downstream readout of rapamycin's effect.
Methods for Measuring Autophagy:
-
LC3-II Conversion by Western Blot: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.[18][19]
-
LC3 Puncta Formation by Fluorescence Microscopy: The translocation of LC3 to autophagosomes can be visualized as punctate structures within the cytoplasm using fluorescence microscopy in cells expressing fluorescently tagged LC3 (e.g., GFP-LC3).[18][19] An increase in the number of LC3 puncta per cell suggests an increase in autophagy.[18]
-
Autophagic Flux Assays: To measure the complete autophagic process (autophagosome formation, fusion with lysosomes, and degradation), lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) are used. An accumulation of LC3-II in the presence of a lysosomal inhibitor, which is further enhanced by rapamycin treatment, indicates an increase in autophagic flux.[20][21]
Experimental Protocol: LC3-II Conversion by Western Blot
Procedure:
-
Treat cells with rapamycin or a vehicle control. For autophagic flux measurements, include conditions with and without a lysosomal inhibitor for the last few hours of the rapamycin treatment.
-
Lyse the cells and perform Western blotting as described in Section 1.
-
Probe the membrane with an antibody that recognizes both LC3-I and LC3-II.
-
Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio or the amount of LC3-II normalized to a loading control.
Advanced Techniques for Measuring mTOR Inhibition
Phos-tag™ SDS-PAGE
Phos-tag™ is a molecule that specifically binds to phosphate groups, and its incorporation into SDS-PAGE gels allows for the separation of phosphorylated proteins from their non-phosphorylated counterparts based on a mobility shift.[22][23][24][25] This technique can be used to resolve different phosphorylated forms of mTOR substrates.[22]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS-based proteomics provides a highly sensitive and quantitative method for measuring changes in the phosphorylation of mTOR pathway proteins.[26][27] Parallel reaction monitoring (PRM) is a targeted mass spectrometry approach that can be used to precisely quantify the abundance of specific phosphopeptides from mTOR substrates.[26]
Conclusion
The choice of method for measuring mTOR inhibition by rapamycin will depend on the specific research question, available resources, and the desired level of detail. Western blotting provides a robust and widely accessible method for semi-quantitative analysis of downstream signaling. In vitro kinase assays offer a direct measure of mTORC1 enzymatic activity. Flow cytometry allows for high-throughput, single-cell analysis, while autophagy assays provide a functional readout of mTORC1 inhibition. Advanced techniques like Phos-tag™ SDS-PAGE and LC-MS offer higher resolution and more precise quantification of protein phosphorylation. For comprehensive and reliable results, it is often advisable to use a combination of these techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 13. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Assay validation of phosphorylated S6 ribosomal protein for a pharmacodynamic monitoring of mTOR-inhibitors in peripheral human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Quantitative Visualization of Autophagy Induction by mTOR Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 18. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Methods in Mammalian Autophagy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 24. Analysis of protein kinases by Phos-tag SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. phos-tag.com [phos-tag.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. rsc.org [rsc.org]
Application Notes: Practical Applications of Rapamycin in Organ Transplantation
1. Introduction
Rapamycin, also known as Sirolimus, is a macrolide compound initially discovered for its antifungal properties.[1] Its potent immunosuppressive and antiproliferative functions were later identified, leading to its approval by the FDA for preventing organ rejection, particularly in kidney transplant recipients.[2][3] Rapamycin functions by inhibiting the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[4][5] In the context of organ transplantation, mTOR inhibitors like rapamycin are utilized to prevent allograft rejection by suppressing the immune response.[6][7] These agents can be used in combination with or as an alternative to calcineurin inhibitors (CNIs), which are associated with significant nephrotoxicity.[8][9]
2. Mechanism of Action
Rapamycin exerts its immunosuppressive effects primarily through the inhibition of the mTOR signaling pathway.[10] mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5] Rapamycin, upon entering a cell, binds to the immunophilin FKBP12. This rapamycin-FKBP12 complex then binds directly to and inhibits the function of mTORC1.[5]
The key downstream effects of mTORC1 inhibition in the context of transplantation include:
-
Inhibition of T-Cell Proliferation: mTOR is a critical component of "Signal 3" in T-cell activation, which is the cytokine-driven signal (primarily via Interleukin-2, IL-2) that triggers cell proliferation.[1][6] By blocking mTORC1, rapamycin prevents the progression of the T-cell cycle from the G1 to the S phase, thereby halting their proliferation in response to alloantigens.[11][12]
-
Promotion of Regulatory T-Cells (Tregs): Unlike calcineurin inhibitors which can impair Treg function, rapamycin has been shown to promote the expansion and survival of CD4+CD25+FOXP3+ regulatory T-cells.[11] Tregs are crucial for establishing and maintaining immunological tolerance to the allograft.[6]
-
Modulation of Antigen-Presenting Cells (APCs): Rapamycin can inhibit the maturation of dendritic cells, which are potent APCs.[11][12] This reduces their ability to effectively stimulate T-cell responses against the graft, promoting a state of T-cell anergy.[11]
-
Inhibition of B-lymphocyte Proliferation: Rapamycin can also suppress B-cell proliferation and differentiation, thereby reducing antibody production.[2]
3. Quantitative Data Summary
The practical application of rapamycin requires careful dose management, which varies between clinical use in humans and preclinical studies in animal models.
Table 1: Clinical Dosing Regimens for Rapamycin in Kidney Transplantation (Data compiled from multiple sources for illustrative purposes; actual dosing must be individualized)
| Patient Risk Profile | Loading Dose | Initial Maintenance Dose | Target Trough Concentration (Chromatographic Assay) | Reference |
| Low-to-Moderate Immunologic Risk | ≥40 kg: 6 mg, once | ≥40 kg: 2 mg/day | With CNI: 5-15 ng/mLPost-CNI Withdrawal: 12-20 ng/mL | [13][14][15] |
| <40 kg: 3 mg/m², once | <40 kg: 1 mg/m²/day | [14] | ||
| High Immunologic Risk | ≥40 kg: Up to 15 mg, once | ≥40 kg: 5 mg/day | With CNI: 16-24 ng/mL (first year) | [14][15] |
| <40 kg: 3 mg/m², once | <40 kg: 1 mg/m²/day | [14] | ||
| Conversion from CNI | 15 mg, once | 5 mg/day | 8-12 ng/mL | [13] |
Table 2: Examples of Preclinical Rapamycin Dosing and Efficacy in Animal Models
| Animal Model | Transplant Type | Rapamycin Dose & Route | Treatment Schedule | Key Outcome | Reference |
| Rat (DA to LEW) | Orthotopic Liver | 1 mg/kg, oral gavage | Days 4-11 post-op | >100 days survival (vs. 13-21 days in controls) | [12] |
| Rat | Heart | 0.08 mg/kg, IV infusion | 14 days post-op | Mean Survival Time (MST): 34.4 days (vs. 6.3 days) | [1] |
| Rat | Heart | 0.8 mg/kg, IV infusion | 14 days post-op | MST: 74.1 days; 33% survived >100 days | [1] |
| Mouse (CBA/J to BALB/c) | Islet | 0.1 - 0.3 mg/kg/day, IP | 7 days post-op | Significant prolongation of graft survival | [16] |
| Mouse | Heart | 3 mg/kg, IP | Days 0, 2, 4, 6 post-op | MST: 67 days (vs. 7 days in controls) | [17] |
4. Combination Therapies and CNI-Sparing Regimens
A primary strategy in clinical practice is the combination of rapamycin with a calcineurin inhibitor (CNI) like cyclosporine or tacrolimus.[18] This approach leverages their distinct mechanisms of action: CNIs block T-cell activation (Signal 1/2), while rapamycin blocks proliferation (Signal 3).[1][11] This synergy can achieve potent immunosuppression and low rates of acute rejection.[18]
However, a significant drawback is that rapamycin can potentiate the nephrotoxicity of CNIs.[1][9][18] This has led to the development of CNI-sparing protocols, which are a cornerstone of rapamycin's practical application:
-
CNI Minimization: Combining rapamycin with reduced doses of a CNI to maintain efficacy while minimizing renal toxicity.[18]
-
CNI Withdrawal: In stable patients, typically 2-4 months post-transplant, the CNI can be gradually tapered and discontinued, with a corresponding increase in the rapamycin dose to maintain therapeutic levels.[15][18] This strategy is particularly valuable for patients experiencing CNI-related toxicities.[9]
5. Adverse Effects
While beneficial, rapamycin use is associated with a distinct profile of adverse effects that require monitoring:
-
Metabolic: Hyperlipidemia (hypercholesterolemia and hypertriglyceridemia) is a common side effect.[9][19]
-
Hematologic: Myelosuppression, leading to anemia, leukopenia, and thrombocytopenia.[9]
-
Wound Healing: Impaired or delayed wound healing can be a concern, especially in the early post-operative period.[9][12]
-
Other: Buccal ulceration, proteinuria, edema, and rare instances of pneumonitis have been reported.[6][9]
Protocols for Rapamycin Studies
Protocol 1: Therapeutic Drug Monitoring (TDM) of Rapamycin in a Clinical Setting
1.1. Objective: To individualize rapamycin dosage by monitoring whole blood trough concentrations, ensuring levels are within the target therapeutic range to optimize efficacy and minimize toxicity.[20]
1.2. Materials:
-
Venipuncture equipment
-
EDTA (purple-top) collection tube
-
Refrigerated centrifuge
-
Validated analytical system (e.g., Liquid Chromatography with Mass Spectrometry, LC-MS/MS)
1.3. Procedure:
-
Sample Collection: Collect a whole blood sample immediately before the next scheduled daily dose (trough level). This represents the lowest concentration of the drug in a 24-hour interval.
-
Timing of Monitoring:
-
Initial: Check the first trough level 5-7 days after initiating therapy or after a loading dose.[14]
-
After Dose Adjustment: Re-check levels 7-14 days after any change in the maintenance dose, as rapamycin has a long half-life.[14]
-
Routine: Once a stable dose is achieved, monitor levels every 3 months or as clinically indicated.[14]
-
Triggered: Monitor whenever there is a change in patient status (e.g., decline in renal function) or when a new medication that may interact with CYP3A4 is introduced or removed.[13]
-
-
Sample Handling: Process the sample according to the laboratory's standard operating procedure for whole blood analysis. Do not use plasma or serum.
-
Dose Adjustment: Adjust the dose based on the trough level result and the clinical context. A formula for proportional adjustment is:
-
New Dose = Current Dose × (Target Concentration / Current Concentration)[14]
-
-
Interpretation: Evaluate the trough concentration in the context of the patient's immunologic risk, time since transplant, concomitant medications, and any signs of rejection or toxicity.
Protocol 2: Assessment of Rapamycin Efficacy in a Murine Heterotopic Heart Transplant Model
2.1. Objective: To evaluate the in vivo efficacy of a rapamycin treatment regimen in prolonging cardiac allograft survival in a fully MHC-mismatched mouse model.[17]
2.2. Materials:
-
Animals: Donor mice (e.g., C57BL/6), Recipient mice (e.g., BALB/c). All animals should be male, 8-12 weeks old.
-
Reagents: Rapamycin (e.g., from LC Laboratories), vehicle for dissolution (e.g., Carboxymethylcellulose), sterile saline, anesthetic (e.g., isoflurane), analgesic.
-
Equipment: Surgical microscope, microsurgical instruments, sutures.
2.3. Methodology:
-
Drug Preparation: Prepare a stock solution of rapamycin in the chosen vehicle. On treatment days, dilute to the final concentration (e.g., 3 mg/kg) in sterile saline for injection.
-
Surgical Procedure: Perform heterotopic (abdominal) heart transplantation, anastomosing the donor aorta and pulmonary artery to the recipient's abdominal aorta and inferior vena cava, respectively.
-
Group Allocation: Randomly assign recipient mice to two groups:
-
Control Group (n=8): Receives intraperitoneal (IP) injections of the vehicle on the same schedule as the treatment group.
-
Rapamycin Group (n=8): Receives IP injections of rapamycin (e.g., 3 mg/kg) on postoperative days 0, 2, 4, and 6.[17]
-
-
Post-Operative Monitoring:
-
Monitor animal welfare daily.
-
Assess allograft survival daily by gentle abdominal palpation to detect the donor heart's beat.
-
-
Endpoint Definition: Graft rejection is defined as the complete cessation of a palpable heartbeat, confirmed by visual inspection upon laparotomy.
-
Data Analysis:
-
Record the day of rejection for each mouse.
-
Plot graft survival curves using the Kaplan-Meier method.
-
Compare survival between groups using the log-rank (Mantel-Cox) test. A p-value < 0.05 is considered statistically significant.
-
Protocol 3: In Vitro Western Blot Assay for mTORC1 Inhibition
3.1. Objective: To measure the biological activity of rapamycin by assessing the phosphorylation status of the downstream mTORC1 substrate, p70S6 Kinase (p70S6K), in peripheral blood mononuclear cells (PBMCs).[21]
3.2. Materials:
-
Samples: Whole blood from transplant recipients or healthy volunteers.
-
Reagents: Ficoll-Paque for PBMC isolation, RPMI-1640 cell culture medium, T-cell mitogen (e.g., Phytohaemagglutinin, PHA), Rapamycin, cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against total p70S6K and phosphorylated p70S6K (e.g., at Thr389). HRP-conjugated secondary antibody.
-
Equipment: SDS-PAGE and Western blotting apparatus, chemiluminescence detection system.
3.3. Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation over Ficoll-Paque.
-
Cell Culture and Treatment:
-
Resuspend PBMCs in RPMI medium and plate them.
-
Pre-incubate cells with varying concentrations of rapamycin (e.g., 0, 1, 5, 10, 20 ng/mL) for 2 hours.
-
Stimulate the cells with a mitogen (e.g., PHA) for 30 minutes to activate the mTOR pathway.
-
-
Protein Extraction:
-
Pellet the cells by centrifugation.
-
Lyse the cells on ice using lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant. Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody for phosphorylated-p70S6K overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total p70S6K to serve as a loading control.
-
-
Data Analysis:
-
Perform densitometry on the resulting bands.
-
Calculate the ratio of phosphorylated-p70S6K to total-p70S6K for each condition.
-
Plot the inhibition of p70S6K phosphorylation as a function of rapamycin concentration to determine the drug's potency (e.g., IC50).
-
References
- 1. Preclinical results of sirolimus treatment in transplant models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Aging Hopes Rise as Organ Rejection Drug Rapamycin Gains Attention [sciencetimes.com]
- 4. researchgate.net [researchgate.net]
- 5. mTOR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 6. The case for the therapeutic use of mechanistic/mammalian target of rapamycin (mTOR) inhibitors in xenotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR, cancer and transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapamycin in transplantation: a review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of sirolimus in solid organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of rapamycin on delayed graft function in kidney transplant recipients: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunosuppressive potency of mechanistic target of rapamycin inhibitors in solid-organ transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Delayed and short course of rapamycin prevents organ rejection after allogeneic liver transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. reference.medscape.com [reference.medscape.com]
- 15. drugs.com [drugs.com]
- 16. The efficacy and toxicity of rapamycin in murine islet transplantation. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapamycin Prolongs Cardiac Allograft Survival in a Mouse Model by Inducing Myeloid-Derived Suppressor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapamycin in combination with cyclosporine or tacrolimus in liver, pancreas, and kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Therapeutic drug monitoring, electronic health records, and pharmacokinetic modeling to evaluate sirolimus drug exposure-response relationships in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Monitoring biological action of rapamycin in renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Rapamycin for Protein Analysis and Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin, a macrolide compound, is a highly specific and potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream pathways, including growth factors, amino acids, and cellular energy levels.[2] Rapamycin's utility in research and drug development lies in its ability to dissect the mTOR signaling pathway and to study its role in various physiological and pathological processes, including cancer, diabetes, and neurodegenerative diseases.[2] Western blotting is a fundamental technique used to analyze the effects of rapamycin on protein expression and phosphorylation, providing insights into the activity of the mTOR pathway.[2]
Mechanism of Action
Rapamycin exerts its inhibitory effects by forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[1][3] This rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[1] mTORC1 is one of two distinct multiprotein complexes, the other being mTOR Complex 2 (mTORC2).[2][4] While mTORC1 is highly sensitive to rapamycin, mTORC2 is generally considered insensitive to acute rapamycin treatment.[2]
The inhibition of mTORC1 by the rapamycin-FKBP12 complex prevents the phosphorylation of its key downstream effectors, including ribosomal protein S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][3][5] The dephosphorylation of these substrates leads to a decrease in protein synthesis and can arrest the cell cycle in the G1 phase.[1][3]
mTOR Signaling Pathway and Rapamycin Inhibition
The mTOR signaling pathway is a complex network that governs cellular responses to environmental cues. The diagram below illustrates the central role of mTORC1 and its inhibition by rapamycin.
Application: Protein Analysis by Western Blotting
Western blotting is a powerful technique to investigate the effects of rapamycin on the mTOR pathway. By analyzing the phosphorylation status of mTORC1 substrates, researchers can confirm the on-target activity of rapamycin and quantify its impact on downstream signaling.
Key Targets for Western Blot Analysis:
-
Phospho-mTOR (Ser2448): While rapamycin does not directly inhibit the kinase activity of mTOR, changes in phosphorylation at this site can sometimes be observed.
-
Phospho-p70 S6 Kinase (Thr389): This is a direct and sensitive marker of mTORC1 activity. A decrease in phosphorylation at this site is a hallmark of rapamycin treatment.[3]
-
Total p70 S6 Kinase: Used as a loading control to normalize the levels of phosphorylated p70 S6K.
-
Phospho-4E-BP1 (Thr37/46): Another direct substrate of mTORC1. Dephosphorylation of 4E-BP1 is expected upon rapamycin treatment.[3]
-
Total 4E-BP1: Serves as a loading control for phospho-4E-BP1.
-
Phospho-S6 Ribosomal Protein (Ser235/236): A downstream target of S6K1, its phosphorylation status is also a reliable indicator of mTORC1 activity.
-
Total S6 Ribosomal Protein: Used for normalization of phospho-S6 levels.
-
Phospho-Akt (Ser473): This is a substrate of mTORC2. In most cases, acute rapamycin treatment does not affect this phosphorylation site, demonstrating the specificity of rapamycin for mTORC1.[4]
-
Total Akt: A loading control for phospho-Akt.
Experimental Protocols
The following protocols provide a general framework for studying the effects of rapamycin in cell culture, followed by protein analysis using Western blotting. Optimization may be required depending on the specific cell line and experimental goals.
Cell Culture and Rapamycin Treatment
Materials:
-
Cell line of choice (e.g., HeLa, MCF-7, NIH/3T3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Rapamycin stock solution (e.g., 1 mM in DMSO or ethanol, stored at -20°C)[6]
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates to achieve 70-80% confluency at the time of treatment.[7]
-
Incubation: Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.[7]
-
Preparation of Rapamycin Working Solutions: On the day of the experiment, dilute the rapamycin stock solution in a complete culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).[7] It is crucial to include a vehicle control group treated with the same concentration of DMSO or ethanol as the highest rapamycin concentration.[7]
-
Treatment: Remove the existing medium and replace it with the medium containing the various concentrations of rapamycin or the vehicle control.[7]
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 1, 6, 24, or 48 hours). The optimal time will vary depending on the cell line and the specific endpoint being measured.
Protein Extraction
Materials:
-
Ice-cold PBS
-
Ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[2][7]
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Washing: After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.[7]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to each plate (e.g., 100-200 µL for a 6-well plate).[7]
-
Scraping: Scrape the adherent cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubation: Incubate the lysate on ice for 15-30 minutes with occasional vortexing to ensure complete lysis.[2]
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]
-
Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new, clean tube.[7]
Protein Quantification
Procedure:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[7] This is essential for ensuring equal loading of protein for each sample in the subsequent Western blot.
Western Blotting
Materials:
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[2]
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[7]
-
Gel Electrophoresis: Load the denatured protein samples onto an SDS-PAGE gel and run the gel until adequate separation of proteins is achieved.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).[7]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[2]
-
Washing: Repeat the washing steps as described above.[7]
-
Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[2]
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation. Normalize the phosphorylated protein levels to the corresponding total protein levels.[8]
Experimental Workflow Diagram
Quantitative Data Summary
The following tables summarize quantitative data from studies that have utilized rapamycin to analyze protein phosphorylation and expression. These examples demonstrate the typical dose-dependent effects observed with rapamycin treatment.
Table 1: Effect of Rapamycin on Phosphorylation of mTORC1 Downstream Targets in Urothelial Carcinoma Cell Lines [9]
| Cell Line | Rapamycin Concentration | Duration | Change in P-S6K Phosphorylation | Change in P-S6 Phosphorylation |
| T24 | 1 pM - 1 µM | 48 hours | Dose-dependent decrease | Dose-dependent decrease |
| UMUC3 | 1 pM - 1 µM | 48 hours | Dose-dependent decrease | Dose-dependent decrease |
In both T24 and UMUC3 cell lines, a noticeable reduction in the phosphorylation of S6K and S6 was observed in the 100 pM to 10 nM range.[9]
Table 2: Dose-Dependent Effect of Rapamycin on mTOR Pathway Components in MG63 Osteosarcoma Cells [10]
| Rapamycin Concentration | Change in Phospho-4E-BP1 Levels | Change in LC3-II Expression | Change in p62/SQSTM1 Expression |
| Increasing Doses | Dose-dependent decrease | Dose-dependent increase | Dose-dependent decrease |
This study demonstrates that as rapamycin concentration increases, the phosphorylation of the mTORC1 substrate 4E-BP1 decreases, while markers of autophagy (increased LC3-II and decreased p62) are induced.[10]
Table 3: Rapamycin's Impact on Protein Phosphorylation in Human Lung Cancer Cells (H460) [11]
| Treatment | Duration | Change in Phospho-mTOR | Change in Phospho-p70S6K | Change in Phospho-4E-BP1 |
| Increasing Rapamycin Concentrations | 45 min | Decreased | Decreased | Decreased |
This data indicates a rapid inhibition of mTORC1 signaling, as evidenced by the decreased phosphorylation of its direct and indirect downstream targets following a short treatment with rapamycin.[11]
Conclusion
Rapamycin is an invaluable tool for researchers studying the mTOR signaling pathway. Its specificity for mTORC1 allows for the precise dissection of this critical cellular regulatory network. Western blotting remains a cornerstone technique for analyzing the effects of rapamycin, providing robust and quantitative data on the phosphorylation status of key mTORC1 substrates. The protocols and data presented here offer a comprehensive guide for utilizing rapamycin in protein analysis and Western blotting to advance our understanding of mTOR-related cellular processes and diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 4. novapublishers.com [novapublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapamycin Induces Bad Phosphorylation in Association with Its Resistance to Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Dissolving and Storing Rapamycin for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rapamycin, also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and metabolism. Due to its critical role in cell signaling, rapamycin is widely used in both in vitro and in vivo experiments to study a variety of cellular processes, including autophagy, cell cycle progression, and apoptosis. Proper dissolution and storage of rapamycin are critical to ensure its stability and the reproducibility of experimental results. This document provides detailed application notes and protocols for the preparation and storage of rapamycin solutions for research purposes.
Data Presentation
The following tables summarize the key quantitative data for dissolving and storing rapamycin.
Table 1: Physicochemical Properties and Solubility of Rapamycin
| Parameter | Value | Source(s) |
| Molecular Weight | 914.17 g/mol | [1] |
| Recommended Solvents | Dimethyl sulfoxide (DMSO), Ethanol (EtOH) | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (~109 mM) | [1] |
| Solubility in Ethanol | ≥ 50 mg/mL | [1] |
Table 2: Storage and Stability of Rapamycin
| Form | Storage Temperature | Duration of Stability | Key Considerations | Source(s) |
| Solid Powder | -20°C, desiccated | Up to 3 years | Protect from light and moisture. | [1] |
| Stock Solution in DMSO or Ethanol | -20°C or -80°C | Up to 3 months at -20°C. Longer-term stability is enhanced at -80°C. | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. | [1] |
| Aqueous Solutions | Not Recommended | Unstable; do not store for more than one day. | Rapamycin is unstable in aqueous solutions. | [2] |
Signaling Pathway
Rapamycin exerts its biological effects by inhibiting the mTOR signaling pathway. Specifically, rapamycin forms a complex with the intracellular receptor FK506-binding protein 12 (FKBP12). This rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), a key regulator of protein synthesis and cell growth.
Experimental Workflow
The following diagram outlines the general workflow for preparing rapamycin solutions for experimental use.
Experimental Protocols
Protocol 1: Preparation of Rapamycin Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM rapamycin stock solution in DMSO.
Materials:
-
Rapamycin powder (MW: 914.17 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Calculate the required amount of rapamycin: To prepare 1 mL of a 10 mM stock solution, weigh out 9.14 mg of rapamycin powder.
-
Dissolution: In a sterile microcentrifuge tube, add 1 mL of anhydrous DMSO to the weighed rapamycin powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the rapamycin powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.[1]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of Rapamycin Working Solution for Cell Culture
This protocol provides a general guideline for preparing a working solution of rapamycin for treating cultured cells.
Materials:
-
Rapamycin stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Remove an aliquot of the rapamycin stock solution from the freezer and allow it to thaw at room temperature.
-
Dilution to Final Concentration: Directly add the appropriate volume of the rapamycin stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final rapamycin concentration of 100 nM, add 1 µL of the 10 mM stock solution.
-
Note: For very low working concentrations (in the pM to low nM range), it is recommended to perform an intermediate dilution of the stock solution to ensure accurate pipetting.
-
-
Mixing: Gently mix the medium containing rapamycin by swirling or inverting the tube to ensure a homogenous solution before adding it to your cells.
Protocol 3: Preparation of Rapamycin Formulation for In Vivo (Intraperitoneal Injection)
This protocol describes the preparation of a rapamycin formulation for intraperitoneal (IP) injection in mice, a common method for in vivo studies.
Materials:
-
Rapamycin powder
-
100% Ethanol (Anhydrous)
-
Polyethylene Glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile saline or water for injection
-
Sterile tubes and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare a Concentrated Rapamycin Stock: Dissolve the required amount of rapamycin powder in 100% ethanol to create a concentrated stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved. This stock can be stored at -80°C.
-
Prepare the Vehicle Solution: On the day of injection, prepare the vehicle by mixing equal volumes of 10% PEG400 and 10% Tween 80 in sterile saline.
-
Prepare the Final Dosing Solution: a. Thaw the concentrated rapamycin stock solution. b. For a final dosing solution of 1 mg/mL, add 20 µL of the 50 mg/mL rapamycin stock to 980 µL of the vehicle solution. c. Vortex thoroughly to ensure the solution is clear and homogenous.
-
Sterilization: Sterile-filter the final dosing solution using a 0.22 µm syringe filter before injection.
-
Vehicle Control: Prepare a vehicle control solution following the same procedure but omitting the rapamycin stock solution.
Disclaimer: These protocols provide general guidelines. Researchers should optimize concentrations, incubation times, and administration routes based on their specific experimental models and objectives. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Methodological Considerations for Long-Term Rapamycin Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin, a macrolide compound initially developed as an immunosuppressant, has garnered significant attention for its potential to extend lifespan and healthspan. Its primary mechanism of action is the inhibition of the mechanistic target of rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1][2] The mTOR pathway integrates signals from nutrients, growth factors, and cellular energy status to orchestrate a range of cellular processes.[1][3] Dysregulation of this pathway is implicated in numerous age-related diseases, making it a compelling target for interventions aimed at promoting healthy aging.[1]
Long-term studies involving rapamycin, both in preclinical models and human clinical trials, require careful methodological considerations to ensure robust and reproducible results. These application notes provide detailed protocols and key considerations for researchers embarking on long-term rapamycin treatment studies.
Preclinical Studies: Murine Models
Murine models have been instrumental in elucidating the effects of long-term rapamycin treatment on lifespan and healthspan. Various strains of mice have been used in these studies, with administration routes, dosages, and treatment durations varying significantly.
Data Presentation: Quantitative Data from Murine Studies
The following tables summarize key quantitative data from selected long-term rapamycin studies in mice.
Table 1: Rapamycin Administration via Diet in Mice
| Mouse Strain | Age at Start of Treatment | Rapamycin Concentration in Diet (ppm) | Duration of Treatment | Key Findings | Reference |
| UM-HET3 | 270 days or 600 days | 14 | Lifelong | Extended maximal lifespan in both males and females. | [4] |
| C57BL/6J | 4 months | Not specified | Lifelong | Improved female grip strength, reduced sleep fragmentation. | [5] |
| UMHET3 | 9 months | 14 | 6 months | Attenuated age-associated declines in cardiac, immune, muscular, and cognitive function. | [6] |
| KK/HlJ (on high-fat diet) | Not specified | Not applicable (daily IP injection) | 42 days | Reduced body weight and adiposity, but impaired glucose tolerance. | [7] |
Table 2: Rapamycin Administration via Injection in Mice
| Mouse Strain | Age at Start of Treatment | Rapamycin Dosage and Schedule | Duration of Treatment | Key Findings | Reference |
| C57BL/6J female | 20 months | 2 mg/kg, once every 5 days (IP) | Until death | Extended lifespan. | [8] |
| Obese male mice on high-fat diet | Not specified | 1.5 mg/kg, once a week (IP) | 11 months | Improved survival. | [9] |
| C57BL/6 female | 7.5 months | 1.5 mg/kg, 3 times a week every other week (IP) | Not specified | Prevented weight gain on a high-fat diet. | [10] |
| Male mice | 3 months | Not specified | 2, 6, or 20 weeks | Differential effects on metabolism depending on duration. | [11][12][13] |
Experimental Protocols: Murine Studies
This protocol is suitable for long-term, continuous administration of rapamycin.
Materials:
-
Rapamycin (microencapsulated form is recommended for stability)
-
Powdered rodent chow
-
Food mixer
-
Placebo microcapsules (for control diet)
Procedure:
-
Dosage Calculation: Determine the required concentration of rapamycin in the diet (e.g., 14 ppm). Calculate the amount of microencapsulated rapamycin needed based on the total amount of chow to be prepared.
-
Diet Preparation:
-
In a food mixer, combine the powdered rodent chow with the calculated amount of microencapsulated rapamycin.
-
Mix thoroughly to ensure a homogenous distribution of the drug.
-
For the control group, prepare a separate batch of chow mixed with an equivalent amount of placebo microcapsules.
-
-
Feeding: Provide the specially prepared chow to the mice ad libitum.[4]
-
Monitoring: Regularly monitor food consumption to estimate the actual dose of rapamycin ingested by each animal.
This protocol allows for precise dosing at specific intervals.
Materials:
-
Rapamycin powder
-
100% Ethanol or DMSO
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile ddH₂O or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Stock Solution Preparation (e.g., 50 mg/mL):
-
Vehicle Preparation:
-
Working Solution Preparation (e.g., 1 mg/mL):
-
Administration:
-
Calculate the required injection volume based on the mouse's body weight and the desired dosage (e.g., for a 25g mouse at a 6 mg/kg dose, inject 150 µL of the 1 mg/mL solution).
-
Restrain the mouse securely. The head should be tilted slightly downward.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[15][16]
-
Aspirate to ensure the needle has not entered the bladder or intestines.[15][18] If fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject the calculated volume.
-
This test assesses how quickly glucose is cleared from the blood.
Procedure:
-
Fast the mice for 16 hours overnight.[11]
-
Record the baseline blood glucose level (time 0) from a tail vein blood sample using a glucometer.
-
Administer an intraperitoneal injection of a glucose solution (1-1.5 g/kg body weight).[4][11]
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection.[4]
This protocol is used to assess the phosphorylation status of key proteins in the mTOR pathway.
Materials:
-
Tissue or cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., p-mTOR, mTOR, p-S6K1, S6K1, p-4E-BP1, 4E-BP1, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[1]
-
SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Antibody Incubation:
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL detection reagent and visualize the protein bands using an imaging system.[1]
-
-
Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
Clinical Studies: Human Trials
The translation of findings from preclinical models to humans is a critical step in evaluating the potential of rapamycin as an anti-aging intervention. The Participatory Evaluation of Aging with Rapamycin for Longevity (PEARL) study is a key long-term clinical trial in this area.[19][20]
Data Presentation: Quantitative Data from the PEARL Clinical Trial
Table 3: PEARL Study - Rapamycin Dosing and Key Outcomes
| Treatment Group | Number of Participants | Dosage | Duration of Treatment | Key Findings | Reference |
| Low-Dose Rapamycin | 40 | 5 mg/week | 48 weeks | No serious adverse side effects. | [19] |
| High-Dose Rapamycin | 36 | 10 mg/week | 48 weeks | Prevented muscle loss in women and bone loss in men. | [19] |
| Placebo | 39 | Placebo once per week | 48 weeks | - | [19] |
Experimental Protocol: A Generalized Protocol for Long-Term Rapamycin Clinical Trials
This generalized protocol is based on the design of the PEARL study.[20][21]
1. Study Design:
-
Randomized, double-blind, placebo-controlled trial.
-
Participants are randomly assigned to receive a specific weekly dose of rapamycin or a placebo.
2. Participant Eligibility:
-
Inclusion Criteria: Typically healthy older adults (e.g., 50-85 years old) with well-managed chronic diseases.[20]
-
Exclusion Criteria: Conditions that could be exacerbated by rapamycin, such as anemia, leukopenia, impaired liver function, or current immunosuppressive therapy.[20]
3. Intervention:
-
Oral administration of rapamycin (or placebo) on a weekly schedule.[21]
-
Doses are typically in the range of 5-10 mg per week.[19]
4. Monitoring and Assessments:
-
Safety Monitoring: Regular monitoring for adverse events through participant reporting and clinical assessments.[21] Blood work is conducted periodically to check for safety-related issues, including complete blood count, liver function tests, and metabolic markers.[21]
-
Efficacy Endpoints:
-
Primary Endpoints: May include measures of body composition such as visceral adiposity, lean muscle mass, and bone mineral density, often assessed by DEXA scans.[21]
-
Secondary Endpoints: Can include functional measures (e.g., handgrip strength, 6-minute walk test), biochemical markers of aging (e.g., DNA methylation clocks), and metabolic parameters (e.g., HbA1c, lipid profile, insulin resistance).[21]
-
Visualizations
Signaling Pathway
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of Rapamycin.
Experimental Workflow: Preclinical Study
References
- 1. benchchem.com [benchchem.com]
- 2. gethealthspan.com [gethealthspan.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Beneficial Metabolic Effects of Rapamycin Are Associated with Enhanced Regulatory Cells in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Weekly administration of rapamycin improves survival and biomarkers in obese male mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of rapamycin schedules in mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Duration of Rapamycin Treatment Has Differential Effects on Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prolonged Rapamycin treatment led to beneficial metabolic switch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. research.vt.edu [research.vt.edu]
- 19. Anti-Aging Supplement Rapamycin Slows Muscle and Bone Aging in First Long-Term Clinical Trial [nmn.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. lifespan.io [lifespan.io]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Rapamycin Experiments
Welcome to the technical support center for rapamycin experimentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when rapamycin fails to produce the expected inhibition of the mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing mTOR inhibition after treating my cells with rapamycin?
A1: There are several potential reasons, which can be broadly categorized into issues with the reagent itself, the experimental setup, or the biological system you are using. These include:
-
Rapamycin Integrity: The compound may have degraded due to improper storage or handling. Rapamycin is sensitive to moisture and light and should be stored desiccated at -20°C.[1]
-
Suboptimal Concentration and Duration: The concentration of rapamycin or the duration of treatment may be insufficient for your specific cell line. A dose-response and time-course experiment is highly recommended.[2]
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to rapamycin.[3][4]
-
Detection Method Issues: The assay used to measure mTOR inhibition, most commonly Western blotting, may not be optimized. This can lead to issues like a weak or absent signal.[5][6]
-
Feedback Loop Activation: Rapamycin-induced inhibition of mTORC1 can sometimes lead to the activation of survival pathways, such as the PI3K/Akt pathway, which can mask the inhibitory effects.[7][8]
Q2: How do I know if my rapamycin is active and stable?
A2: Rapamycin is a hygroscopic compound that should be stored desiccated and protected from light at -20°C to maintain its stability for 2-3 years.[1] When preparing stock solutions, use a suitable solvent like DMSO. The stability of rapamycin can be affected by the solvent used.[9] To functionally test your rapamycin, use a sensitive cell line known to respond to low nanomolar concentrations as a positive control.
Q3: What are the key downstream markers to verify mTORC1 inhibition?
A3: The most reliable method to confirm mTORC1 inhibition is to measure the phosphorylation status of its key downstream targets via Western blot.[10] The primary targets to assess are:
-
Phospho-p70 S6 Kinase (p-S6K) at Threonine 389 (Thr389). [10][11]
-
Phospho-S6 Ribosomal Protein (p-S6) at Serine 240/244. [10]
A significant decrease in the phosphorylation of these proteins relative to their total protein levels indicates successful mTORC1 inhibition.
Q4: Can rapamycin inhibit mTORC2?
A4: Acutely, rapamycin is considered a specific inhibitor of mTORC1.[12] The mTORC2 complex is largely insensitive to short-term rapamycin treatment.[8][13] However, chronic or long-term exposure to rapamycin can disrupt the assembly of mTORC2 in some cell types, leading to its inhibition.[13][14]
Q5: What are the common mechanisms of cellular resistance to rapamycin?
A5: Cells can be resistant to rapamycin through several mechanisms:
-
Genetic Mutations: Mutations in the mTOR gene itself or in FKBP12 (the protein that rapamycin binds to) can prevent the drug from acting on its target.[3][8]
-
Downstream Effector Alterations: Changes in the expression or function of proteins downstream of mTORC1, such as S6K or 4E-BP1, can bypass the effects of mTORC1 inhibition.[3]
-
Feedback Activation of Pro-Survival Pathways: A well-documented mechanism is the feedback activation of the PI3K/Akt pathway. mTORC1 inhibition can relieve a negative feedback loop, leading to increased Akt phosphorylation and cell survival.[7][8]
-
Incomplete Substrate Inhibition: Rapamycin, as an allosteric inhibitor, may not completely block the phosphorylation of all mTORC1 substrates, particularly 4E-BP1, which is critical for protein translation.[8]
Troubleshooting Guide: No Observed mTOR Inhibition
This guide provides a step-by-step approach to diagnose why your rapamycin experiment may not be showing the expected results.
Step 1: Verify Reagent and Experimental Parameters
| Potential Issue | Recommended Action |
| Rapamycin Degradation | Ensure rapamycin is stored correctly (-20°C, desiccated, protected from light).[1] Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). If in doubt, purchase a new batch of the compound. |
| Incorrect Concentration | Perform a dose-response experiment. Effective concentrations can vary widely between cell lines.[15][16] |
| Inappropriate Treatment Time | Conduct a time-course experiment. Inhibition of p-S6K can often be seen within 1-4 hours.[2] |
Table 1: Recommended Rapamycin Concentrations for Cell Culture Note: These are starting points. Optimal concentration must be determined empirically for each cell line.
| Concentration Range | Typical Application | Reference |
| 25-100 nM | Inhibition of basal S6 phosphorylation in multiple cell types. | [2] |
| 100 nM | Used in various cell types with no toxicity reported in specific studies. | [16] |
| 0.1 - 1 µM | Recommended dose-curve range for initial experiments. | [2] |
Step 2: Assess the Biological System
| Potential Issue | Recommended Action |
| Intrinsic Cell Line Resistance | Research the literature for your specific cell line's sensitivity to rapamycin.[3][15] Consider testing a cell line known to be sensitive to rapamycin (e.g., certain rhabdomyosarcoma lines[17]) as a positive control. |
| Acquired Cell Line Resistance | If you have been culturing cells with rapamycin for extended periods, you may have selected for a resistant population.[7] Consider using an earlier passage of the cells. |
| Feedback Loop Activation | Probe for phosphorylated Akt (Ser473 and Thr308) by Western blot. An increase in p-Akt following rapamycin treatment can indicate feedback activation.[8] |
Step 3: Optimize the Detection Method (Western Blot)
| Potential Issue | Recommended Action |
| Weak or No Signal | Increase the amount of protein loaded per well. Optimize primary antibody concentration (titrate) and consider incubating overnight at 4°C.[6][18] Use a more sensitive ECL substrate.[6] |
| High Background | Increase blocking time or change the blocking agent. For phospho-antibodies, use 5% BSA in TBST instead of milk, as milk contains phosphoproteins like casein.[5][18] Add a mild detergent like Tween 20 to wash buffers.[5] |
| Poor Protein Transfer | Verify transfer efficiency with a Ponceau S stain. For large proteins like mTOR (~290 kDa), use a lower percentage acrylamide gel and consider overnight transfer at 4°C.[5][19] |
Visualizations
mTOR Signaling Pathway
Caption: Simplified mTORC1 signaling pathway and the point of rapamycin inhibition.
Experimental Workflow for Rapamycin Treatment
Caption: Standard workflow for a cell-based rapamycin inhibition experiment.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting failed rapamycin experiments.
Experimental Protocol: Western Blot for mTORC1 Signaling
This protocol outlines the key steps for assessing mTORC1 activity by measuring the phosphorylation of its downstream targets.
1. Materials and Reagents
-
Cell culture reagents
-
Rapamycin (and vehicle, e.g., DMSO)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies (diluted in 5% BSA/TBST):
-
Rabbit anti-phospho-S6K (Thr389)
-
Rabbit anti-total S6K
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Rabbit anti-total 4E-BP1
-
Loading control (e.g., Rabbit anti-GAPDH or Mouse anti-β-actin)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (diluted in 5% non-fat dry milk/TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
2. Cell Treatment and Lysis
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of rapamycin and a vehicle control for the specified duration.
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification and Sample Preparation
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
4. SDS-PAGE and Protein Transfer
-
Load the denatured protein samples into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. Ensure the membrane is activated with methanol if required.[5]
-
After transfer, confirm successful transfer by staining the membrane with Ponceau S.[5]
5. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-S6K) at the optimized dilution in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody in 5% milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's protocol and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To probe for total protein or a loading control, the membrane can be stripped and re-probed, or a parallel blot can be run.
-
Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
References
- 1. agscientific.com [agscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. The physiology and pathophysiology of rapamycin resistance: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of resistance to rapamycin in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 14. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 19. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Rapamycin Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing rapamycin concentration for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is rapamycin and how does it affect cells?
Rapamycin, also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR).[1] It functions by forming a complex with the intracellular receptor FKBP12, which then binds to and inhibits mTOR Complex 1 (mTORC1).[1] mTOR is a central regulator of cell growth, proliferation, and survival.[1] By inhibiting mTORC1, rapamycin can lead to an arrest of the cell cycle in the G1 phase and the induction of autophagy, a cellular self-cleaning process.[1]
Q2: Why am I observing inconsistent effects on cell viability with rapamycin treatment?
Inconsistent results in cell viability and proliferation assays are a common challenge and can stem from several factors:
-
Concentration and Time-Dependence: The inhibitory effects of rapamycin are strongly dependent on the concentration and duration of exposure.[2][3] It is crucial to perform dose-response and time-course experiments to determine the optimal parameters for your specific cell line and experimental goals.[2]
-
Cell Line Specificity: Different cell lines exhibit varied sensitivity to rapamycin, with the half-maximal inhibitory concentration (IC50) varying significantly.[2][4]
-
Solvent Effects: Rapamycin is typically dissolved in a solvent like DMSO, which can be toxic to cells at high concentrations.[2] Always include a vehicle control (cells treated with the same concentration of solvent) to differentiate the effects of the drug from the solvent.[2]
-
Experimental Conditions: Factors such as cell confluence, passage number, and media components can influence the cellular response. Maintaining consistency in these conditions across experiments is essential.[2]
Q3: How do I choose the starting concentration of rapamycin for my experiments?
The effective concentration of rapamycin can vary significantly depending on the cell line and the specific application.[1] A literature search for previously reported effective concentrations in your cell line of interest is a good starting point. If no data is available, a broad dose-response experiment is recommended, starting from low nanomolar (nM) to micromolar (µM) concentrations.[5][6]
Q4: What are the differences in sensitivity to rapamycin between mTORC1 and mTORC2?
mTORC1 is highly sensitive to rapamycin.[4] In contrast, mTORC2 is generally considered resistant to rapamycin, especially with short-term treatment.[4] However, prolonged treatment with rapamycin can lead to the inhibition of mTORC2 in some cancer cell lines.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No effect or minimal effect on cell viability | - Rapamycin concentration is too low.- Incubation time is too short.- Cell line is resistant to rapamycin.- Improper rapamycin solution preparation or storage. | - Perform a dose-response experiment with a wider range of concentrations.- Increase the incubation time (e.g., 24, 48, 72 hours).- Verify the sensitivity of your cell line from literature or previous experiments.- Ensure rapamycin is properly dissolved (e.g., in DMSO) and stored at -20°C.[7] |
| High cell death even at low concentrations | - Rapamycin concentration is too high.- Solvent (e.g., DMSO) toxicity.- Cells are overly sensitive to rapamycin. | - Lower the concentration range in your dose-response experiment.- Include a vehicle control to assess solvent toxicity.- Reduce the incubation time. |
| Inconsistent results between experiments | - Variation in cell density at the time of treatment.- Inconsistent incubation times.- Different passage numbers of cells used.- Variability in rapamycin solution preparation. | - Ensure consistent cell seeding density and confluence across all experiments.- Standardize incubation periods.- Use cells within a consistent range of passage numbers.- Prepare fresh rapamycin dilutions for each experiment from a validated stock solution. |
| Precipitation of rapamycin in the culture medium | - Improper dilution of the rapamycin stock solution. | - When diluting the DMSO stock of rapamycin, add the culture medium to the rapamycin solution, not the other way around, to prevent precipitation.[8] |
Data Presentation: Rapamycin IC50 Values in Various Cell Lines
The half-maximal inhibitory concentration (IC50) of rapamycin varies significantly across different cell lines. The following table summarizes some reported IC50 values. Note that these values can be influenced by experimental conditions such as incubation time and the specific assay used.
| Cell Line | Cancer Type | IC50 (Proliferation) | Citation |
| Y79 | Retinoblastoma | 0.136 µmol/L | [2] |
| MCF-7 | Breast Cancer | ~4000 µg/mL (after 48h) | [2] |
| MDA-MB-468 | Breast Cancer | ~3000 µg/mL (after 48h) | [2] |
| Ca9-22 | Oral Cancer | ~15 µM | [5][9] |
| T47D | Breast Cancer | Varies with concentration and time | [10] |
| MDA-MB-231 | Breast Cancer | Varies with concentration and time | [10] |
| HeLa | Cervical Cancer | Effective concentrations tested: 100, 200, 400 nM | [11] |
| Human Venous Malformation Endothelial Cells | - | Concentration-dependent inhibition at 48h and 72h | [3] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a common method to assess cell viability based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
Rapamycin stock solution (e.g., in DMSO)
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.[11][12] Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of rapamycin in complete culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of rapamycin. Include a vehicle control (medium with the same concentration of DMSO as the highest rapamycin concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[3][5]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 200 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently swirl the plate for 30 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Measure the absorbance at 550 nm or 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(OD of treated cells - OD of blank) / (OD of control cells - OD of blank)] x 100.[5]
Mandatory Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of rapamycin.
Caption: A general experimental workflow for optimizing rapamycin concentration.
Caption: A troubleshooting decision tree for rapamycin experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapamycin Reduces Cervical Cancer Cells Viability in Hypoxic Condition: Investigation of the Role of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Optimizing Rapamycin Assays
Welcome to the technical support center for rapamycin experimentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the signal-to-noise ratio in assays involving rapamycin and the mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is rapamycin and how does it work?
A1: Rapamycin, also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR).[1] It functions by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1] mTOR is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1]
Q2: Why is the signal-to-noise ratio important in my rapamycin assay?
A2: The signal-to-noise ratio (S/N) is a critical metric for determining the sensitivity and reliability of your assay. A high S/N ratio indicates that the measured signal from your target is significantly greater than the background noise, allowing for confident detection and quantification.[2] A low S/N ratio can lead to inconsistent results and difficulty in distinguishing a true biological effect from experimental variability.
Q3: What are the common causes of a low signal-to-noise ratio in rapamycin assays?
A3: Several factors can contribute to a poor signal-to-noise ratio, including:
-
High Background: This can be caused by non-specific binding of antibodies, contaminated reagents, or issues with the blocking or washing steps in immunoassays.[3][4][5]
-
Low Signal: This may result from suboptimal antibody concentrations, degraded reagents, insufficient incubation times, or low expression of the target protein.
-
Assay-Specific Issues: For cell-based assays, factors like cell health, seeding density, and inconsistent rapamycin treatment can affect the signal.[6][7] For biochemical assays, enzyme activity and substrate concentration are key.
Q4: What concentration of rapamycin should I use in my cell culture experiments?
A4: The effective concentration of rapamycin can vary significantly depending on the cell line and the specific application.[1][8] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.[1] Commonly used concentrations in cell culture range from the low nanomolar (nM) to the micromolar (µM) range.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during rapamycin assays, with a focus on improving the signal-to-noise ratio.
High Background in Immunoassays (ELISA, Western Blot)
| Potential Cause | Troubleshooting Steps |
| Inadequate Blocking | Optimize blocking buffer: try different blocking agents (e.g., BSA, non-fat milk), increase concentration, or extend blocking time.[4][5][9] |
| Antibody Concentration Too High | Titrate primary and secondary antibodies to determine the optimal dilution that maximizes signal without increasing background.[4] |
| Insufficient Washing | Increase the number and duration of wash steps. Use a wash buffer containing a mild detergent like Tween-20.[4] |
| Non-specific Secondary Antibody Binding | Run a control with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.[9] |
| Contaminated Reagents | Prepare fresh buffers and solutions. Ensure all reagents are high-purity and stored correctly. |
Low Signal in Immunoassays (ELISA, Western Blot)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antibody Concentration | Perform an antibody titration to find the optimal concentration. |
| Insufficient Incubation Time | Optimize incubation times for primary and secondary antibodies. |
| Inactive Enzyme/Substrate (ELISA) | Ensure enzyme conjugates and substrates are not expired and have been stored correctly. |
| Low Target Protein Expression | Increase the amount of protein loaded (Western Blot) or use a more sensitive detection system. For cell-based assays, ensure the cell line expresses the target at detectable levels. |
| Poor Transfer (Western Blot) | Verify protein transfer from the gel to the membrane using a stain like Ponceau S.[10] |
Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Variable Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments.[6] |
| Unhealthy Cells | Ensure cells are healthy, in the logarithmic growth phase, and not over-confluent before treatment.[6][7] |
| Inconsistent Rapamycin Treatment | Prepare fresh rapamycin solutions and ensure homogenous mixing in the culture medium.[11] |
| Edge Effects in Microplates | To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile media or PBS.[7] |
Experimental Protocols
General Protocol for Rapamycin Solution Preparation
Proper preparation of rapamycin solutions is critical for reproducible results.[1]
-
Stock Solution (10 mM):
-
Working Solution:
Protocol for a Cell-Based mTOR Activity Assay (ELISA)
This protocol outlines the general steps for an ELISA-based assay to measure mTOR activity by detecting the phosphorylation of a downstream target like p70 S6 Kinase.
-
Cell Lysis:
-
Culture and treat cells with rapamycin or control vehicle.
-
Wash cells with ice-cold PBS.
-
Lyse cells using an optimized lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
ELISA Procedure:
-
Coat a microplate with a capture antibody specific for the mTOR substrate (e.g., total p70 S6K).
-
Block the plate to prevent non-specific binding.
-
Add cell lysates to the wells and incubate.
-
Wash the plate thoroughly.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.
-
Wash the plate again.
-
Add the enzyme substrate and incubate to allow for color development.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve if quantifying absolute protein levels.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Compare the signal from rapamycin-treated samples to control samples to determine the extent of mTOR inhibition.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. biocompare.com [biocompare.com]
- 7. marinbio.com [marinbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Off-Target Effects of Rapamycin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the off-target effects of rapamycin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: I'm observing inconsistent results in my experiments with rapamycin. What are the potential causes?
A1: Inconsistent results with rapamycin are common and can stem from several factors:
-
Concentration and Time-Dependence: The inhibitory effects of rapamycin are highly dependent on both the concentration used and the duration of the treatment. For instance, significant inhibition of cell proliferation might only be observed after 48 or 72 hours of treatment, with higher concentrations yielding greater inhibition. Shorter incubation times may require much higher concentrations to see a significant effect.[1][2]
-
Cell Line Specificity: Different cell lines exhibit varying sensitivity to rapamycin, with the half-maximal inhibitory concentration (IC50) varying significantly. It's crucial to determine the optimal concentration for each cell line empirically.[1]
-
Solvent Effects: Rapamycin is often dissolved in solvents like DMSO, which can be toxic to cells at high concentrations. Always include a vehicle control (cells treated with the same concentration of the solvent alone) to differentiate the effects of the drug from the solvent.[1]
-
Experimental Conditions: Variations in cell confluence, passage number, and media components can influence the cellular response to rapamycin. Maintaining consistency in these parameters across experiments is critical.[1]
-
Reagent Stability: Rapamycin can be unstable in cell culture media during long incubation periods. For long-term experiments, consider replenishing the media with fresh rapamycin at regular intervals.[3]
Q2: How can I differentiate between on-target mTORC1 inhibition and off-target effects of rapamycin?
A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are key strategies:
-
Use a Rapamycin-Resistant mTOR Mutant: A definitive method is to use a cell line expressing a mutant form of mTOR (e.g., mTOR-rr with a Ser2035-->Ile mutation) that is resistant to rapamycin. If the observed effect persists in these cells upon rapamycin treatment, it is likely an off-target effect.[4] Studies have shown that in cells expressing a rapamycin-resistant mTOR mutant, the effects of rapamycin on the transcriptome and proteome are virtually nonexistent, demonstrating the high specificity of rapamycin for mTOR at nanomolar concentrations.[3][5][6]
-
Monitor mTORC1-Specific Substrates: Assess the phosphorylation status of well-established downstream targets of mTORC1, such as S6 Kinase 1 (S6K1) at Thr389 and 4E-BP1 at Thr37/46. A decrease in the phosphorylation of these sites is a hallmark of on-target mTORC1 inhibition.[4]
-
Assess mTORC2 Inhibition: A primary off-target effect of chronic or high-dose rapamycin treatment is the inhibition of mTOR Complex 2 (mTORC2).[7] This can be monitored by examining the phosphorylation of mTORC2-specific substrates like Akt at Ser473.[7][8] If you observe a decrease in p-Akt (Ser473), it indicates an off-target effect on mTORC2.
-
Dose-Response Analysis: On-target mTORC1 inhibition typically occurs at low nanomolar concentrations, while off-target effects, such as mTORC2 inhibition, often require higher concentrations or prolonged exposure.[9] Performing a dose-response curve can help identify the concentration window for specific mTORC1 inhibition.
Q3: I am seeing inhibition of Akt phosphorylation at Ser473. Does this mean my experiment is invalid?
A3: Not necessarily, but it requires careful interpretation. Inhibition of Akt at Ser473 is a known off-target effect of rapamycin, indicating the inhibition of mTORC2. This is often observed with prolonged treatment or high concentrations of rapamycin.[7][8]
-
Consider the duration of your experiment: Acute rapamycin treatment is generally specific for mTORC1, while chronic exposure can disrupt mTORC2 assembly and function.[4][7]
-
Evaluate your rapamycin concentration: Lower concentrations are more specific for mTORC1. If your experimental goals are focused on mTORC1, consider lowering the rapamycin concentration or reducing the treatment time.
-
Acknowledge the mTORC2 inhibition: If the observed phenotype is indeed linked to the inhibition of mTORC2, this could be a significant finding in itself. It is important to acknowledge and discuss this off-target effect in your analysis. The relative expression levels of FK506-binding proteins, like FKBP12 and FKBP51, can also influence a cell line's sensitivity to rapamycin-mediated mTORC2 inhibition.[10]
Q4: My rapamycin treatment is not inducing autophagy as expected. What could be the problem?
A4: While rapamycin is a well-known inducer of autophagy through mTORC1 inhibition, several factors can influence this process:[11][12]
-
Cell Type and Basal Autophagy Levels: The induction of autophagy by rapamycin can be cell-type dependent.[13] Some cell lines may have high basal levels of autophagy, making it difficult to detect a further increase.
-
Incomplete mTORC1 Inhibition: Ensure that you are using a sufficient concentration and duration of rapamycin to effectively inhibit mTORC1 in your specific cell line. Verify this by checking the phosphorylation status of mTORC1 substrates like S6K1.
-
mTORC1-Independent Autophagy Regulation: Autophagy is a complex process regulated by multiple signaling pathways. It's possible that in your experimental system, other pathways are overriding the pro-autophagic signal from mTORC1 inhibition.
-
Experimental Validation: To confirm that the observed effects are indeed autophagy-dependent, you can use genetic approaches like siRNA-mediated knockdown of essential autophagy genes (e.g., ATG5 or ATG7). If rapamycin's effect is diminished in the absence of these genes, it confirms the role of autophagy.[11][14]
Quantitative Data on Rapamycin Concentrations
The following table summarizes typical concentration ranges for on-target and off-target effects of rapamycin. Note that these are general guidelines, and the optimal concentrations should be determined empirically for each cell line and experimental setup.
| Effect | Concentration Range | Notes |
| On-Target: mTORC1 Inhibition | 1 - 100 nM | Highly potent and selective for mTORC1 in most cell lines.[9] |
| Off-Target: mTORC2 Inhibition | >100 nM to low µM | Typically requires higher concentrations or prolonged treatment (≥ 24 hours).[9] Cell-type specific.[8] |
| Cell Proliferation Inhibition | 1 ng/mL - 1000 ng/mL (approx. 1.1 nM - 1.1 µM) | Highly cell-line dependent. For example, in human venous malformation endothelial cells, effects are seen in this range at 48-72 hours.[2][15] |
| Induction of Apoptosis | 1 ng/mL - 1000 ng/mL (approx. 1.1 nM - 1.1 µM) | Concentration-dependent increase in apoptosis observed in certain cell types.[15] |
Key Experimental Protocols
Western Blotting for mTOR Pathway Activity
Objective: To assess the on-target (mTORC1) and off-target (mTORC2) effects of rapamycin by measuring the phosphorylation status of downstream effector proteins.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve cells in serum-free or low-serum medium for 2-4 hours to reduce baseline mTOR activity.
-
Treat cells with varying concentrations of rapamycin (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO) for the desired duration (e.g., 2, 6, 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
mTORC1 activity: anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1.
-
mTORC2 activity: anti-phospho-Akt (Ser473), anti-total Akt.
-
Loading control: anti-β-actin or anti-GAPDH.
-
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated to total protein for each target. A decrease in this ratio for S6K1 and 4E-BP1 indicates mTORC1 inhibition, while a decrease for Akt (Ser473) suggests mTORC2 inhibition.[4]
-
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a range of rapamycin concentrations on cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of rapamycin (e.g., 0.1 nM to 10 µM) and a vehicle control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of rapamycin to determine the IC50 value.[1]
-
Visualizations
Caption: Simplified mTOR signaling pathway showing on- and off-target effects of rapamycin.
Caption: Troubleshooting workflow for unexpected results in rapamycin experiments.
Caption: Experimental workflow for validating rapamycin's on- and off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards specific inhibition of mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin Activates Autophagy and Improves Myelination in Explant Cultures from Neuropathic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autophagy Activation by Rapamycin Reduces Severity of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 14. Rapamycin Upregulates Autophagy by Inhibiting the mTOR-ULK1 Pathway, Resulting in Reduced Podocyte Injury | PLOS One [journals.plos.org]
- 15. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rapamycin Treatment in Primary Cells
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for refining rapamycin treatment in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for rapamycin in primary cells?
A1: The optimal concentration of rapamycin is highly dependent on the primary cell type and the experimental goal. Most cell culture studies use concentrations in the nanomolar (nM) range. A common starting point is 20 nM.[1] However, effective concentrations can range from 0.5 nM to 1 µM.[1] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary cells and desired biological endpoint.[1][2]
Q2: How long should I treat my primary cells with rapamycin?
A2: The duration of treatment depends on the biological process being studied.
-
Signaling Studies: Inhibition of mTORC1 signaling can be observed in as little as 30 minutes to 1 hour after treatment.[3][4]
-
Proliferation/Viability Assays: For studying effects on cell growth, longer incubation times of 24 to 72 hours are typically required.[5]
-
Long-term Effects: Studies investigating processes like aging or chronic metabolic changes may involve treatment for several days or even weeks.[6][7] The inhibitory effects of rapamycin are time-dependent, so it is crucial to establish an optimal time course for your experiment.[2][5]
Q3: Is rapamycin specific to mTOR? Are there off-target effects?
A3: Rapamycin is considered a highly specific allosteric inhibitor of mTOR, particularly mTOR Complex 1 (mTORC1).[4][8] It achieves this by forming a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR.[9][10] While generally specific, some nuances exist:
-
mTORC2 Inhibition: While rapamycin acutely inhibits mTORC1, chronic or long-term treatment can also lead to the inhibition of mTOR Complex 2 (mTORC2) in certain cell types.[8]
-
AKT Activation: Paradoxical activation of AKT has been observed at specific rapamycin concentrations (e.g., 5 mg/kg/day in mice), which can counteract its growth-suppressive effects.[11] Studies using gene-edited cells with a rapamycin-resistant mTOR mutant have shown a striking specificity of rapamycin towards mTOR, with virtually no changes in the transcriptome or proteome in these resistant cells upon treatment.[4]
Q4: How can I confirm that rapamycin is effectively inhibiting the mTOR pathway in my cells?
A4: The most common method is to perform a Western blot to analyze the phosphorylation status of key downstream targets of mTORC1. A decrease in the phosphorylation of these proteins indicates successful mTOR inhibition. Key targets to assess include:
-
p70 S6 Kinase (S6K): Check for decreased phosphorylation at Threonine 389 (p-S6K T389).[12][13]
-
Ribosomal protein S6 (S6): Look for reduced phosphorylation at Serine 240/244 (p-S6 S240/244).[11][13]
-
4E-BP1: Assess phosphorylation at Threonine 37/46. A decrease indicates mTORC1 inhibition.[11]
Troubleshooting Guide
Q5: I'm not observing any effect from my rapamycin treatment. What could be wrong?
A5: This is a common issue that can stem from several factors related to drug preparation and experimental design.
-
Problem: Poor Solubility/Precipitation. Rapamycin is highly hydrophobic with very low aqueous solubility (around 2.6 µg/mL).[14] It can precipitate when added directly to aqueous culture medium.[3]
-
Solution: Always prepare a high-concentration stock solution in a suitable organic solvent like DMSO (≥ 100 mg/mL) or ethanol (≥ 50 mg/mL).[15] When making your working solution, add the culture medium to the rapamycin stock aliquot, not the other way around, to minimize precipitation.[3] Also, ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and non-toxic to your cells; always include a vehicle-only control in your experiments.[2]
-
-
Problem: Inappropriate Concentration or Duration. The concentration and treatment time may be suboptimal for your specific primary cell type.
-
Problem: Inactive Compound. The rapamycin powder or stock solution may have degraded.
Data Presentation: Rapamycin Concentrations and Effects
Table 1: Recommended Rapamycin Concentrations for Cell Culture Applications
| Application | Cell Type | Recommended Concentration | Incubation Time | Source |
| mTOR Inhibition | Human Primary Cells | 0.5 nM - 1 µM | Varies | [1] |
| HEK293 | ~0.1 nM (IC50) | Not Specified | [15] | |
| Various Cell Types | 100 nM | Not Specified | [1] | |
| Autophagy Induction | COS7, H4 | 200 nM | 2 - 4 hours | [15] |
| Ca9-22 | 10 - 20 µM | 24 hours | [17] | |
| Proliferation Inhibition | Human VM Endothelial Cells | 1 - 1,000 ng/mL | 24 - 72 hours | [5] |
| Rh1/Rh30 Rhabdomyosarcoma | 0.1 - 0.5 ng/mL (IC50) | Not Specified | [9] | |
| Y79 Retinoblastoma | 0.136 µM (IC50) | Not Specified | [2] |
Table 2: Solubility and Storage of Rapamycin
| Parameter | Value | Source |
| Molecular Weight | 914.17 g/mol | [15] |
| Aqueous Solubility | ~2.6 µg/mL | [14] |
| Solubility in DMSO | ≥ 100 mg/mL (~109 mM) | [15] |
| Solubility in Ethanol | ~50 mg/mL | [15][16] |
| Storage (Powder) | -20°C, desiccated, up to 3 years | [15] |
| Storage (Stock Solution) | -20°C or -80°C in single-use aliquots, stable for ~3 months | [15] |
Experimental Protocols
Protocol 1: Preparation of Rapamycin Stock and Working Solutions
This protocol details the preparation of a 10 mM stock solution in DMSO.
Materials:
-
Rapamycin powder (MW: 914.17 g/mol )
-
High-quality, sterile DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 9.14 mg of rapamycin powder in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube containing the rapamycin powder.
-
Ensure Complete Dissolution: Vortex the solution vigorously. If needed, gently warm the tube in a 37°C water bath to aid dissolution. Visually inspect to ensure no particulates remain.[15]
-
Aliquoting and Storage: Dispense the 10 mM stock solution into small, single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C. This prevents degradation from multiple freeze-thaw cycles.[15]
-
Preparing Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
To prepare your final working concentration, add pre-warmed cell culture medium to the thawed aliquot. For example, to make 10 mL of medium with a final concentration of 100 nM rapamycin, add 1 µL of the 10 mM stock solution to the 10 mL of medium.
-
Mix thoroughly by gentle inversion before adding to your cells.
-
Protocol 2: Optimizing Rapamycin Concentration via Cell Viability (MTT) Assay
This protocol helps determine the IC50 (half-maximal inhibitory concentration) of rapamycin for your primary cells.
Materials:
-
Primary cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
Rapamycin working solutions at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Methodology:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density (e.g., 5x10⁴ cells/well) and allow them to adhere overnight.[5]
-
Treatment: Prepare serial dilutions of rapamycin in complete medium (e.g., 0, 1, 10, 100, 1000 ng/mL).[5] Include a vehicle-only (DMSO) control. Remove the old medium from the cells and add 100 µL of the rapamycin-containing medium to the appropriate wells.
-
Incubation: Incubate the plate for a desired time period (e.g., 48 hours).[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the rapamycin concentration to determine the IC50 value.
Protocol 3: Western Blot for Assessing mTORC1 Inhibition
Materials:
-
Treated and untreated primary cell lysates
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K T389, anti-total-S6K, anti-phospho-S6 S240/244, anti-total-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Methodology:
-
Cell Lysis: After rapamycin treatment for the desired time (e.g., 1 hour), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-60 µg) per lane and separate them by SDS-PAGE.[17]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-phospho-S6K) overnight at 4°C, diluted according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[17]
-
Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels to determine the extent of mTORC1 inhibition.
Mandatory Visualizations
Caption: The mTOR signaling pathway and the inhibitory mechanism of rapamycin.
Caption: Experimental workflow for optimizing rapamycin treatment protocols.
Caption: Troubleshooting logic for failed rapamycin experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin and aging: When, for how long, and how much? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Duration of Rapamycin Treatment Has Differential Effects on Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pnas.org [pnas.org]
- 13. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
Technical Support Center: Optimizing Rapamycin Treatment for Autophagy Studies
Welcome to the technical support center for optimizing rapamycin treatment in autophagy research. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in designing and interpreting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for rapamycin-induced autophagy?
A1: Rapamycin induces autophagy by inhibiting the mechanistic Target of Rapamycin (mTOR) complex 1 (mTORC1).[1][2][3][4] mTORC1 is a central regulator of cell growth and metabolism.[2][4] When active, mTORC1 phosphorylates and inhibits key proteins required for the initiation of autophagy, such as ULK1.[3][5][6] By inhibiting mTORC1, rapamycin relieves this suppression, allowing for the formation of autophagosomes and the progression of the autophagic process.[3][6]
Q2: What is a typical concentration range and treatment duration for inducing autophagy with rapamycin?
A2: The optimal concentration and duration of rapamycin treatment are highly dependent on the cell type and experimental context. However, common starting points are:
-
Concentration: Ranges from low nanomolar (nM) to low micromolar (µM). Studies have used concentrations from 10 nM to 100 nM[7][8], 200 nM[9][10][11], 500 nM[12], and up to 1-5 µM.[13][14][15] It is crucial to perform a dose-response experiment for your specific cell line.
-
Duration: Can range from a few hours to several days. Significant autophagy induction can be observed as early as 2-6 hours[8][13][16] and is often sustained for 24-48 hours.[7][15][16] Some in vivo or long-term studies extend treatment for days or even weeks.[9][17][18]
Q3: How do I know if the observed increase in LC3-II levels is due to autophagy induction or a blockage in the pathway?
A3: An increase in the autophagosome marker LC3-II can signify either an induction of autophagy or an impairment of autophagosome fusion with lysosomes. To distinguish between these possibilities, you must measure "autophagic flux." This is typically done by treating cells with rapamycin in the presence and absence of a lysosomal inhibitor, such as bafilomycin A1 or chloroquine.[16] If rapamycin treatment leads to a further increase in LC3-II levels in the presence of the inhibitor compared to the inhibitor alone, it indicates a true induction of autophagic flux.[19]
Q4: Can high concentrations of rapamycin inhibit autophagy?
A4: Yes, some studies suggest that high doses of rapamycin (e.g., 30 µM) can impair autophagic flux.[12][20] This may be due to the inhibition of the fusion between autophagosomes and lysosomes.[12] In contrast, lower doses (e.g., 500 nM) in the same study effectively induced complete autophagic flux.[12][20] This highlights the importance of careful dose optimization.
Troubleshooting Guide
| Issue/Observation | Possible Cause(s) | Suggested Solution(s) |
| No increase in LC3-II after rapamycin treatment. | 1. Suboptimal rapamycin concentration: The dose may be too low to inhibit mTORC1 effectively in your cell line. 2. Incorrect treatment duration: The time point chosen for analysis may be too early or too late. 3. Cell line is resistant to rapamycin: Some cell lines may have mutations in the mTOR pathway. 4. Rapid LC3-II turnover: The rate of LC3-II degradation is equal to its synthesis, resulting in no net change. | 1. Perform a dose-response curve (e.g., 10 nM - 5 µM). 2. Conduct a time-course experiment (e.g., 2, 6, 12, 24, 48 hours).[16] 3. Verify mTORC1 inhibition by checking the phosphorylation status of downstream targets like S6K or 4E-BP1. 4. Perform an autophagic flux assay with bafilomycin A1 to block LC3-II degradation.[13][14] |
| LC3-II levels increase, but p62/SQSTM1 levels do not decrease. | 1. Block in autophagic degradation: Autophagosomes are forming but not fusing with lysosomes, preventing the degradation of p62. 2. Increased p62 transcription: Rapamycin has been reported to increase p62 mRNA levels in some contexts.[21] | 1. Perform an autophagic flux assay. A lack of further LC3-II accumulation with a lysosomal inhibitor suggests a block. 2. Analyze p62 mRNA levels using qRT-PCR. 3. Use tandem fluorescent LC3 (e.g., mRFP-GFP-LC3) to visualize autophagosome-lysosome fusion.[12][22] |
| High background in GFP-LC3 puncta imaging. | 1. Overexpression of GFP-LC3: High levels of the fusion protein can lead to aggregate formation that is not related to autophagy. 2. Diffuse cytoplasmic fluorescence: This is the expected pattern in cells with basal autophagy. | 1. Use a stable cell line with low, near-endogenous expression levels of GFP-LC3. 2. Ensure you have a clear positive control (e.g., starvation) and negative control (untreated cells) to define what a "puncta" is. Use image analysis software to quantify puncta objectively.[23][24] |
| Autophagy induction appears to be transient. | Cellular adaptation: Cells may adapt to prolonged mTORC1 inhibition, leading to a feedback mechanism that dampens the autophagic response over time. | For long-term studies, consider intermittent or pulsed rapamycin dosing.[25] One study noted that autophagic flux in mouse hearts increased at 1 week of rapamycin treatment but returned to near-control levels by 2 weeks.[17] |
Data Summary Tables
Table 1: Rapamycin Concentration and Duration in Cell Culture
| Cell Line | Rapamycin Concentration | Treatment Duration | Key Findings | Reference(s) |
| HeLa | 0.1, 1, 5 µM | 5 hours | Concentration-dependent increase in LC3-II and GFP-LC3 puncta. | [13][14] |
| HeLa | 500 nM vs. 30 µM | Not specified | 500 nM induced autophagic flux; 30 µM impaired it. | [12][20] |
| M14 Melanoma | 10, 50, 100 nM | 24 hours | Concentration-dependent induction of autophagy. | [7] |
| iPSCs | 200 nM | 1, 3, 6 days | Time-dependent activation of autophagy, significant by day 3. | [9] |
| A549 Lung Cancer | 100, 200 nM | 24 hours | Increased ratio of LC3-II/LC3-I. | [10] |
| MIA PaCa-2 | 5 µM | 24 hours | Increased GFP-LC3 puncta formation. | [15] |
| Mouse Schwann Cells | 25 nM | 2 - 48 hours | Sustained autophagy activation for at least 48 hours. | [16] |
Table 2: Key Autophagy Markers and Their Expected Response to Rapamycin
| Marker | Method | Expected Change with Effective Autophagy Induction |
| LC3-II / LC3-I Ratio | Western Blot | Increase |
| p62 / SQSTM1 | Western Blot | Decrease (due to degradation)[16][26] |
| GFP-LC3 or RFP-LC3 | Fluorescence Microscopy | Transition from diffuse to punctate pattern[23] |
| Phospho-S6K (p-S6K) | Western Blot | Decrease (confirms mTORC1 inhibition)[16] |
| Phospho-ULK1 (S757) | Western Blot | Decrease (confirms relief of mTORC1 inhibition)[17] |
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3 and p62
-
Cell Seeding: Plate cells to reach 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of rapamycin for the specified duration. Include a vehicle control (e.g., DMSO). For autophagic flux analysis, include parallel wells treated with 100 nM bafilomycin A1 for the last 2-4 hours of the rapamycin treatment.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 12-15% polyacrylamide gel to resolve LC3-I and LC3-II bands.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against LC3 (to detect both I and II forms) and p62 overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate.
-
Analysis: Quantify band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio or normalize LC3-II to the loading control.
Protocol 2: GFP-LC3 Puncta Formation Assay
-
Cell Seeding: Plate GFP-LC3 expressing cells on glass coverslips or in glass-bottom dishes.
-
Treatment: Treat cells with rapamycin as described above. Include appropriate positive (e.g., starvation media) and negative (vehicle) controls.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining (Optional): Permeabilize with 0.1% Triton X-100 and stain nuclei with DAPI.
-
Imaging: Mount coverslips and acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify the number of GFP-LC3 puncta per cell. An autophagosome is typically defined as a bright dot with a diameter of ~1 µm. Use automated image analysis software for unbiased quantification from at least 50-100 cells per condition.
Mandatory Visualizations
Caption: Rapamycin inhibits mTORC1, leading to activation of the ULK1 complex and induction of autophagy.
Caption: Workflow for assessing autophagic flux using rapamycin and a lysosomal inhibitor like Bafilomycin A1.
References
- 1. geneonline.com [geneonline.com]
- 2. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 3. Coordinate Autophagy and mTOR Pathway Inhibition Enhances Cell Death in Melanoma | PLOS One [journals.plos.org]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. Balancing mTOR Signaling and Autophagy in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin Upregulates Autophagy by Inhibiting the mTOR-ULK1 Pathway, Resulting in Reduced Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Spermidine and Rapamycin Reveal Distinct Autophagy Flux Response and Cargo Receptor Clearance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of autophagy inducer rapamycin and oncolytic adenovirus improves antitumor effect in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. mTOR-Controlled Autophagy Requires Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. omicsonline.org [omicsonline.org]
- 16. Rapamycin Activates Autophagy and Improves Myelination in Explant Cultures from Neuropathic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rapamycin treatment increases survival, autophagy biomarkers and expression of the anti‐aging klotho protein in elderly mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitation of “autophagic flux” in mature skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Rapamycin regulates macrophage activation by inhibiting NLRP3 inflammasome-p38 MAPK-NFκB pathways in autophagy- and p62-dependent manners - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Reddit - The heart of the internet [reddit.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Screening with Rapamycin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing rapamycin in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of rapamycin in a cellular context?
A1: Rapamycin is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] Rapamycin first forms a complex with the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTOR Complex 1 (mTORC1).[1][2] This binding is allosteric and does not directly inhibit the catalytic activity of mTOR kinase. Instead, it is thought to displace raptor, a key component of mTORC1, which prevents the proper presentation of substrates like S6K1 and 4E-BP1 to the kinase domain, thereby inhibiting downstream signaling.[1]
Q2: Why am I observing significant variability in cell viability and proliferation results with rapamycin treatment across different experiments?
A2: Inconsistent results in cell viability and proliferation assays are common and can be attributed to several factors:
-
Cell Line-Dependent Sensitivity: Different cell lines exhibit varying sensitivities to rapamycin, with IC50 values (the concentration required to inhibit a biological process by 50%) varying significantly.[3]
-
Concentration and Time Dependence: The inhibitory effects of rapamycin are strongly dependent on both the concentration used and the duration of exposure.[4][5] For instance, in some cell lines, significant inhibition of proliferation may only be observed after 48 or 72 hours of treatment, with higher concentrations leading to greater inhibition.[5]
-
Assay-Specific Liquid Handling: Variability can be introduced by suboptimal or inconsistent liquid handling techniques, which can impact data quality and reproducibility.[6]
-
Cell Culture Conditions: Factors such as cell passage number, confluency at the time of treatment, and variability in media components can all contribute to inconsistent results.[7]
Q3: How can I confirm that rapamycin is effectively inhibiting the mTOR pathway in my HTS assay?
A3: The most common method is to assess the phosphorylation status of downstream targets of mTORC1. A reduction in the phosphorylation of ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) are reliable indicators of mTORC1 inhibition.[2] This can be measured using various techniques, including Western blotting, ELISA, or immunofluorescence-based high-content screening.[8]
Q4: What are the best practices for preparing and storing rapamycin solutions for HTS?
A4: Rapamycin is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[9] It is crucial to ensure complete dissolution. One technique is to add the culture medium to the rapamycin-DMSO solution rather than the other way around to minimize precipitation.[9] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For use in cell culture, the final DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability in Assay Signal | 1. Inconsistent Cell Seeding: Uneven cell distribution across the microplate. 2. Edge Effects: Evaporation from wells on the plate perimeter. 3. Pipetting Errors: Inaccurate or inconsistent dispensing of cells, compounds, or reagents.[6] | 1. Ensure thorough mixing of cell suspension before and during plating. Use automated cell dispensers for better consistency. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. 3. Calibrate and regularly service pipettes. Use automated liquid handlers for HTS to improve precision.[6] |
| No or Weak Response to Rapamycin Treatment | 1. Rapamycin Degradation: Improper storage or handling of rapamycin stock solutions. 2. Suboptimal Assay Conditions: Insufficient incubation time or inappropriate rapamycin concentration.[4][5] 3. Cell Line Insensitivity: The chosen cell line may be resistant to rapamycin's effects.[3] 4. Rapamycin Precipitation: Rapamycin may precipitate out of solution when diluted in aqueous media.[9] | 1. Aliquot stock solutions and store them protected from light at -20°C or below. Avoid repeated freeze-thaw cycles. 2. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay. 3. Test a panel of cell lines to identify one with a suitable sensitivity to rapamycin. Consider using a positive control compound known to elicit a strong response. 4. When diluting the DMSO stock, add the aqueous medium to the rapamycin solution slowly while vortexing.[9] |
| Inconsistent Downstream mTOR Signaling Readouts | 1. Variable Cell Lysis: Incomplete or inconsistent cell lysis leading to variable protein extraction. 2. Antibody Performance: Primary or secondary antibodies used for detection may have low affinity or be used at a suboptimal dilution. 3. Timing of Analysis: The phosphorylation state of mTOR targets can be transient. | 1. Optimize the lysis buffer and protocol to ensure complete and reproducible cell lysis. 2. Validate all antibodies for specificity and determine the optimal working concentration through titration experiments. 3. Perform a time-course experiment to identify the peak time point for changes in phosphorylation of downstream targets after rapamycin treatment. |
| High Background Signal in the Assay | 1. Autofluorescence of Compounds: Test compounds may be inherently fluorescent at the assay wavelengths. 2. Non-specific Antibody Binding: In immunofluorescence or ELISA-based assays, antibodies may bind non-specifically. 3. Reagent Contamination: Contamination of buffers or reagents with fluorescent or enzymatic impurities. | 1. Screen the compound library for autofluorescence at the excitation and emission wavelengths of the assay. 2. Include appropriate blocking steps in the protocol and optimize antibody concentrations. Use isotype controls to assess non-specific binding.[8] 3. Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers for each experiment. |
Experimental Protocols
General Protocol for a Cell-Based HTS Assay to Identify mTORC1 Inhibitors
This protocol outlines a general workflow for a high-throughput screening assay using an immunofluorescence-based readout of phospho-S6, a downstream target of mTORC1.[8]
-
Cell Seeding: Seed cells (e.g., HEK293, MCF7) into 384-well microplates at a density that ensures they reach 70-80% confluency at the time of the assay. Incubate overnight at 37°C and 5% CO2.[8]
-
Compound Treatment: Prepare serial dilutions of test compounds and rapamycin (as a positive control) in an appropriate vehicle (e.g., DMSO). Add the compounds to the cells and incubate for a predetermined time (e.g., 2 hours).[8]
-
Fixation and Permeabilization:
-
Blocking: Wash the wells with PBS and add a blocking buffer (e.g., 5% BSA in PBS) for 1.5 hours at room temperature to reduce non-specific antibody binding.[8]
-
Antibody Incubation:
-
Imaging and Data Analysis:
-
Wash the wells with PBS.
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of phospho-S6 per cell. Normalize the data to a negative control (e.g., DMSO-treated cells) and a positive control (e.g., rapamycin-treated cells).
-
Data Presentation
Table 1: Representative IC50 Values of Rapamycin in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | Rapamycin IC50 (nM) |
| HEK293 | mTOR Inhibition | Not Specified | 0.1[10] |
| Human Venous Malformation Endothelial Cells | Proliferation (MTT Assay) | 48 | Concentration-dependent inhibition observed[5] |
| Human Venous Malformation Endothelial Cells | Proliferation (MTT Assay) | 72 | Concentration-dependent inhibition observed[5] |
| Rhabdomyosarcoma (Rh1, Rh30) | Growth Inhibition | Not Specified | Induces G1 arrest and apoptosis[11] |
Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line, assay endpoint, and incubation time.
Visualizations
Caption: Simplified mTORC1 signaling pathway highlighting the inhibitory point of the Rapamycin-FKBP12 complex.
Caption: General experimental workflow for a cell-based high-throughput screening assay with rapamycin.
References
- 1. agscientific.com [agscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. cellgs.com [cellgs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to Rapamycin and Everolimus in Cancer Research
In the landscape of targeted cancer therapy, inhibitors of the mammalian target of rapamycin (mTOR) have carved out a significant niche. Among these, the progenitor compound rapamycin (also known as sirolimus) and its analog everolimus (RAD001) are cornerstones of research into malignancies characterized by dysregulated mTOR signaling. This guide provides a detailed comparison of these two pivotal molecules for researchers, scientists, and drug development professionals, focusing on their mechanism of action, preclinical efficacy, and clinical applications, supported by experimental data.
Mechanism of Action: A Shared Target
Both rapamycin and everolimus are classified as "rapalogs" and share a common mechanism of action. They exert their anti-proliferative effects by inhibiting the mTOR protein, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1] The process begins with the binding of the drug to the intracellular protein FK506-binding protein 12 (FKBP12).[2][3] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[1][4]
The inhibition of mTORC1 disrupts downstream signaling pathways, primarily by preventing the phosphorylation of its two major substrates: p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][5] The dephosphorylation of these substrates leads to a reduction in protein synthesis and arrests the cell cycle at the G1-S interface, thereby inhibiting cancer cell proliferation.[4]
Figure 1: Simplified mTOR signaling pathway and the mechanism of action of rapamycin and everolimus.
Preclinical Efficacy: A Comparative Look
In vitro studies have demonstrated the potent anti-proliferative effects of both rapamycin and everolimus across a variety of cancer cell lines. Their efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Rapamycin | Caki-2 | Renal | 1.8 ± 0.5[1] |
| 786-O | Renal | 2.5 ± 0.7[1] | |
| MCF-7 | Breast | ~1-10[1] | |
| Everolimus | Caki-2 | Renal | 2.2 ± 0.6[1] |
| 786-O | Renal | 3.1 ± 0.9[1] | |
| MCF-7 | Breast | ~1-10[1] | |
| HCT-15 | Colon | ~10[1] | |
| A549 | Lung | ~10[1] |
In vivo studies using animal models have further substantiated the anti-tumor activity of these compounds. A study comparing ABI-009 (nab-sirolimus), an albumin-bound nanoparticle form of sirolimus, with oral rapamycin and everolimus in a bladder cancer xenograft model demonstrated significant differences in tumor growth inhibition.[6]
| Treatment Group | Tumor Growth Inhibition (TGI) |
| ABI-009 (IV) | 69.6%[6] |
| Oral Rapamycin | 24.3%[6] |
| Oral Everolimus | 36.2%[6] |
These results suggest that while both oral rapamycin and everolimus are effective, the formulation and route of administration can significantly impact anti-tumor activity.[6] Everolimus was developed to improve upon the pharmacokinetic profile of rapamycin, offering better oral bioavailability.[1]
Experimental Protocols
To ensure reproducibility and facilitate the design of new studies, detailed experimental protocols are crucial. Below is a generalized methodology for a key experiment cited in this guide.
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To determine the IC50 values of rapamycin and everolimus in cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., Caki-2, 786-O, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of rapamycin or everolimus. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: A typical experimental workflow for comparing rapamycin and everolimus in cancer research.
Clinical Applications and Future Directions
Both rapamycin and everolimus have been investigated in numerous clinical trials for a wide range of cancers.[7] Everolimus, in particular, has gained FDA approval for the treatment of several malignancies, including advanced renal cell carcinoma, pancreatic neuroendocrine tumors, and certain types of breast cancer.[8][9]
While these mTOR inhibitors have shown promise, their efficacy as monotherapies can be modest.[7] This has led to research into combination therapies, where rapamycin or everolimus are used in conjunction with other anticancer agents to enhance their therapeutic effect.[10] Furthermore, the development of next-generation mTOR inhibitors that target both mTORC1 and mTORC2 is an active area of research, aiming to overcome resistance mechanisms and improve patient outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. rapamycin.us [rapamycin.us]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic target of rapamycin inhibitors: successes and challenges as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Toward rapamycin analog (rapalog)-based precision cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of mTOR pathway by everolimus cooperates with EGFR inhibitors in human tumours sensitive and resistant to anti-EGFR drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Reproducibility of Rapamycin's Lifespan-Extending Effects: A Comparative Guide for Researchers
An objective analysis of the experimental evidence on rapamycin's role in longevity, designed for researchers, scientists, and drug development professionals.
Rapamycin, a macrolide compound discovered in the soil of Easter Island, stands as one of the most robust and reproducible pharmacological interventions for extending lifespan in a variety of model organisms.[1][2][3][[“]][5][6][7][8][9] Its consistent efficacy, particularly in mammals, has positioned it as a cornerstone of geroscience research. This guide provides a comparative overview of the experimental data supporting the reproducibility of rapamycin's effects, details the experimental protocols employed in key studies, and illustrates the core signaling pathway involved.
Consistency Across Species and Research Programs
The lifespan-extending properties of rapamycin have been demonstrated across a wide evolutionary spectrum, from yeast and worms to fruit flies and mice.[1] This remarkable consistency suggests the modulation of a highly conserved aging mechanism. The National Institute on Aging's Interventions Testing Program (ITP), a multi-institutional study designed for rigorous and reproducible testing of longevity interventions, has repeatedly confirmed the efficacy of rapamycin in genetically heterogeneous mice.[5][10][11] The ITP's studies are particularly noteworthy for their parallel design, where experiments are conducted simultaneously at three independent laboratories, thereby ensuring the robustness of the findings.[5]
Even when administered late in life, at an age equivalent to approximately 60 human years, rapamycin has been shown to significantly extend the remaining lifespan of mice.[2][5][7][8][10][12] This finding has profound implications for potential human applications, suggesting that intervention may not need to be lifelong to be effective.
Quantitative Analysis of Lifespan Extension
The following table summarizes the quantitative data from key studies on rapamycin's effects on lifespan in mice, highlighting the degree of extension and the experimental variables.
| Mouse Strain | Sex | Age at Treatment Start | Rapamycin Dose (in chow) | Median Lifespan Extension (%) | Maximum Lifespan Extension (%) | Reference |
| UM-HET3 | Male | 20 months | 14 ppm | 9 | 10 | Harrison et al., 2009 |
| UM-HET3 | Female | 20 months | 14 ppm | 14 | 11 | Harrison et al., 2009 |
| UM-HET3 | Male | 9 months | 4.7 ppm | 4 | - | Miller et al., 2014 |
| UM-HET3 | Male | 9 months | 14 ppm | 10 | 9 | Miller et al., 2014 |
| UM-HET3 | Male | 9 months | 42 ppm | 23 | 20 | Miller et al., 2014 |
| UM-HET3 | Female | 9 months | 4.7 ppm | 15 | 16 | Miller et al., 2014 |
| UM-HET3 | Female | 9 months | 14 ppm | 21 | 16 | Miller et al., 2014 |
| UM-HET3 | Female | 9 months | 42 ppm | 26 | 25 | Miller et al., 2014 |
| C57BL/6 | Male | 20 months | 8 mg/kg/day (injection) | up to 60 | - | Bitto et al., 2016 |
| C57BL/6 | Female | 20 months | 8 mg/kg/day (injection) | No significant extension | - | Bitto et al., 2016 |
Instances of Non-Reproducibility and Context Dependence
Despite the overwhelming positive evidence, it is crucial to acknowledge instances where rapamycin's effects were not observed or were context-dependent. For example, rapamycin failed to extend the lifespan of progeroid DNA repair-deficient mice, indicating that its efficacy can be influenced by the underlying molecular drivers of aging.[13][14] In a mouse model of type-2 diabetes, chronic rapamycin treatment was associated with increased mortality.[10]
Furthermore, the magnitude of lifespan extension can be influenced by sex and genetic background.[15][16][17][18] A meta-analysis of 29 studies found that the effect of rapamycin was more pronounced in females and in genetically hybrid mice compared to inbred strains.[17] One study identified a specific dose in female mice that did not extend lifespan and was linked to a shift in the types of cancer observed.[16] These findings underscore the importance of considering genetic and physiological context when evaluating the potential of geroprotective interventions.
The mTOR Signaling Pathway: The Central Mechanism
Rapamycin's effects on lifespan are primarily attributed to its inhibition of the mechanistic target of rapamycin (mTOR) signaling pathway.[2][3][19][20] mTOR is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability and growth factors. The mTOR pathway is a key component of the aging process, and its inhibition by rapamycin is thought to mimic some of the beneficial effects of dietary restriction.[3][19]
Caption: The mTOR signaling pathway and its inhibition by rapamycin.
Experimental Protocols: A Representative Methodology
The following outlines a typical experimental protocol for assessing the effect of rapamycin on lifespan in mice, based on methodologies reported in the literature, particularly from the ITP.
1. Animal Model:
-
Species: Mus musculus (mouse)
-
Strain: Genetically heterogeneous UM-HET3 mice are often used to better represent the genetic diversity of the human population.
-
Sex: Both male and female mice are included in separate cohorts to assess sex-specific effects.
-
Housing: Mice are housed in a specific pathogen-free facility with controlled temperature, humidity, and light-dark cycles. Standard chow and water are provided ad libitum.
2. Rapamycin Formulation and Administration:
-
Formulation: To improve stability and bioavailability, rapamycin is often microencapsulated. This encapsulated form is then mixed into the standard mouse chow.
-
Dosing: Doses are typically expressed in parts per million (ppm) in the food. Common doses tested range from 4.7 ppm to 42 ppm.
-
Administration Route: Oral, via incorporation into the daily food supply.
-
Treatment Duration: Can range from a short-term intervention (e.g., 3 months) to continuous treatment for the remainder of the animal's life.[16][21]
-
Age of Onset: Studies have initiated treatment in young adult (e.g., 9 months) and middle-aged (e.g., 20 months) mice.
3. Lifespan and Healthspan Assessment:
-
Lifespan: The primary endpoint is the date of natural death. Kaplan-Meier survival curves are generated to compare the survival of rapamycin-treated and control groups.
-
Healthspan: A variety of assays are used to assess overall health and function throughout life, which may include:
-
Body weight and composition analysis.
-
Metabolic assessments (e.g., glucose tolerance tests).
-
Tests of physical function (e.g., grip strength, rotarod performance).
-
Pathological analysis at the time of death to determine the cause of death and tumor burden.
-
4. Statistical Analysis:
-
Log-rank tests are used to compare survival curves between treatment and control groups.
-
Cox proportional hazards models may be used to analyze the effect of covariates such as sex and treatment dose on mortality risk.
Caption: A typical experimental workflow for a rapamycin lifespan study.
Conclusion
References
- 1. Rapamycin extends life- and health span because it slows aging | Aging [aging-us.com]
- 2. karger.com [karger.com]
- 3. Reviewing the Role of mTOR in Aging – Fight Aging! [fightaging.org]
- 4. consensus.app [consensus.app]
- 5. New Results From A Rigorous Life Extending Drug Testing Program - Gowing Life [gowinglife.com]
- 6. Longevity, aging and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Inhibiting mTOR with Rapamycin for Extending Lifespan and Healthspan [nutritionfacts.org]
- 9. Rapamycin for longevity: opinion article - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapamycin, the only drug that consistently demonstrated to increase mammalian longevity. An update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Unlike dietary restriction, rapamycin fails to extend lifespan and reduce transcription stress in progeroid DNA repair-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interventions Testing Program Results for Rapamycin and Arcabose in Combination – Fight Aging! [fightaging.org]
- 16. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Target of Rapamycin Signalling Pathway in Ageing and Lifespan Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mTOR as a central regulator of lifespan and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
comparative analysis of rapamycin and other mTOR inhibitors
A Comparative Guide to Rapamycin and Other mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Its dysregulation is a hallmark of numerous diseases, including cancer and metabolic disorders, making it a prime therapeutic target.[2] This guide provides a comprehensive comparative analysis of rapamycin (also known as sirolimus) and other mTOR inhibitors, detailing their mechanisms, performance based on experimental data, and the methodologies used for their evaluation.
The Evolution of mTOR Inhibition: From Allosteric to Catalytic
The mTOR protein kinase is the core component of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] These complexes have different substrates and are regulated by different upstream signals, leading to a complex signaling network.[4] The development of mTOR inhibitors has evolved from compounds that indirectly affect the complex to those that directly target the kinase activity of the mTOR protein itself.
-
First-Generation (Rapalogs): This class includes rapamycin and its analogs (rapalogs) such as everolimus and temsirolimus.[5] They are allosteric inhibitors that first bind to the intracellular protein FKBP12.[6] The resulting drug-protein complex then binds to the FRB domain of mTOR, specifically within mTORC1, destabilizing the complex and preventing it from phosphorylating its downstream targets.[7] While effective at inhibiting mTORC1, rapalogs have limited to no direct inhibitory effect on mTORC2, and their long-term use can lead to feedback activation of the pro-survival PI3K/Akt pathway.[6][8]
-
Second-Generation (mTOR Kinase Inhibitors - TORKinibs): To overcome the limitations of rapalogs, second-generation inhibitors were developed.[6] These are ATP-competitive inhibitors that target the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2.[9][10] This dual inhibition provides a more complete blockade of mTOR signaling and prevents the feedback activation of Akt.[8] Examples include vistusertib (AZD2014), sapanisertib (INK128), and Torin-2.
Signaling Pathway and Inhibitor Mechanisms
The mTOR signaling pathway integrates a variety of upstream signals, including growth factors, amino acids, and cellular energy status, to control key cellular processes.[2] The diagram below illustrates the pathway and the distinct mechanisms of first and second-generation inhibitors.
Comparative Performance: Quantitative Data
The primary distinction in performance between rapalogs and TORKinibs lies in their potency and breadth of pathway inhibition. Second-generation inhibitors consistently demonstrate superior anti-proliferative activity in preclinical models, particularly in cancer cell lines with activated PI3K/Akt signaling.[6] The following table summarizes representative half-maximal inhibitory concentration (IC50) values for key mTOR inhibitors against the mTOR kinase and in various cell lines.
| Inhibitor Class | Compound | Target(s) | mTOR IC50 (nM) | Representative Cell Line IC50 (nM) | Reference |
| First-Gen (Rapalog) | Rapamycin (Sirolimus) | Allosteric mTORC1 | N/A (Allosteric) | ~1-20 (Cell-dependent) | [11] |
| First-Gen (Rapalog) | Everolimus (RAD001) | Allosteric mTORC1 | N/A (Allosteric) | ~1-20 (Cell-dependent) | [11] |
| First-Gen (Rapalog) | Temsirolimus (CCI-779) | Allosteric mTORC1 | N/A (Allosteric) | ~1-10 (Cell-dependent) | [] |
| Second-Gen (TORKinib) | Vistusertib (AZD2014) | mTORC1/mTORC2 | ~2.8 | ~200-500 (Various cancers) | [] |
| Second-Gen (TORKinib) | Sapanisertib (INK128) | mTORC1/mTORC2 | ~1 | ~20-100 (Various cancers) | [13] |
| Second-Gen (TORKinib) | Torin-2 | mTORC1/mTORC2 | ~0.4 | ~2-30 (Neuroblastoma) | [14][15] |
| Second-Gen (TORKinib) | KU-0063794 | mTORC1/mTORC2 | ~10 | ~100-300 (Various cancers) | [] |
| Dual PI3K/mTOR | Dactolisib (BEZ235) | PI3K/mTOR | mTOR: ~21 | ~10-50 (Breast cancer) | [11] |
Note: IC50 values are highly dependent on the specific assay conditions and cell line used. The values presented are for comparative purposes.
Key Experimental Protocols
Evaluating and comparing mTOR inhibitors requires a suite of in vitro and cell-based assays to determine their direct effect on the kinase, their impact on downstream signaling, and their overall cellular consequences.
Experimental Workflow Diagram
The diagram below outlines a typical workflow for the initial characterization and comparison of different mTOR inhibitors.
References
- 1. The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease | MDPI [mdpi.com]
- 2. assaygenie.com [assaygenie.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells [medsci.org]
Specificity of Rapamycin's Action on mTORC1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of rapamycin's inhibitory action on the mechanistic target of rapamycin complex 1 (mTORC1) versus its effects on mTOR complex 2 (mTORC2). We will delve into the experimental data that confirms the specificity of rapamycin, detail the methodologies used to assess its action, and present a clear visualization of the involved signaling pathways.
Unraveling the Specificity of Rapamycin
Rapamycin, a macrolide compound, is a cornerstone of research into cellular growth, proliferation, and metabolism due to its potent inhibition of the mTOR signaling pathway. However, its clinical and research applications hinge on its specificity. The mTOR protein kinase exists in two distinct multiprotein complexes: mTORC1 and mTORC2. While both complexes share the mTOR catalytic subunit, their unique components, Raptor in mTORC1 and Rictor in mTORC2, dictate their distinct downstream signaling and sensitivity to inhibitors.
Experimental evidence overwhelmingly demonstrates that rapamycin, when used acutely, is a highly specific allosteric inhibitor of mTORC1.[][2][3][4] It achieves this by forming a gain-of-function complex with the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds to the FRB domain of mTOR within mTORC1, preventing it from interacting with its substrates and thereby inhibiting its activity.[5]
In contrast, mTORC2 is largely insensitive to acute rapamycin treatment because it does not offer the same binding conformation for the rapamycin-FKBP12 complex.[2][3] However, it is crucial to note that prolonged or chronic exposure to rapamycin can indirectly inhibit mTORC2 in certain cell types.[6] This delayed effect is thought to occur through the disruption of mTORC2 assembly, rather than direct inhibition of its kinase activity.[6]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) of rapamycin and, for comparison, a second-generation ATP-competitive mTOR inhibitor, Vistusertib. The data highlights the stark difference in rapamycin's potency against mTORC1 and mTORC2.
| Compound | Target | IC50 | Comments |
| Rapamycin | mTORC1 (cellular, p-S6K1) | ~0.1 - 100 nM[7][8] | Highly potent, allosteric inhibition. IC50 can vary depending on the cell line.[7] |
| mTORC2 (cellular, p-Akt S473) | Largely insensitive (acute treatment)[2][6] | Inhibition is indirect, requires chronic exposure, and is cell-type specific.[6] | |
| Vistusertib (AZD2014) | mTOR Enzyme | 2.81 nM[6] | Direct, ATP-competitive inhibition of the kinase domain. |
| mTORC1 (cellular, p-S6) | ~210 nM[6] | Potent inhibition of mTORC1 downstream signaling. | |
| mTORC2 (cellular, p-Akt) | ~78 nM[6] | Potent inhibition of mTORC2 downstream signaling. |
Visualizing the mTOR Signaling Pathway and Rapamycin's Action
The following diagram illustrates the mTOR signaling pathway, highlighting the components of mTORC1 and mTORC2 and the specific point of inhibition by rapamycin.
Experimental Protocols
Confirming the specificity of rapamycin requires precise experimental techniques. Below are detailed protocols for key experiments.
Experimental Workflow for Assessing Rapamycin Specificity
The following diagram outlines a typical workflow to determine the effect of rapamycin on mTORC1 and mTORC2 activity in a cellular context.
Detailed Methodologies
1. Western Blot Analysis of Downstream mTOR Signaling
This method assesses the in-cell efficacy of rapamycin by measuring the phosphorylation levels of key proteins in the mTOR pathway.
-
Objective: To compare the effects of rapamycin on mTORC1 and mTORC2 signaling in a cellular context.
-
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Rapamycin
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting equipment
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of rapamycin or a vehicle control for the desired duration (e.g., 1 hour for acute, 24 hours for chronic).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
2. Immunoprecipitation-Coupled In Vitro Kinase Assay
This assay directly measures the kinase activity of immunoprecipitated mTORC1 and mTORC2.
-
Objective: To directly assess the inhibitory effect of rapamycin on the kinase activity of mTORC1 and mTORC2.
-
Materials:
-
Cell lysates from treated and untreated cells
-
Antibodies for immunoprecipitation (anti-Raptor for mTORC1, anti-Rictor for mTORC2)
-
Protein A/G agarose beads
-
Kinase assay buffer
-
Recombinant inactive substrates (e.g., GST-S6K1 for mTORC1, GST-Akt1 for mTORC2)
-
ATP
-
Rapamycin
-
-
Procedure:
-
Immunoprecipitation:
-
Incubate cell lysates with anti-Raptor or anti-Rictor antibodies overnight at 4°C.
-
Add protein A/G beads to pull down the immune complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Kinase Assay:
-
Resuspend the beads in kinase assay buffer.
-
Add the recombinant substrate and ATP to initiate the reaction. For the in-vitro inhibition group, add rapamycin to the reaction mixture.
-
Incubate at 30°C for 30 minutes.
-
-
Analysis:
-
Stop the reaction by adding SDS sample buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.
-
-
Conclusion
The experimental data robustly supports the high specificity of rapamycin as an acute inhibitor of mTORC1. While long-term treatment can lead to off-target effects on mTORC2 in a context-dependent manner, its immediate and potent action is directed at mTORC1. For researchers, understanding this specificity is paramount for designing experiments and interpreting results accurately. For drug development professionals, this knowledge informs the development of next-generation mTOR inhibitors with potentially improved therapeutic windows and reduced side effects. The protocols and visualizations provided in this guide offer a framework for the continued investigation and application of this critical research tool.
References
- 2. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. differencebetween.com [differencebetween.com]
- 4. pediaa.com [pediaa.com]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. benchchem.com [benchchem.com]
- 7. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling Nutrient Sensing: A Comparative Guide to Rapamycin and Its Alternatives
For researchers, scientists, and drug development professionals, understanding the intricacies of cellular nutrient sensing is paramount. The mechanistic target of rapamycin (mTOR) pathway stands as a central hub in this process, and for decades, the macrolide antibiotic rapamycin has been an indispensable tool for its study. This guide provides a comprehensive validation of rapamycin's use, objectively comparing its performance with alternative methods and offering detailed experimental data and protocols to empower your research.
Rapamycin, initially discovered for its antifungal properties, has revolutionized our understanding of cell growth, proliferation, and metabolism by providing a specific means to inhibit the mTOR protein kinase.[1][2] It acts by forming a complex with the intracellular receptor FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition, primarily of the mTOR Complex 1 (mTORC1).[2][3] This complex is a critical sensor of amino acids, glucose, and growth factors, making rapamycin a powerful tool to dissect these signaling pathways.[4][5]
However, the prolonged use of rapamycin can also disrupt the assembly and function of a second mTOR complex, mTORC2, leading to off-target effects that can complicate data interpretation.[1][6] This has prompted the development and use of alternative approaches, including genetic manipulation and other small molecule inhibitors, to provide a more complete picture of nutrient sensing. This guide will delve into the strengths and weaknesses of each approach, supported by experimental evidence.
Comparative Analysis: Rapamycin vs. Alternatives
To aid in the selection of the most appropriate tool for your research question, the following table summarizes the key characteristics of rapamycin compared to genetic models of mTOR inhibition and other small molecule inhibitors.
| Feature | Rapamycin | Genetic Models (e.g., shRNA/CRISPR) | Other Small Molecule Inhibitors (e.g., Pan-mTORi) |
| Mechanism of Action | Allosteric inhibitor of mTORC1 (and mTORC2 with chronic use) via FKBP12.[3][4] | Direct reduction or elimination of mTOR, Raptor, or Rictor protein expression. | ATP-competitive inhibition of the mTOR kinase domain, affecting both mTORC1 and mTORC2.[7] |
| Specificity | Highly specific for mTOR.[2] However, prolonged treatment can inhibit mTORC2.[1] | High specificity for the target gene. Potential for off-target gene silencing with shRNA. | Can have off-target effects on other kinases with similar ATP-binding pockets. |
| Key Advantages | Potent and specific for mTORC1 in acute settings.[1][8] Reversible inhibition. Easy to use in a wide range of cell types and in vivo. | Allows for the study of long-term consequences of mTOR pathway inhibition. Can distinguish between the roles of mTORC1 and mTORC2 by targeting specific components (Raptor vs. Rictor). | Can inhibit rapamycin-insensitive functions of mTORC1 and provides more complete inhibition of both mTORC1 and mTORC2.[7][9] |
| Major Limitations | Incomplete inhibition of all mTORC1 functions.[7] Chronic use leads to mTORC2 inhibition and associated metabolic side effects.[1][10] | Can induce compensatory mechanisms. Complete knockout can be lethal.[9][10] Time-consuming to generate stable cell lines or animal models. | Potential for greater off-target effects and cellular toxicity compared to rapamycin.[9] |
Quantitative Data: Effective Concentrations for mTOR Inhibition
The effective concentration of rapamycin and other mTOR inhibitors can vary significantly depending on the cell line, experimental duration, and the specific downstream readout being measured. The following table provides a summary of reported effective concentrations to guide experimental design. It is always recommended to perform a dose-response curve for your specific experimental system.
| Inhibitor | Cell Line | Effective Concentration | Experimental Outcome | Reference |
| Rapamycin | HEK293 | ~0.1 nM (IC50) | mTOR Inhibition | [8] |
| Rapamycin | NIH/3T3 | 10 nM | mTOR Inhibition | [8] |
| Rapamycin | MCF-7 | 20 nM | Cell Growth Inhibition | [8] |
| Rapamycin | Urothelial Carcinoma Lines | 1-10 nM | Cell Growth Inhibition | [8] |
| Rapa-3Z (selecTOR) | Mutant FKBP12-expressing 293 cells | 1.0 nM (IC50 for p-S6K) | Selective mTORC1 inhibition | [11] |
| Rapa-3Z (selecTOR) | Wild-type 293 cells | 76 nM (IC50 for p-S6K) | mTORC1 inhibition | [11] |
| Torin 1 | Various | 250 nM | Pan-mTOR inhibition | [7] |
| PP242 | Various | 2.5 µM | Pan-mTOR inhibition | [7] |
Visualizing the mTOR Signaling Pathway
The diagram below illustrates the central role of the mTOR complexes in nutrient sensing and highlights the points of intervention for rapamycin and other inhibitors.
Caption: The mTOR signaling pathway integrates nutrient and growth factor signals.
Experimental Protocols
Protocol 1: Investigating Nutrient Sensing Using Rapamycin
This protocol outlines a typical experiment to assess the effect of rapamycin on mTORC1 signaling in response to amino acid stimulation.
1. Cell Culture and Starvation:
- Plate cells (e.g., HEK293T, HeLa) at a density that will result in 70-80% confluency at the time of the experiment.
- The following day, aspirate the growth medium and wash the cells twice with phosphate-buffered saline (PBS).
- Incubate the cells in amino acid-free DMEM for 1 hour to starve them of amino acids.
2. Rapamycin Treatment and Stimulation:
- Prepare a stock solution of rapamycin (e.g., 10 mM in DMSO) and store it at -20°C.[12]
- During the last 30 minutes of starvation, add rapamycin to the medium at a final concentration of 20-100 nM. Include a vehicle control (DMSO).
- To stimulate mTORC1, add a complete amino acid solution to the medium and incubate for 15-30 minutes.
3. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
4. Western Blot Analysis:
- Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Validation of Rapamycin Findings Using Genetic Knockdown
This protocol describes how to use siRNA to knock down Raptor (a key component of mTORC1) to validate the specificity of rapamycin's effects.
1. siRNA Transfection:
- Plate cells to be 50-60% confluent on the day of transfection.
- Prepare two sets of tubes: one with siRNA targeting Raptor and a non-targeting control siRNA diluted in serum-free medium, and another with a lipid-based transfection reagent diluted in serum-free medium.
- Combine the contents of the two tubes, incubate for 15-20 minutes at room temperature to allow for complex formation.
- Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
2. Nutrient Starvation and Stimulation:
- Following the incubation period, perform the same amino acid starvation and stimulation protocol as described in Protocol 1.
3. Western Blot Analysis:
- Perform Western blotting as described in Protocol 1 to assess the phosphorylation status of S6K and 4E-BP1.
- Additionally, probe for Raptor to confirm successful knockdown.
4. Comparative Analysis:
- Compare the inhibition of S6K and 4E-BP1 phosphorylation in the rapamycin-treated cells with the Raptor-knockdown cells. Similar effects would validate that rapamycin's action is indeed mediated through mTORC1.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the effects of rapamycin with a genetic knockdown approach to validate its on-target effects.
References
- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Target of Rapamycin (TOR) Regulates Growth in Response to Nutritional Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considering Pan-mTOR Inhibitors as Alternatives to Rapamycin – Fight Aging! [fightaging.org]
- 8. benchchem.com [benchchem.com]
- 9. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of various genetic mouse models of the mechanistic target of rapamycin complex I inhibition on heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
comparing the efficacy of different rapamycin analogs in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of prominent rapamycin analogs (rapalogs), including sirolimus (rapamycin), everolimus, and temsirolimus. By presenting supporting experimental data and detailed methodologies, this document aims to inform preclinical research and aid in the selection of appropriate compounds for further investigation.
Mechanism of Action: Targeting the mTOR Pathway
Rapamycin and its analogs are allosteric inhibitors of the mammalian target of rapamycin (mTOR), a serine/threonine kinase central to regulating cell growth, proliferation, and survival.[1][2] These compounds first bind to the intracellular protein FKBP12. The resulting drug-FKBP12 complex then associates with the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTOR Complex 1 (mTORC1).[3][4] This inhibition disrupts downstream signaling, ultimately reducing protein synthesis and inducing cell cycle arrest.[2]
// Nodes "Growth Factors" [fillcolor="#F1F3F4", fontcolor="#202124"]; "PI3K/Akt" [fillcolor="#F1F3F4", fontcolor="#202124"]; "TSC1/TSC2" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Rheb" [fillcolor="#F1F3F4", fontcolor="#202124"]; "mTORC1" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; "S6K1" [fillcolor="#FBBC05", fontcolor="#202124"]; "4E-BP1" [fillcolor="#FBBC05", fontcolor="#202124"]; "Protein Synthesis & Cell Growth" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; "Rapamycin Analogs" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse]; "FKBP12" [fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges "Growth Factors" -> "PI3K/Akt" [color="#5F6368"]; "PI3K/Akt" -> "TSC1/TSC2" [label="|", color="#5F6368", arrowhead=tee]; "TSC1/TSC2" -> "Rheb" [label="|", color="#5F6368", arrowhead=tee]; "Rheb" -> "mTORC1" [color="#5F6368"]; "mTORC1" -> "S6K1" [color="#5F6368"]; "mTORC1" -> "4E-BP1" [color="#5F6368"]; "S6K1" -> "Protein Synthesis & Cell Growth" [color="#5F6368"]; "4E-BP1" -> "Protein Synthesis & Cell Growth" [label=" ", color="#5F6368", arrowhead=tee]; "Rapamycin Analogs" -> "FKBP12" [style=dashed, color="#4285F4"]; "FKBP12" -> "mTORC1" [label=" -", color="#4285F4", arrowhead=tee, style=dashed]; }
Comparative Efficacy: IC50 Values
The in vitro potency of rapamycin and its analogs is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values, highlighting their potent anti-proliferative activities. It is important to note that these values can vary depending on the specific cell line and experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Sirolimus (Rapamycin) | Caki-2 | Renal | 1.8 ± 0.5[2] |
| 786-O | Renal | 2.5 ± 0.7[2] | |
| MCF-7 | Breast | ~1-10[2] | |
| LnCap | Prostate | Similar to temsirolimus[5] | |
| PC3 | Prostate | Similar to temsirolimus[5] | |
| Everolimus | Caki-2 | Renal | 2.2 ± 0.6[2] |
| 786-O | Renal | 3.1 ± 0.9[2] | |
| MCF-7 | Breast | ~1-10[2] | |
| HCT-15 | Colon | ~10[2] | |
| A549 | Lung | ~10[2] | |
| Temsirolimus | Caki-2 | Renal | 2.9 ± 0.8[2] |
| 786-O | Renal | 3.8 ± 1.2[2] | |
| MCF-7 | Breast | ~10-20[2] | |
| LnCap | Prostate | Similar to rapamycin[5] | |
| PC3 | Prostate | Similar to rapamycin[5] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of these findings.
Experimental Workflow
// Nodes A [label="Cell Culture\n(Select appropriate cell line)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Treatment with Rapamycin Analogs\n(Varying concentrations)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Incubation\n(e.g., 24, 48, 72 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Cell-Based Assays", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Western Blot Analysis\n(p-S6K, p-4E-BP1)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Biochemical Assay", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="In Vitro mTOR Kinase Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; D -> F [color="#5F6368"]; D -> G [color="#5F6368"]; C -> H [color="#5F6368"]; H -> I [color="#5F6368"]; E -> J [color="#5F6368"]; F -> J [color="#5F6368"]; G -> J [color="#5F6368"]; I -> J [color="#5F6368"]; }
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Rapamycin, Everolimus, or Temsirolimus
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Drug Treatment: After 24 hours, treat cells with serial dilutions of the rapamycin analogs. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Western Blot Analysis of mTORC1 Signaling
This technique is used to detect the phosphorylation status of key downstream targets of mTORC1.
-
Materials:
-
Treated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-total S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
In Vitro mTOR Kinase Assay
This assay directly measures the inhibitory effect of rapamycin analogs on the kinase activity of mTORC1.[6]
-
Materials:
-
Immunoprecipitated mTORC1 from cell lysates
-
Recombinant inactive p70S6K or 4E-BP1 as substrate
-
Kinase assay buffer
-
ATP
-
Rapamycin analogs
-
SDS-PAGE and Western blot reagents
-
-
Procedure:
-
Immunoprecipitation: Isolate mTORC1 from cell lysates using an anti-mTOR or anti-Raptor antibody.[6]
-
Kinase Reaction: Incubate the immunoprecipitated mTORC1 with the substrate (p70S6K or 4E-BP1), ATP, and varying concentrations of the rapamycin analog for 30 minutes at 37°C.[6]
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Western Blotting: Analyze the reaction products by Western blotting using antibodies specific for the phosphorylated substrate.
-
Data Analysis: Quantify the level of substrate phosphorylation to determine the inhibitory activity of the analogs.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Treated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in PI staining solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Rapamycin and its analogs typically induce a G1 phase arrest.
-
References
- 1. Biochemical and pharmacological inhibition of mTOR by rapamycin and an ATP-competitive mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. Comparative study of rapamycin and temsirolimus demonstrates superimposable anti-tumour potency on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Rapamycin's Impact on Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the multifaceted effects of rapamycin across various cell types, including cancer cells, immune cells, and senescent cells. By summarizing key experimental data, detailing methodologies, and visualizing relevant signaling pathways, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of rapamycin and other mTOR inhibitors.
Comparative Efficacy of Rapamycin Across Diverse Cell Lines
The cellular response to rapamycin, a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), varies significantly depending on the cell type and context.[1] This section summarizes the quantitative effects of rapamycin on key cellular processes such as proliferation, apoptosis, and autophagy across a range of cell lines.
Inhibition of Cellular Proliferation
Rapamycin is widely recognized for its cytostatic effects, primarily through the inhibition of cell cycle progression.[2] The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the anti-proliferative efficacy of rapamycin.
| Cell Line | Cell Type | IC50 (Rapamycin) | Key Findings |
| Ca9-22 | Human Gingival Carcinoma | ~15 µM | Rapamycin demonstrates a dose-dependent inhibition of proliferation.[3][4] |
| GMSM-K | Human Oral Epithelial (Normal) | >100 µM | High concentrations of rapamycin are required to affect the proliferation of these normal cells, indicating a degree of selectivity for cancer cells.[3][4] |
| SGC-7901 | Human Gastric Cancer | Not specified, but effective at nM concentrations | Rapamycin inhibits proliferation in a dose-dependent manner at concentrations of 5, 10, 20, and 40 nM.[5] |
| MKN-45 | Human Gastric Cancer | Not specified, but effective at nM concentrations | Similar to SGC-7901, rapamycin shows dose-dependent inhibition of proliferation at nanomolar concentrations.[5] |
| 22RV1, DU145, PC3 | Human Prostate Cancer | Not specified, but effective at 20 nM and 20 µM | Rapamycin reduces cyclin D1 protein levels in a dose-dependent manner, correlating with its anti-proliferative effect.[2] |
Induction of Apoptosis and Autophagy
Beyond its effects on proliferation, rapamycin can also modulate programmed cell death and cellular recycling pathways.
| Cell Line/Type | Process | Rapamycin Concentration | Key Findings |
| Ca9-22 | Apoptosis | 20 µM | Rapamycin treatment for 24 hours significantly increases the percentage of apoptotic cells.[4] |
| Ca9-22 | Autophagy | 10 µM and 20 µM | Rapamycin treatment for 24 hours significantly increases the percentage of cells undergoing autophagy.[4] |
| SGC-7901, MKN-45 | Apoptosis | 5, 10, 20, 40 nM | Rapamycin induces apoptosis in a dose-dependent manner.[5] |
| Human Neuroblastoma Cells | Autophagy | Not specified | Rapamycin induces the formation of autophagosomes.[6] |
| Sap C-deficient fibroblasts | Autophagy | 1 µM | 24-hour treatment with rapamycin induces autophagy, as indicated by increased LC3-II levels.[7] |
| Human Dendritic Cells | Apoptosis | Not specified | Rapamycin specifically induces apoptosis in dendritic cells by interfering with GM-CSF signaling.[8] |
Modulation of the Senescence-Associated Secretory Phenotype (SASP)
Rapamycin has been shown to suppress the pro-inflammatory phenotype of senescent cells.[9]
| Cell Line/Type | Senescence Inducer | Rapamycin Effect | Key Findings |
| Mouse Fibroblasts (WT) | H2O2-induced stress | Inhibition of SASP | Rapamycin reduces the expression of SASP factors. This effect is dependent on the Nrf2 pathway for markers like p16 and p21, but Nrf2-independent for the reduction of β-gal staining and the overall inflammatory phenotype.[10][11] |
| Mouse Fibroblasts (Nrf2KO) | H2O2-induced stress | Inhibition of SASP (Nrf2-independent) | Rapamycin still decreases β-gal staining and the SASP, but does not activate autophagy or decrease p16 and p21 levels.[10][11] |
| HCA2 Human Fibroblasts | Ionizing Radiation | Selective blunting of the pro-inflammatory phenotype | Rapamycin selectively blunts the pro-inflammatory phenotype of senescent cells.[9] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for cross-validating experimental findings. This section outlines common protocols used to assess the impact of rapamycin.
Cell Proliferation Assay (MTT/MTS)
Objective: To quantify the effect of rapamycin on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of rapamycin concentrations (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24 hours).[12] Include untreated cells as a control.
-
Reagent Addition: After the treatment period, add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Express the results as a percentage of the proliferation of untreated control cells. Calculate the IC50 value, which is the concentration of rapamycin that inhibits cell proliferation by 50%.[3]
Autophagy Assessment (Western Blot for LC3)
Objective: To detect the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with rapamycin (e.g., 1 µM for 24 hours) or a vehicle control.[7]
-
Protein Extraction: Lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against LC3, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). Also, probe for a loading control like actin.
-
Detection and Analysis: Visualize the protein bands and quantify the levels of LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.[7]
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Objective: To identify senescent cells by detecting the activity of β-galactosidase at a suboptimal pH (pH 6.0), which is characteristic of senescent cells.
Methodology:
-
Cell Culture and Treatment: Culture cells on glass coverslips and induce senescence (e.g., through replicative exhaustion or stress). Treat with rapamycin or a vehicle control.
-
Fixation: Wash the cells with PBS and fix them with a formaldehyde/glutaraldehyde solution.
-
Staining: Wash the cells again and incubate them with the SA-β-gal staining solution (containing X-gal at pH 6.0) at 37°C without CO2 for several hours to overnight.
-
Microscopy: Observe the cells under a light microscope and count the number of blue-stained (positive) cells and the total number of cells.
-
Analysis: Calculate the percentage of SA-β-gal positive cells to quantify the extent of cellular senescence.[10]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by rapamycin can aid in understanding its mechanism of action.
The mTOR Signaling Pathway
Rapamycin primarily acts by inhibiting mTORC1, a central regulator of cell growth and metabolism.[13][14]
Caption: The mTOR signaling pathway and the inhibitory action of rapamycin on mTORC1.
Experimental Workflow for Assessing Rapamycin's Anti-Cancer Effects
A typical workflow for investigating the anti-cancer properties of rapamycin involves a series of in vitro assays.
Caption: A generalized experimental workflow for evaluating the in vitro anti-cancer effects of rapamycin.
Rapamycin's Dual Role in T-Cell Differentiation
Rapamycin can have complex and sometimes opposing effects on immune cells, particularly T cells.
Caption: The influence of rapamycin on CD8+ T-cell differentiation pathways.
Conclusion
The experimental evidence overwhelmingly demonstrates that rapamycin's effects are highly dependent on the cellular context. While it exhibits potent anti-proliferative activity against many cancer cell types, its impact on normal cells is generally less pronounced at similar concentrations.[3][4] In the context of cellular senescence, rapamycin can ameliorate the pro-inflammatory SASP, suggesting a potential role in combating age-related pathologies.[10][11][15] Furthermore, its influence on the immune system is nuanced, with the ability to both suppress effector T-cell responses and promote the formation of memory and regulatory T cells.[16][17][18] This comparative guide highlights the importance of cell-type-specific investigations when evaluating the therapeutic applications of rapamycin and provides a foundational framework for future research in this area.
References
- 1. The physiology and pathophysiology of rapamycin resistance: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 5. Rapamycin inhibits the proliferation and apoptosis of gastric cancer cells by down regulating the expression of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapamycin specifically interferes with GM-CSF signaling in human dendritic cells, leading to apoptosis via increased p27KIP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapamycin inhibits the secretory phenotype of senescent cells by a Nrf2‐independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin inhibits the secretory phenotype of senescent cells by a Nrf2-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 14. assaygenie.com [assaygenie.com]
- 15. tandfonline.com [tandfonline.com]
- 16. The role of mTOR in memory CD8+ T-cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The mammalian Target of Rapamycin (mTOR) regulates T helper cell differentiation through the selective activation of mTORC1 and mTORC2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapamycin-resistant effector T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A-Framework for the Safe Disposal of Unidentified Chemical Compounds
Disclaimer: The term "Ropa" does not correspond to a recognized chemical in scientific literature or safety databases. The following procedures are provided as a general framework for the safe handling and disposal of an unidentified or proprietary chemical, referred to herein as "Compound this compound." This guidance is illustrative and must be supplemented by a thorough hazard assessment and consultation with your institution's Environmental Health and Safety (EHS) department once the compound's specific properties are known.[1][2][3] Never handle or dispose of an unknown chemical without a specific Safety Data Sheet (SDS) and institutional approval.[2][4]
Immediate Safety and Logistical Information
The primary step in managing any chemical waste is to identify its hazards.[1][2] Since "Compound this compound" is unidentified, it must be treated as hazardous until proven otherwise.[3][5] Laboratory personnel should make every effort to identify the substance by checking laboratory notebooks, inventory records, and consulting with colleagues.[1] If the chemical cannot be identified, it must be labeled as "Unknown" and a formal identification and disposal process must be initiated through the EHS office.[1]
Core Principles for Handling:
-
Segregation: Store Compound this compound waste in a dedicated, clearly labeled container.[2][6] Do not mix it with other waste streams to prevent potentially violent reactions.[2][7]
-
Containment: Use only approved, chemically compatible, and leak-proof containers for waste accumulation.[8][9] Liquid waste containers should be placed in secondary containment bins.[8][9]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("Compound this compound - Awaiting Identification"), accumulation start date, and associated hazard warnings (e.g., Flammable, Corrosive, Toxic), if known.[1][3][8]
-
Storage: Waste must be stored in a designated Satellite Accumulation Area (SAA) that is near the point of generation but away from regular lab traffic.[10][11]
Quantitative Data for Disposal Consideration
Before a final disposal pathway can be determined, key quantitative parameters of the waste must be assessed. The table below outlines typical data points required by waste management professionals. For "Compound this compound," these values would need to be determined through analytical testing.
| Parameter | Value (Hypothetical) | Significance for Disposal |
| pH | 2.5 | Indicates high corrosivity; requires neutralization or specialized corrosive-resistant containers. Governed by corrosive hazardous waste regulations.[5] |
| Flash Point | 35°C (95°F) | Indicates an ignitable liquid.[5] Dictates storage away from ignition sources and disposal via fuel blending or incineration. |
| Heavy Metals (e.g., Pb, Hg) | < 1 ppm | Determines if the waste must be managed for toxic metal content. |
| Halogen Content | 15% (by weight) | Halogenated solvents are typically incinerated at high temperatures and must be segregated from non-halogenated waste streams.[7] |
| Toxicity Characteristic Leaching Procedure (TCLP) Results | Pending Analysis | Determines if the waste could leach hazardous constituents into groundwater, classifying it as toxic hazardous waste. |
Experimental Protocols
Protocol 1: Preliminary Hazard Identification of an Unknown Chemical
This protocol outlines a general, non-destructive approach to gathering initial information about an unknown compound. This must be performed by trained personnel in a controlled environment, such as a certified chemical fume hood, with appropriate PPE.
-
Information Gathering:
-
Review all documentation associated with the project that may have generated the waste.
-
Consult with all laboratory personnel who may have knowledge of the compound.[1]
-
-
Physical Characterization (Observation Only):
-
Visually inspect the material through a closed, transparent container. Note its physical state (solid, liquid), color, and whether it is a single substance or a mixture.
-
Check for any visible signs of instability, such as crystal formation in a liquid, discoloration, or pressure buildup in the container.[11][12]
-
-
Spectroscopic Analysis:
-
Obtain a small, representative sample under controlled conditions.
-
Perform Fourier-Transform Infrared (FTIR) Spectroscopy to identify major functional groups, which can suggest the chemical class (e.g., alcohol, ketone, alkane).[13]
-
If the substance is organic, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate components and provide tentative identifications based on mass spectra.[13]
-
-
Submission to EHS:
-
Provide all collected data, including spectra and observations, to the EHS department.
-
EHS will use this information to perform a final waste determination and select the appropriate, legally compliant disposal facility.[8]
-
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the operational workflow for managing and disposing of a chemical like "Compound this compound."
Caption: Decision workflow for managing an unknown chemical waste.
Caption: Operational workflow for chemical waste from lab to disposal.
References
- 1. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. nscc.edu [nscc.edu]
- 5. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 13. ecalab.com [ecalab.com]
Navigating the Safe Handling of Ropa (Acetonitrile): A Comprehensive Guide
For Research, Scientific, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Ropa, with a specific focus on Acetonitrile as a representative hazardous chemical compound. Acetonitrile is a widely used solvent in laboratory settings, particularly in applications like High-Performance Liquid Chromatography (HPLC), pharmaceutical manufacturing, and DNA synthesis.[1] Due to its flammable and toxic nature, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment.
Essential Safety and Personal Protective Equipment (PPE)
When working with Acetonitrile, a comprehensive approach to safety is critical. This includes the use of appropriate engineering controls, such as a chemical fume hood, and the mandatory use of personal protective equipment.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the required PPE for handling Acetonitrile. It is crucial to inspect all PPE for integrity before each use.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Tightly fitting, chemical splash goggles are required to protect against splashes.[2] |
| Face Shield | A face shield (minimum 8-inch) should be worn in addition to safety goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. It is important to change gloves frequently, especially if they become contaminated.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect against accidental spills. |
| Apron | A chemical-resistant apron may be necessary when handling large quantities of Acetonitrile. | |
| Full-Body Suit | In situations with a high risk of exposure, a fully encapsulated, chemical- and vapor-protective suit may be required. | |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are mandatory in a laboratory setting. |
| Respiratory Protection | Respirator | The use of a respirator may be necessary if engineering controls do not maintain exposure below permissible limits. A risk assessment should be conducted to determine the appropriate type of respirator. |
Quantitative Exposure and Toxicity Data
Understanding the quantitative hazardous properties of Acetonitrile is crucial for risk assessment and implementing appropriate safety measures.
| Parameter | Value | Reference |
| OSHA Permissible Exposure Limit (PEL) | 40 ppm (8-hour time-weighted average) | [3][4] |
| NIOSH Recommended Exposure Limit (REL) | 20 ppm (10-hour time-weighted average) | [3][4] |
| ACGIH Threshold Limit Value (TLV) | 20 ppm (8-hour time-weighted average) | [3] |
| Immediately Dangerous to Life or Health (IDLH) | 500 ppm | [4][5] |
| Oral LD50 (Rat) | 2460 mg/kg | [5] |
| Dermal LD50 (Rabbit) | 2000 mg/kg | [5] |
| Flash Point | 2 °C (35.6 °F) |
Procedural Guidance for Safe Handling and Disposal
Adherence to standardized procedures is essential for minimizing the risks associated with Acetonitrile.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling Acetonitrile in a laboratory setting.
Detailed Methodologies
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for Acetonitrile to understand its hazards, handling precautions, and emergency procedures.[2]
-
Inspect Engineering Controls: Ensure that the chemical fume hood is functioning correctly. Check the airflow and ensure the sash is at the appropriate height.
-
Don Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above. Ensure a proper fit for all items.
2. Handling:
-
Dispensing: Always dispense Acetonitrile inside a certified chemical fume hood to minimize inhalation exposure.[1][6]
-
Performing the Experiment: Conduct all experimental procedures involving Acetonitrile within the fume hood. Keep the sash as low as possible while still allowing for comfortable work.
-
Storage: Store Acetonitrile in a cool, dry, well-ventilated area away from sources of ignition.[6] Containers should be tightly closed.
3. Cleanup and Disposal:
-
Waste Segregation: Collect all Acetonitrile waste in a designated, properly labeled, and sealed container.[1] Do not mix with incompatible waste streams.
-
Decontamination: After completing the work, decontaminate the work area by wiping down surfaces with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
The following diagram outlines the decision-making process for the proper disposal of Acetonitrile waste.
Disposal Protocol:
-
Container Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste - Acetonitrile" and includes the accumulation start date.[1]
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
Waste Pickup: Once the container is full, or if it has been in accumulation for the maximum allowed time according to institutional and local regulations, arrange for a pickup by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[6][7]
By adhering to these guidelines, researchers, scientists, and drug development professionals can safely handle Acetonitrile, minimizing risks and ensuring a secure laboratory environment. Always consult your institution's specific safety protocols and the chemical's SDS for the most current and detailed information.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. liverpool.ac.uk [liverpool.ac.uk]
- 3. nj.gov [nj.gov]
- 4. Acetonitrile - IDLH | NIOSH | CDC [cdc.gov]
- 5. Acetonitrile - Wikipedia [en.wikipedia.org]
- 6. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 7. solvent-recyclers.com [solvent-recyclers.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
